molecular formula C6H12O6 B12655042 beta-D-tagatopyranose CAS No. 20197-42-6

beta-D-tagatopyranose

Cat. No.: B12655042
CAS No.: 20197-42-6
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-DPYQTVNSSA-N
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Description

Beta-D-Tagatopyranose is a specific pyranose form of D-tagatose, a rare sugar with significant research interest in the fields of food science and nutrition. D-Tagatose is a ketohexose that shares physical properties with sucrose, including color, texture, and sweetness, but has a much lower glycemic index and caloric value due to its low bioavailability . This makes it and its cyclic forms, like this compound, valuable compounds for investigating low-calorie sweeteners and dietary interventions for conditions like type 2 diabetes and hyperglycemia . The U.S. Food and Drug Administration (FDA) has categorized D-tagatose as a Generally Recognized as Safe (GRAS) substance . A key area of research involves the prebiotic potential of tagatose-derived compounds. Studies show that tagatose-based oligosaccharides, synthesized via enzymatic transfructosylation, demonstrate high resistance to intestinal digestion, with over 99% of certain disaccharide structures remaining unaltered after three hours . These oligosaccharides exert a bifidogenic effect on human fecal microbiota, suggesting their utility as novel, non-digestible prebiotics to promote gut health . Researchers are leveraging these properties to develop novel functional carbohydrates with desirable structural properties for emerging applications in nutrition and health sciences .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20197-42-6

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1

InChI Key

LKDRXBCSQODPBY-DPYQTVNSSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@](O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

melting_point

134.5 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Stereostructure of β-D-Tagatopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose, is a functional monosaccharide with significant potential in the food and pharmaceutical industries. As an epimer of D-fructose, it exhibits approximately 92% of the sweetness of sucrose (B13894) with only about one-third of the calories. Its low glycemic index and prebiotic properties have made it a subject of intensive research for applications in functional foods and as a potential therapeutic agent. The stereochemistry of D-tagatose is crucial to its biological activity and physical properties. In aqueous solution, D-tagatose exists as an equilibrium mixture of different tautomers, including α- and β-pyranose and furanose forms, with the pyranose forms generally being more stable. This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of the β-D-tagatopyranose anomer, presenting key experimental data and workflows.

Physicochemical Properties

The fundamental physical and chemical properties of β-D-tagatopyranose are summarized in the table below. These properties are essential for its handling, formulation, and quality control.

PropertyValueSource
Molecular Formula C₆H₁₂O₆--INVALID-LINK--
Molecular Weight 180.16 g/mol --INVALID-LINK--
IUPAC Name (2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol--INVALID-LINK--
CAS Number 20197-42-6--INVALID-LINK--
Melting Point 134.5 °C--INVALID-LINK--
Appearance Solid--INVALID-LINK--

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural analysis of carbohydrates in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide definitive information about the connectivity and stereochemistry of the molecule.

Note on Data Availability: While general NMR spectra for β-D-tagatopyranose are available, a complete and unambiguously assigned dataset with chemical shifts and coupling constants is not readily found in publicly accessible databases. The following tables are presented as a template for such data.

¹H NMR Data (Template)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1aData not availableData not availableData not available
H-1bData not availableData not availableData not available
H-3Data not availableData not availableData not available
H-4Data not availableData not availableData not available
H-5Data not availableData not availableData not available
H-6aData not availableData not availableData not available
H-6bData not availableData not availableData not available
¹³C NMR Data (Template)
CarbonChemical Shift (δ, ppm)
C-1Data not available
C-2Data not available
C-3Data not available
C-4Data not available
C-5Data not available
C-6Data not available

Crystallographic Data

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and conformational details.

Note on Data Availability: To date, the crystal structure of the α-anomer of D-tagatopyranose has been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, a specific entry for the β-D-tagatopyranose anomer was not found. The following table is a template for the crystallographic data that would be obtained from such an analysis.

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų) Data not available
Z Data not available

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and conformation of β-D-tagatopyranose.

Methodology:

  • Sample Preparation: A sample of D-tagatose (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), to a concentration of approximately 10-20 mM. For the observation of hydroxyl protons, a solvent system such as 90% H₂O/10% D₂O or dry DMSO-d₆ can be used.

  • NMR Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired to observe the chemical shifts, multiplicities, and integration of all non-exchangeable protons.

    • ¹³C NMR: A one-dimensional carbon spectrum, typically with proton decoupling, is acquired to identify the chemical shift of each unique carbon atom.

  • 2D NMR Data Acquisition: A suite of two-dimensional NMR experiments is performed to establish through-bond and through-space connectivities:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, establishing the proton connectivity within the sugar ring.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, confirming the assignment of all ring protons from a single, well-resolved resonance.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the three-dimensional conformation of the pyranose ring.

  • Data Analysis: The acquired spectra are processed and analyzed using specialized software. Chemical shifts are referenced to an internal or external standard. Coupling constants are measured to determine the relative stereochemistry of the protons, and NOE intensities are used to derive interproton distance restraints for conformational analysis.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of β-D-tagatopyranose in the solid state.

Methodology:

  • Crystallization: Single crystals of high purity β-D-tagatopyranose are grown. This is often the most challenging step and may require screening various conditions:

    • Solvent Systems: Common solvents for sugar crystallization include water, ethanol, methanol, and mixtures thereof.

    • Techniques: Slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution are commonly employed methods. The presence of impurities can significantly hinder crystallization.

  • X-ray Diffraction:

    • A suitable single crystal is selected, mounted on a goniometer, and typically cryo-cooled to minimize radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • A model of the molecule is built into the electron density and refined against the experimental data to yield the final, high-resolution structure, including bond lengths, bond angles, and torsional angles.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of D-Tagatose

D-tagatose is only partially absorbed in the small intestine (approximately 20%). The absorbed portion is primarily metabolized in the liver via a pathway analogous to that of fructose. The unabsorbed D-tagatose is fermented by the gut microbiota in the large intestine.

metabolic_pathway cluster_absorption Small Intestine cluster_liver Liver Metabolism cluster_colon Large Intestine Ingested D-Tagatose Ingested D-Tagatose Absorbed D-Tagatose Absorbed D-Tagatose Ingested D-Tagatose->Absorbed D-Tagatose ~20% Unabsorbed D-Tagatose Unabsorbed D-Tagatose Ingested D-Tagatose->Unabsorbed D-Tagatose ~80% D-Tagatose-1-P D-Tagatose-1-P Absorbed D-Tagatose->D-Tagatose-1-P Fructokinase Fermentation Fermentation Unabsorbed D-Tagatose->Fermentation Gut Microbiota DHAP DHAP D-Tagatose-1-P->DHAP Aldolase B GA3P GA3P D-Tagatose-1-P->GA3P Aldolase B Glycolysis Glycolysis DHAP->Glycolysis GA3P->Glycolysis SCFA SCFA Fermentation->SCFA e.g., butyrate, propionate, acetate synthesis_workflow cluster_step1 Step 1: Hydrolysis cluster_separation Separation cluster_step2 Step 2: Isomerization cluster_purification Purification Lactose Lactose Galactose_Glucose Galactose_Glucose Lactose->Galactose_Glucose β-Galactosidase Chromatography Chromatography Galactose_Glucose->Chromatography D_Galactose D_Galactose Chromatography->D_Galactose D_Tagatose D_Tagatose D_Galactose->D_Tagatose L-arabinose isomerase Purification Purification D_Tagatose->Purification Purified_Tagatose Purified_Tagatose Purification->Purified_Tagatose Crystallization experimental_workflow Start Sample of D-Tagatose Purity Purity Assessment (e.g., HPLC, mp) Start->Purity NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) Purity->NMR Xray X-ray Crystallography (if single crystals obtained) Purity->Xray Structure Definitive Structure NMR->Structure Solution Structure & Conformation Xray->Structure Solid-State Structure

An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a rare ketohexose, is a C-4 epimer of D-fructose and an isomer of D-galactose.[1] It is a naturally occurring monosaccharide found in small quantities in dairy products and the gum exudate of the tropical tree Sterculia setigera.[1] As a low-calorie bulk sweetener with approximately 92% the sweetness of sucrose, D-tagatose has garnered significant interest in the food, beverage, and pharmaceutical industries.[1][2] Its potential as an anti-diabetic and obesity control drug is also under investigation.[1] In aqueous solutions, D-tagatose exists as an equilibrium mixture of its various isomers, including the alpha and beta anomers in both pyranose and furanose ring forms. This guide focuses on the core physical and chemical properties of beta-D-tagatopyranose, a significant component of this equilibrium.

Physical Properties of D-Tagatose

Pure D-tagatose is a white, crystalline, and virtually odorless substance.[3][4] The following table summarizes the key quantitative physical properties of D-tagatose. It is important to note that many of these properties are reported for D-tagatose as a whole, which exists as an equilibrium mixture of its anomers in solution.

PropertyValueSource
Molecular FormulaC₆H₁₂O₆[3][5]
Molecular Weight180.16 g/mol [3][5]
Melting Point134-134.5 °C[3][5]
Solubility in Water58% (w/w) at 21 °C[1]
AppearanceWhite crystalline substance[3]

Chemical Properties and Reactivity of this compound

This compound, as a cyclic hemiacetal form of D-tagatose, exhibits characteristic chemical properties of monosaccharides.

Mutarotation

Mutarotation_of_D_Tagatose cluster_equilibrium Equilibrium in Solution alpha-D-Tagatopyranose alpha-D-Tagatopyranose Open-chain D-Tagatose Open-chain D-Tagatose alpha-D-Tagatopyranose->Open-chain D-Tagatose ring opening Open-chain D-Tagatose->alpha-D-Tagatopyranose ring closure This compound This compound Open-chain D-Tagatose->this compound ring closure This compound->Open-chain D-Tagatose ring opening

Caption: Mutarotation of D-Tagatose in aqueous solution.

Maillard Reaction

As a reducing sugar, D-tagatose readily participates in the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating.[4][10] This reaction is responsible for the development of desirable colors and flavors in baked goods and other thermally processed foods.[10][11] Studies have shown that tagatose exhibits a faster Maillard reaction compared to other reducing sugars like glucose, fructose, and xylose.[12] The reaction is influenced by factors such as temperature, pH, and the types of amino acids and sugars present.[12][13] The volatile products of the Maillard reaction involving tagatose include furans, furan (B31954) derivatives, pyrazines, and sulfur-containing compounds.[14]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.[15]

Measurement of Specific Rotation

Optical rotation is a characteristic property of chiral molecules like monosaccharides.

Methodology:

  • Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically distilled water.

  • Polarimeter Setup: A calibrated polarimeter with a sodium D-line light source (589 nm) is used. The sample cell has a known path length.

  • Measurement: The observed optical rotation (α) in degrees is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. The temperature and wavelength are also reported.[15]

Analysis of Maillard Reaction Products

Methodology:

  • Model System Preparation: An aqueous solution containing D-tagatose and a specific amino acid (e.g., glycine, cysteine) at known concentrations is prepared.[12][14]

  • Heating: The model solution is heated at a specific temperature for a set duration to induce the Maillard reaction.[12]

  • Extraction of Volatiles: Volatile Maillard reaction products (V-MRPs) are extracted from the heated solution using techniques like solvent extraction or solid-phase microextraction (SPME).

  • Analysis: The extracted V-MRPs are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different volatile compounds formed.[14]

Characterization Workflow

The comprehensive characterization of a new batch of this compound typically follows a structured workflow to confirm its identity, purity, and structure.

Characterization_Workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification Synthesis Synthesis or Isolation of This compound Purification Crystallization & Purification Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec Polarimetry Polarimetry (Specific Rotation) Purification->Polarimetry XRay X-ray Crystallography Purification->XRay

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound, as a key anomer of D-tagatose, possesses physical and chemical properties that are fundamental to its application as a low-calorie sweetener and potential therapeutic agent. While data specific to the isolated beta-anomer is limited, the understanding of D-tagatose as a whole provides a strong foundation for its use in research and development. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this promising rare sugar. Further research into the specific properties of the individual anomers will undoubtedly contribute to a more comprehensive understanding and broader application of D-tagatose.

References

Physical and Chemical Properties of D-Tagatose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Determination of the Melting Point of beta-D-Tagatopyranose

This technical guide provides a comprehensive overview of the determination of the melting point of this compound, a key physical property for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of reported values.

This compound is an anomer of D-tagatose. The melting point is a crucial indicator of the purity of a crystalline solid. For monosaccharides, the specific anomeric form can influence its physical properties.

Data Presentation

The following table summarizes the reported melting points for D-tagatose and its beta-D-pyranose anomer.

CompoundMelting Point (°C)Source
This compound134.5PubChem[1]
D-Tagatose (mixture of anomers)133 - 137The Good Scents Company[2]
D-Tagatose134 - 137Food Standards Australia New Zealand[3]
D-Tagatose134Taylor & Francis Online[4]

Experimental Protocol for Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound. This protocol is based on standard techniques for melting point determination of organic compounds.[5][6][7]

Materials and Apparatus
  • Sample: Finely powdered, dry this compound

  • Capillary tubes: Sealed at one end

  • Melting point apparatus: A calibrated instrument with a heating block and a means of observing the sample.

  • Thermometer: Calibrated and with appropriate precision.

  • Mortar and pestle: For grinding the sample if necessary.

Procedure
  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

    • If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[6]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[5]

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer is positioned correctly to accurately measure the temperature of the heating block.

  • Heating and Observation:

    • Begin heating the sample. For an unknown sample, a rapid initial heating rate can be used to determine an approximate melting range.

    • For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20°C below the expected melting point.

    • Then, slow the heating rate to 1-2°C per minute to ensure thermal equilibrium as the melting point is approached.[5]

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).[5]

  • Reporting the Melting Point:

    • The melting point is reported as the range between T1 and T2. A narrow melting point range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[6]

Synthesis of D-Tagatose

While not a signaling pathway, the enzymatic synthesis of D-tagatose is a critical process for its production. The following diagrams illustrate the key enzymatic pathways for synthesizing D-tagatose.

Single-Enzyme Synthesis

This workflow illustrates the direct conversion of D-galactose to D-tagatose catalyzed by the enzyme L-arabinose isomerase (L-AI).

G cluster_0 Single-Enzyme Synthesis of D-Tagatose D_Galactose D-Galactose D_Tagatose D-Tagatose D_Galactose->D_Tagatose L-arabinose isomerase (L-AI)

Caption: Single-enzyme conversion of D-galactose to D-tagatose.

Dual-Enzyme Synthesis from Lactose

This pathway shows a two-step enzymatic process starting from lactose. Lactose is first hydrolyzed to D-galactose and D-glucose, followed by the isomerization of D-galactose to D-tagatose.[8]

G cluster_0 Dual-Enzyme Synthesis of D-Tagatose Lactose Lactose Intermediates D-Galactose + D-Glucose Lactose->Intermediates β-galactosidase D_Tagatose D-Tagatose Intermediates->D_Tagatose L-arabinose isomerase (L-AI)

Caption: Dual-enzyme pathway for D-tagatose synthesis from lactose.

Multi-Enzyme Cascade for D-Tagatose Synthesis from Fructose (B13574)

This diagram outlines a more complex, multi-enzyme cascade that converts fructose into D-tagatose through several phosphorylated intermediates.

G cluster_0 Multi-Enzyme Cascade for D-Tagatose Synthesis Fructose Fructose F6P Fructose-6-phosphate Fructose->F6P Hexokinase T6P Tagatose-6-phosphate F6P->T6P Fructose-1,6-bisphosphate aldolase D_Tagatose D-Tagatose T6P->D_Tagatose Phytase

Caption: Multi-enzyme cascade for D-tagatose synthesis from fructose.

References

An In-Depth Technical Guide to the Aqueous Solubility of beta-D-tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of beta-D-tagatopyranose, a naturally occurring ketohexose with significant potential in the food and pharmaceutical industries. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the enzymatic production pathway of D-tagatose.

Quantitative Solubility Data

The solubility of this compound in aqueous solutions is a critical parameter for its application in various fields. The following tables summarize the available quantitative data.

Table 1: Solubility of D-Tagatose in Water at Specific Temperatures

Temperature (°C)SolubilityMethod
20160 g / 100 mLNot Specified
2158% (w/w)Not Specified
Room Temperature>1000 g/LNot Specified

Note: The anomeric form (alpha or beta) is not always specified in the literature for solubility measurements. However, in aqueous solutions, D-tagatose exists as an equilibrium mixture of its different forms, including alpha and beta pyranose and furanose forms.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. Two common methods for determining the solubility of carbohydrates like this compound are the gravimetric method and High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).

Gravimetric Method for Solubility Determination

This method relies on the direct measurement of the mass of the soluble portion of a compound in a saturated solution.

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatic water bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Stirring apparatus (e.g., magnetic stirrer and stir bars)

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of distilled water in a beaker. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

    • Place the beaker in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached. A period of 24 hours is often recommended for sugars.

    • After the equilibration period, cease stirring and allow the undissolved solid to settle.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the collected supernatant through a syringe filter (0.45 µm) to remove any undissolved microcrystals. The filter should also be at the experimental temperature.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume or weight of the clear filtrate into the pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without degrading the tagatose (e.g., 60-70°C).

    • Once the water has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish containing the dried this compound.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dried tagatose / Volume of filtrate taken) * 100

HPLC-RI Method for Solubility Determination

This method offers high precision and the ability to separate and quantify the analyte from potential impurities.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • A refractive index (RI) detector

    • A suitable column for carbohydrate analysis (e.g., an amino-based or ligand-exchange column)

    • An isocratic pump

    • An autosampler

  • This compound standard of known purity

  • Distilled or deionized water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade, if required for the mobile phase)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in distilled water.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to create a calibration curve.

  • Preparation of Saturated Solution and Sampling:

    • Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at the desired temperature and filter the supernatant.

  • Sample Preparation for HPLC Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with distilled water to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. A common mobile phase for sugar analysis is a mixture of acetonitrile and water.

    • Equilibrate the system until a stable baseline is achieved on the RI detector.

    • Inject the standard solutions in order of increasing concentration to generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solution.

    • Record the peak area of the this compound peak in the sample chromatogram.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualization of Enzymatic Production of D-Tagatose

D-tagatose can be produced enzymatically from lactose (B1674315), a disaccharide found in milk. This process involves two main enzymatic steps. The following diagram illustrates this workflow.

Enzymatic_Production_of_D_Tagatose cluster_0 Step 1: Lactose Hydrolysis cluster_1 cluster_2 Step 2: Isomerization Lactose Lactose BetaGalactosidase β-Galactosidase Lactose->BetaGalactosidase Hydrolysis_Products Hydrolysis Products BetaGalactosidase->Hydrolysis_Products Glucose D-Glucose Hydrolysis_Products->Glucose Galactose D-Galactose Hydrolysis_Products->Galactose L_Arabinose_Isomerase L-Arabinose Isomerase Galactose->L_Arabinose_Isomerase D_Tagatose D-Tagatose L_Arabinose_Isomerase->D_Tagatose

Caption: Enzymatic conversion of lactose to D-tagatose.

The Sweet Rarity: An In-depth Technical Guide to the Natural Sources and Discovery of D-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose, is a monosaccharide that has garnered significant interest in the food, pharmaceutical, and nutraceutical industries. It is a stereoisomer of D-fructose, differing only in the configuration at the C-4 position. With a sweetness profile approximately 92% that of sucrose (B13894) but with only about one-third of the calories, D-tagatose presents a compelling alternative for sugar replacement.[1] Its low glycemic index and potential prebiotic effects further enhance its appeal for health-conscious consumers and for applications in managing metabolic disorders. This technical guide provides a comprehensive overview of the natural occurrence of D-tagatose and the historical and scientific milestones that have shaped our understanding and production of this rare sugar.

Natural Sources of D-Tagatose

D-Tagatose is found in nature, albeit in small quantities, across a range of sources. Its presence is most notable in heat-treated dairy products, certain fruits, and the gum of the tropical tree Sterculia setigera.

Dairy Products

The formation of D-tagatose in dairy products is a result of the heat-induced isomerization of D-galactose, a component of lactose. This process, a manifestation of the Lobry de Bruyn-van Ekenstein transformation, occurs during pasteurization and sterilization.[1] Consequently, D-tagatose can be detected in various commercial dairy products.

Dairy ProductD-Tagatose ConcentrationReference(s)
Sterilized Cow's Milk2 - 800 ppm[2]
Milk Powder2 - 800 ppm[2]
YogurtTraces[3][4]
CheeseTraces[5]
Fruits

Trace amounts of D-tagatose have been identified in several fruits. While not a major component of their free sugar profile, its presence contributes to the overall carbohydrate landscape of these natural products.

FruitD-Tagatose ConcentrationReference(s)
ApplesTraces[4]
OrangesTraces[4][6]
PineapplesLow levels (up to 3.5 g/kg)[7]
RaisinsLow levels (up to 3.5 g/kg)[7]
DatesLow levels (up to 3.5 g/kg)[7]
Sterculia setigera Gum

One of the most significant natural sources of D-tagatose is the gum exudate from the Sterculia setigera tree, a species native to sub-Saharan Africa. The gum, a complex polysaccharide, yields D-tagatose upon hydrolysis.[8] This discovery was a pivotal moment in the history of D-tagatose research.

The Discovery and Development of D-Tagatose

The journey of D-tagatose from a chemical curiosity to a promising sugar substitute has been marked by key scientific discoveries and entrepreneurial vision.

Early Chemical Synthesis and Identification

The conceptual foundation for the discovery of D-tagatose lies in the Lobry de Bruyn-van Ekenstein transformation , first described in 1885. This base- or acid-catalyzed isomerization of carbohydrates demonstrated the interconversion of aldoses and ketoses.[1][9][10] Building on this principle, D-tagatose was first prepared from D-galactose in 1897.

Isolation from a Natural Source

A significant breakthrough occurred in 1949 when E. L. Hirst and his colleagues successfully isolated D-tagatose from the gum of the Sterculia setigera tree.[11] This was the first time the sugar was identified from a natural product, confirming its existence beyond laboratory synthesis.

The Commercialization Era

The potential of D-tagatose as a low-calorie sweetener was championed by the American engineer and inventor Gilbert V. Levin . In 1988, his company, Biospherics Inc., secured a patent for an inexpensive method to produce D-tagatose, a development that paved the way for its commercialization.[12][13] Levin's interest in alternative sugars was sparked by his work on experiments to detect life on Mars for NASA's Viking missions.[12]

Discovery_of_D_Tagatose cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1885 1885 Lobry de Bruyn-van Ekenstein transformation described 1897 1897 D-Tagatose first prepared from D-galactose 1885->1897 Chemical basis 1949 1949 Isolated from Sterculia setigera gum by Hirst et al. 1988 1988 Gilbert Levin patents inexpensive production method 1949->1988 Foundation for commercial interest

A timeline of key milestones in the discovery and development of D-tagatose.

Experimental Protocols

The extraction and quantification of D-tagatose from its natural sources are critical for research and quality control. The following sections detail generalized methodologies for these procedures.

Extraction of D-Tagatose from Dairy Products

Objective: To extract free sugars, including D-tagatose, from a dairy matrix for subsequent analysis.

Methodology:

  • Sample Preparation: Homogenize liquid samples (e.g., milk, yogurt). Solid samples (e.g., cheese, milk powder) should be finely ground.

  • Protein Precipitation and Extraction:

    • Weigh a representative sample (e.g., 5-10 g) into a centrifuge tube.

    • Add an aqueous ethanol (B145695) solution (e.g., 50-80% ethanol) to inhibit enzymatic activity and extract sugars.[10]

    • To precipitate proteins, add Carrez I (potassium ferrocyanide) and Carrez II (zinc sulfate) solutions, or use perchloric acid followed by neutralization.[10]

    • Vortex thoroughly and centrifuge to pellet the precipitated proteins and other solids.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before instrumental analysis.

Extraction of D-Tagatose from Fruits

Objective: To extract free sugars from fruit tissues.

Methodology:

  • Sample Preparation: Homogenize the fruit pulp to a uniform consistency.

  • Ethanolic Extraction:

    • Weigh a known amount of the homogenized fruit pulp (e.g., 10-15 mg of freeze-dried material or a larger amount of fresh material) into a centrifuge tube.[14]

    • Add 80% ethanol and vortex to ensure thorough mixing.[14]

    • Incubate at an elevated temperature (e.g., 80°C) for a defined period (e.g., 20 minutes) to facilitate extraction.[14]

    • Centrifuge to pellet insoluble material.

    • Collect the supernatant. Repeat the extraction process multiple times (e.g., 3-4 times) with fresh ethanol, combining the supernatants.[14]

  • Solvent Evaporation and Reconstitution: Evaporate the ethanol from the combined supernatants under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume of ultrapure water.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to analysis.

Extraction of D-Tagatose from Sterculia setigera Gum

Objective: To hydrolyze the polysaccharide gum and extract the constituent monosaccharides, including D-tagatose.

Methodology:

  • Gum Purification: The crude gum exudate may contain impurities such as bark. The gum can be purified by dissolving it in water, filtering to remove insoluble material, and then precipitating the gum with ethanol.[15]

  • Acid Hydrolysis:

    • Weigh a known amount of the purified gum into a reaction vessel.

    • Add a solution of a strong acid, such as sulfuric acid (e.g., 1 M H₂SO₄), to hydrolyze the polysaccharide into its constituent monosaccharides.

    • Heat the mixture at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 2-4 hours).

  • Neutralization: After hydrolysis, cool the solution and neutralize it with a base, such as barium carbonate or sodium hydroxide, to a pH of approximately 7.

  • Filtration and Cleanup: Centrifuge or filter the neutralized solution to remove the precipitated salts. The resulting solution containing the monosaccharides can be further purified using ion-exchange resins if necessary.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before analysis.

Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Objective: To separate and quantify D-tagatose in the prepared extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Amino-based or ligand-exchange chromatography column suitable for carbohydrate analysis

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a series of D-tagatose standards of known concentrations in ultrapure water.

  • Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered sample extracts into the HPLC system.

  • Quantification: Identify the D-tagatose peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration of D-tagatose in the sample by comparing its peak area to the calibration curve.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Extraction Extraction/Hydrolysis cluster_Analysis Analysis Dairy Dairy Product (Milk, Yogurt, Cheese) Protein_Precip Protein Precipitation (e.g., Carrez reagents) Dairy->Protein_Precip Fruit Fruit (Apple, Orange) Ethanol_Extract Ethanolic Extraction Fruit->Ethanol_Extract Gum Sterculia setigera Gum Acid_Hydrolysis Acid Hydrolysis (e.g., H₂SO₄) Gum->Acid_Hydrolysis Filtration Filtration (0.22 µm) Protein_Precip->Filtration Ethanol_Extract->Filtration Acid_Hydrolysis->Filtration HPLC_RID HPLC-RID Analysis Filtration->HPLC_RID Quantification Quantification HPLC_RID->Quantification

A generalized experimental workflow for the extraction and analysis of D-tagatose.

Conclusion

D-Tagatose, a rare sugar with significant potential as a low-calorie sweetener, is found in small quantities in a variety of natural sources, most notably in heated dairy products and the gum of Sterculia setigera. Its journey from a chemical transformation product to a commercially viable food ingredient is a testament to decades of scientific inquiry and innovation. The methodologies for its extraction and quantification are well-established, providing researchers and drug development professionals with the tools to further explore its properties and applications. As the demand for healthier food options continues to grow, the importance of D-tagatose in the landscape of sugar alternatives is poised to expand.

References

The Metabolic Pathway of beta-D-Tagatopyranose in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Introduction

beta-D-tagatopyranose (commonly referred to as D-tagatose) is a naturally occurring ketohexose, a C-4 epimer of D-fructose. It is found in small quantities in some fruits and dairy products. With a sweetness approximately 92% that of sucrose (B13894) but only one-third of the calories, D-tagatose has garnered significant interest as a low-calorie sweetener and functional food ingredient.[1] Its metabolic fate in humans is distinct from that of common sugars, involving limited intestinal absorption and a unique hepatic pathway, which contributes to its low caloric value and potential health benefits, including anti-hyperglycemic effects. This technical guide provides a comprehensive overview of the metabolic pathway of D-tagatose in humans, supported by quantitative data, detailed experimental methodologies, and visual representations of the core pathways.

Metabolic Pathway of D-Tagatose

The metabolism of D-tagatose in humans can be divided into three main stages: intestinal absorption, hepatic metabolism of the absorbed fraction, and fermentation of the unabsorbed fraction in the colon.

Intestinal Absorption

Unlike glucose and fructose (B13574) which are readily absorbed, D-tagatose is only partially absorbed in the small intestine. Studies in humans have shown that approximately 20-25% of ingested D-tagatose is absorbed.[2][3] The remaining 75-80% transits to the large intestine.[4]

The mechanism of D-tagatose absorption is believed to be mediated by the glucose transporter type 5 (GLUT5), which is also responsible for fructose transport.[1][5][6] This is supported by studies in rats where D-tagatose absorption was observed to be transported via GLUT5, but not the sodium-dependent glucose cotransporter 1 (SGLT1).[1][5][6]

Hepatic Metabolism

The absorbed D-tagatose is primarily metabolized in the liver in a pathway analogous to that of fructose.[7]

  • Phosphorylation: The first and rate-limiting step is the phosphorylation of D-tagatose to D-tagatose-1-phosphate by the enzyme fructokinase (also known as ketohexokinase).[5][7][8] This step traps D-tagatose within the hepatocytes.

  • Cleavage: D-tagatose-1-phosphate is then cleaved by aldolase (B8822740) B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (GA3P).[7][9] These intermediates then enter the glycolytic or gluconeogenic pathways.

  • Modulation of Glycogen (B147801) Metabolism: D-tagatose-1-phosphate has been shown to have a regulatory role in hepatic glucose metabolism. It acts as an inhibitor of glycogen phosphorylase, the enzyme responsible for glycogenolysis (the breakdown of glycogen to glucose).[5] Concurrently, it stimulates glucokinase, which leads to the phosphorylation of glucose to glucose-6-phosphate, a key precursor for glycogen synthesis.[5][7] This dual action results in a net increase in liver glycogen stores.[5][7]

Colonic Fermentation and GLP-1 Secretion

The majority of ingested D-tagatose (75-80%) that is not absorbed in the small intestine undergoes fermentation by the gut microbiota in the colon.[3] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate.[3] These SCFAs are a significant energy source for colonocytes and have systemic metabolic effects.

A key consequence of the presence of unabsorbed D-tagatose and the subsequent SCFA production in the distal gut is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.[1][5][6] GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying, all of which contribute to improved glycemic control. The stimulation of GLP-1 secretion is thought to occur via two primary mechanisms:

  • Direct sensing by L-cells: Ketohexoses, including D-tagatose, may be directly sensed by L-cells.

  • SCFA-mediated signaling: SCFAs produced from D-tagatose fermentation can bind to G-protein coupled receptors, specifically GPR41 (FFAR3) and GPR43 (FFAR2), on the surface of L-cells, triggering GLP-1 release.[3][4][10][11][12]

Quantitative Data

The following tables summarize the key quantitative data related to the metabolism and physiological effects of this compound in humans.

ParameterValueSpeciesReference
Absorption
Small Intestinal Absorption20-25%Human[2][3]
Hepatic Metabolism
Increase in Serum Uric Acid (30g dose)~17% (transient)Human[8]
Reduction in Hepatic ATP (30g dose)~12% (transient)Human[8]
Enzyme Inhibition
Sucrase Inhibition (Ki)Between 7.5 mM (D-sorbose) and 60.8 mM (L-sorbose)Rat[5]
Physiological Effects
Caloric Value (relative to sucrose)~33%Human[1]
Sweetness (relative to sucrose)92%Human[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of D-tagatose metabolism.

Determination of Intestinal Absorption via Ileostomy Study

Objective: To directly measure the amount of D-tagatose absorbed in the small intestine.

Methodology:

  • Subjects: Human volunteers who have undergone an ileostomy.

  • Procedure:

    • Subjects consume a standardized diet for a set period.

    • A known amount of D-tagatose (e.g., 15 grams) is incorporated into the diet.

    • All ileal effluent is collected for a specified period (e.g., 24 hours).

    • The concentration of D-tagatose in the effluent is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The apparent absorption is calculated by subtracting the amount of D-tagatose recovered in the ileal effluent from the total amount ingested.

In Vivo Assessment of Hepatic Metabolism using 31P-Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively measure the intracellular concentrations of phosphorylated metabolites, ATP, and inorganic phosphate (Pi) in the liver following D-tagatose ingestion.

Methodology:

  • Instrumentation: A whole-body MRI scanner (e.g., 1.5T or 3T) equipped for 31P spectroscopy.

  • Procedure:

    • A baseline 31P-MRS spectrum of the liver is acquired.

    • The subject ingests a solution containing a defined dose of D-tagatose (e.g., 30 grams).

    • Serial 31P-MRS spectra are acquired at regular intervals post-ingestion (e.g., every 15-30 minutes for several hours).

    • The spectra are processed to identify and quantify the peaks corresponding to D-tagatose-1-phosphate, ATP (α, β, and γ phosphates), and Pi.

    • Changes in the concentrations of these metabolites over time are analyzed to determine the kinetics of D-tagatose phosphorylation and its impact on hepatic energy status.

In Vitro Assay for Intestinal Disaccharidase Inhibition

Objective: To determine the inhibitory effect of D-tagatose on the activity of sucrase and maltase.

Methodology:

  • Enzyme Source: Commercially available sucrase (from Leuconostoc mesenteroides or other sources) and maltase (from Saccharomyces cerevisiae or other sources), or a preparation of intestinal brush border membrane vesicles.

  • Procedure:

    • A reaction mixture is prepared containing a phosphate buffer (e.g., 100 mM, pH 7.0), the enzyme, and varying concentrations of D-tagatose (the inhibitor).

    • The reaction is initiated by adding the substrate (sucrose for sucrase, maltose (B56501) for maltase) at a known concentration.

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is terminated (e.g., by heat inactivation).

    • The amount of glucose produced is quantified using a glucose oxidase-based assay.

    • The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Measurement of GLP-1 Secretion in Response to D-Tagatose

Objective: To quantify the effect of D-tagatose on the secretion of GLP-1.

Methodology (In Vivo - Human):

  • Subjects: Healthy human volunteers or patients with type 2 diabetes.

  • Procedure:

    • An indwelling catheter is placed for repeated blood sampling.

    • A baseline blood sample is drawn.

    • Subjects ingest a test meal or beverage containing a specified dose of D-tagatose.

    • Blood samples are collected at regular intervals post-ingestion (e.g., 15, 30, 60, 90, 120, 180 minutes).

    • Blood is collected in tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.

    • Plasma is separated by centrifugation.

    • Active GLP-1 concentrations in the plasma samples are measured using a commercially available ELISA kit.

Mandatory Visualizations

metabolic_pathway cluster_absorption Small Intestine cluster_liver Liver cluster_colon Large Intestine D-Tagatose (ingested) D-Tagatose (ingested) Absorbed (20-25%) Absorbed (20-25%) D-Tagatose (ingested)->Absorbed (20-25%) GLUT5 Unabsorbed (75-80%) Unabsorbed (75-80%) D-Tagatose (ingested)->Unabsorbed (75-80%) D-Tagatose-1-P D-Tagatose-1-P Absorbed (20-25%)->D-Tagatose-1-P Fructokinase (KHK) SCFAs SCFAs Unabsorbed (75-80%)->SCFAs Microbiota Fermentation DHAP + GA3P DHAP + GA3P D-Tagatose-1-P->DHAP + GA3P Aldolase B Glycogen Glycogen D-Tagatose-1-P->Glycogen Inhibits Glycogen Phosphorylase Glucose-6-P Glucose-6-P D-Tagatose-1-P->Glucose-6-P Stimulates Glucokinase Glycolysis/Gluconeogenesis Glycolysis/Gluconeogenesis DHAP + GA3P->Glycolysis/Gluconeogenesis Glucose Glucose Glucose->Glucose-6-P Glucokinase Glucose-6-P->Glycogen Stimulates Glycogen Synthase GLP-1 Secretion GLP-1 Secretion SCFAs->GLP-1 Secretion

Caption: Metabolic pathway of this compound in humans.

glp1_signaling cluster_lumen Intestinal Lumen cluster_lcell Enteroendocrine L-Cell D-Tagatose D-Tagatose SCFAs SCFAs D-Tagatose->SCFAs Fermentation Microbiota Microbiota GPR41/43 GPR41/43 (SCFA Receptors) SCFAs->GPR41/43 Ca2+ influx Ca²⁺ Influx GPR41/43->Ca2+ influx Gq signaling GLP-1 Vesicles GLP-1 Vesicles Ca2+ influx->GLP-1 Vesicles Triggers Exocytosis GLP-1 Release GLP-1 Release GLP-1 Vesicles->GLP-1 Release Systemic Circulation Systemic Circulation GLP-1 Release->Systemic Circulation Enters Bloodstream

Caption: GLP-1 secretion signaling pathway induced by D-tagatose.

experimental_workflow Start Start: In Vitro Sucrase Inhibition Assay Prepare Reagents Prepare Buffer, Enzyme, Substrate (Sucrose), and D-Tagatose solutions Start->Prepare Reagents Reaction Setup Combine Buffer, Sucrase, and varying concentrations of D-Tagatose in microplate wells Prepare Reagents->Reaction Setup Initiate Reaction Add Sucrose to all wells to start the reaction Reaction Setup->Initiate Reaction Incubation Incubate at 37°C for a defined time Initiate Reaction->Incubation Terminate Reaction Stop reaction (e.g., heat inactivation) Incubation->Terminate Reaction Quantify Product Measure Glucose concentration (Glucose Oxidase Assay) Terminate Reaction->Quantify Product Data Analysis Calculate reaction rates and determine Ki using kinetic models Quantify Product->Data Analysis End End: Determine Inhibitory Potency Data Analysis->End

References

D-Tagatose: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tagatose, a naturally occurring ketohexose, is emerging as a functional food ingredient and potential therapeutic agent with significant biological activities. This technical guide provides an in-depth analysis of the metabolic fate, physiological effects, and mechanisms of action of D-tagatose. With approximately 92% of the sweetness of sucrose (B13894) but only one-third of the calories, D-tagatose presents a compelling alternative for glycemic control and weight management.[1] Its biological activities are multifaceted, primarily revolving around its anti-hyperglycemic and prebiotic effects. This guide summarizes key quantitative data from clinical trials, details experimental protocols for investigating its activity, and provides visual representations of its metabolic and signaling pathways to support further research and development.

Introduction

D-tagatose is a rare sugar, an epimer of D-fructose, found in small quantities in some fruits and dairy products.[1] Unlike sucrose, which is readily digested and absorbed, D-tagatose is only partially absorbed in the small intestine (approximately 15-20%).[1] The majority of ingested D-tagatose travels to the large intestine, where it is fermented by the gut microbiota.[1] This unique metabolic fate underpins its low caloric value and significant portion of its biological effects. The United States Food and Drug Administration (FDA) has designated D-tagatose as Generally Recognized as Safe (GRAS), paving the way for its use in various food and pharmaceutical applications.[2]

Metabolic Fate and Pharmacokinetics

The metabolic journey of D-tagatose is distinct from that of common sugars.

  • Limited Absorption: Only about 15-20% of ingested D-tagatose is absorbed in the small intestine.[1]

  • Hepatic Metabolism: The absorbed portion is primarily metabolized in the liver via a pathway analogous to fructose (B13574) metabolism. It is first phosphorylated to D-tagatose-1-phosphate by fructokinase, then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GA3P), which are intermediates of glycolysis.[1]

  • Colonic Fermentation: The unabsorbed 80-85% of D-tagatose is fermented by the colonic microbiota into short-chain fatty acids (SCFAs), such as butyrate (B1204436), which are then absorbed and utilized by the body.[1][3]

Biological Activities and Mechanisms of Action

D-tagatose exerts its biological effects through several mechanisms, primarily impacting blood glucose control and gut health.

Anti-Hyperglycemic Effects

Clinical studies have consistently demonstrated the ability of D-tagatose to improve glycemic control.

  • Inhibition of Intestinal Disaccharidases: D-tagatose acts as a competitive inhibitor of intestinal sucrase and maltase, enzymes responsible for the breakdown of sucrose and maltose.[1] This inhibition slows the absorption of glucose, leading to a blunted postprandial glycemic response.[1][4]

  • Modulation of Hepatic Glucose Metabolism: D-tagatose has been shown to influence hepatic glucose metabolism by promoting glycogen (B147801) synthesis.[5] The intermediate of tagatose metabolism, tagatose-1-phosphate, promotes the activity of glucokinase, leading to increased phosphorylation of glucose and its subsequent storage as glycogen.[6] It also inhibits glycogen phosphorylase, preventing the breakdown of glycogen.[6]

Prebiotic Effects and Gut Microbiome Modulation

The fermentation of D-tagatose in the colon leads to significant changes in the gut microbiome and the production of beneficial metabolites.

  • Stimulation of Beneficial Bacteria: D-tagatose has been shown to selectively promote the growth of beneficial gut bacteria, such as Lactobacillus.[3]

  • Production of Short-Chain Fatty Acids (SCFAs): Fermentation of D-tagatose results in the production of SCFAs, particularly butyrate.[3] Butyrate is a primary energy source for colonocytes and has been associated with various health benefits, including anti-inflammatory effects and improved gut barrier function.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key clinical trials investigating the effects of D-tagatose on various physiological parameters.

Table 1: Effect of D-Tagatose on Glycemic Control

Study PopulationDosageDurationChange in HbA1cChange in Fasting Blood GlucoseReference
Type 2 Diabetic Patients15 g TID10 monthsStatistically significant reduction compared to placebo (p<0.0001 at 10 months)Statistically significant reduction compared to placebo (p=0.0079 at 10 months)[2]
Mild Type 2 Diabetic Patients5.0 g TID6 monthsMinimal dose required to reduce HbA1cNo significant reduction[7]
Mild Type 2 Diabetic Patients7.5 g TID6 monthsGreatest reduction in HbA1c among tested dosesReductions from baseline at 3 and 6 months[7]

Table 2: Effect of D-Tagatose on Body Weight

Study PopulationDosageDurationChange in Body WeightReference
Mild Type 2 Diabetic Patients5.0 g TID6 monthsDose-dependent reduction[7]
Mild Type 2 Diabetic Patients7.5 g TID6 monthsGreatest reduction in body weight[7]
Type 2 Diabetic Patients15 g TID10 monthsNo significant difference compared to placebo[2]

Table 3: Effect of D-Tagatose on Gut Microbiota and Short-Chain Fatty Acids

Study PopulationDosageDurationEffect on Gut MicrobiotaEffect on SCFAsReference
Healthy Men and Women7.5 g or 12.5 g daily2 weeksIncreased numbers of fecal lactobacilli in men (high-tagatose group)Increased butyrate production[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological activity of D-tagatose.

In Vivo Study of Glycemic Response (Oral Glucose Tolerance Test - OGTT)

Objective: To assess the effect of D-tagatose on the postprandial blood glucose response to a glucose challenge.

Protocol:

  • Subjects: Recruit healthy volunteers or individuals with type 2 diabetes.

  • Randomization: Randomly assign subjects to a treatment group (D-tagatose) or a placebo group.

  • Fasting: Instruct subjects to fast overnight (8-12 hours) before the test.

  • Baseline Blood Sample: Collect a baseline blood sample to measure fasting glucose and insulin (B600854) levels.

  • Intervention: Administer a standardized dose of D-tagatose (e.g., 15 g) or placebo dissolved in water.

  • Glucose Challenge: After a specified time (e.g., 30 minutes), administer a standard oral glucose solution (e.g., 75 g).

  • Blood Sampling: Collect blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Analysis: Analyze blood samples for glucose and insulin concentrations.

  • Data Interpretation: Compare the area under the curve (AUC) for glucose and insulin between the D-tagatose and placebo groups to determine the effect on glycemic response.

In Vitro Fermentation of D-Tagatose by Gut Microbiota

Objective: To investigate the fermentation of D-tagatose by human fecal microbiota and the resulting production of short-chain fatty acids.

Protocol:

  • Fecal Sample Collection: Collect fresh fecal samples from healthy human donors.

  • Slurry Preparation: Prepare a fecal slurry by homogenizing the fecal sample in an anaerobic buffer.

  • Incubation: In an anaerobic chamber, incubate the fecal slurry with D-tagatose at a specific concentration. Include a control with no substrate.

  • Time-Course Sampling: Collect samples from the incubation mixture at different time points (e.g., 0, 6, 12, 24 hours).

  • SCFA Analysis: Analyze the collected samples for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography.

  • Microbiota Analysis: Analyze the microbial composition of the samples at the beginning and end of the fermentation using techniques like 16S rRNA gene sequencing.

  • Data Analysis: Compare the changes in SCFA concentrations and microbial composition between the D-tagatose and control groups.

In Vitro Inhibition of Intestinal Disaccharidases (Sucrase Assay)

Objective: To determine the inhibitory effect of D-tagatose on the activity of sucrase.

Protocol:

  • Enzyme Source: Prepare a crude enzyme extract containing sucrase from the small intestine of a suitable animal model (e.g., rat) or use a commercially available sucrase enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer solution (e.g., phosphate buffer, pH 6.8), the sucrase enzyme, and varying concentrations of D-tagatose (the inhibitor).

  • Substrate Addition: Initiate the reaction by adding a known concentration of sucrose (the substrate).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., by boiling or adding a strong acid/base).

  • Glucose Measurement: Measure the amount of glucose produced from the hydrolysis of sucrose using a glucose oxidase-peroxidase assay or a similar method.

  • Inhibition Calculation: Calculate the percentage of sucrase inhibition by comparing the enzyme activity in the presence of D-tagatose to the activity in its absence. Determine the IC50 value (the concentration of D-tagatose that causes 50% inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic and signaling pathways influenced by D-tagatose, as well as a typical experimental workflow.

metabolic_pathway cluster_small_intestine Small Intestine cluster_large_intestine Large Intestine D-Tagatose_ingested Ingested D-Tagatose Absorption ~15-20% Absorbed D-Tagatose_ingested->Absorption Unabsorbed_Tagatose ~80-85% Unabsorbed D-Tagatose D-Tagatose_ingested->Unabsorbed_Tagatose To_Liver Portal Vein to Liver Absorption->To_Liver Fermentation Microbial Fermentation Unabsorbed_Tagatose->Fermentation SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Fermentation->SCFAs

Caption: Metabolic fate of ingested D-tagatose.

anti_hyperglycemic_effects cluster_intestinal_lumen Intestinal Lumen cluster_inhibition cluster_hepatic_metabolism Hepatocyte Sucrose Sucrose Sucrase Sucrase Sucrose->Sucrase Glucose_Fructose Glucose + Fructose Sucrase->Glucose_Fructose D-Tagatose_inhibitor D-Tagatose D-Tagatose_inhibitor->Sucrase Inhibits Glucose_uptake Glucose Glucokinase Glucokinase Glucose_uptake->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Glycogen_Synthase Glycogen Synthase G6P->Glycogen_Synthase Glycogen Glycogen Glycogen_Synthase->Glycogen Tagatose_1_P Tagatose-1-Phosphate Tagatose_1_P->Glucokinase Activates Tagatose_1_P->Glycogen_Synthase Activates

Caption: Anti-hyperglycemic mechanisms of D-tagatose.

experimental_workflow_ogtt Start Start Recruit_Subjects Recruit Subjects Start->Recruit_Subjects Randomization Randomize to D-Tagatose or Placebo Recruit_Subjects->Randomization Overnight_Fast Overnight Fast (8-12h) Randomization->Overnight_Fast Baseline_Sample Collect Baseline Blood Sample Overnight_Fast->Baseline_Sample Administer_Intervention Administer D-Tagatose or Placebo Baseline_Sample->Administer_Intervention Glucose_Challenge Administer 75g Oral Glucose Administer_Intervention->Glucose_Challenge Time_Course_Sampling Collect Blood Samples at 30, 60, 90, 120 min Glucose_Challenge->Time_Course_Sampling Analyze_Samples Analyze for Glucose and Insulin Time_Course_Sampling->Analyze_Samples Data_Analysis Calculate and Compare AUC Analyze_Samples->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Safety and Tolerability

D-tagatose is generally well-tolerated.[2] However, due to its limited absorption, excessive consumption (typically above 30 grams in a single dose) can lead to gastrointestinal side effects such as flatulence, bloating, and laxation, similar to other poorly absorbed carbohydrates.[2]

Conclusion and Future Directions

D-tagatose exhibits a unique combination of properties that make it a promising ingredient for functional foods and a potential therapeutic agent for managing metabolic disorders. Its dual action of reducing postprandial hyperglycemia and promoting a healthy gut microbiome through prebiotic effects warrants further investigation. Future research should focus on long-term clinical trials to further elucidate its efficacy and safety in diverse populations, as well as mechanistic studies to fully unravel its molecular targets and signaling pathways. The development of cost-effective production methods will also be crucial for its widespread adoption in the food and pharmaceutical industries.

References

D-Tagatose: A Functional Low-Calorie Sweetener - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tagatose (B3328093), a naturally occurring monosaccharide and a stereoisomer of D-fructose, is emerging as a functional low-calorie sweetener with significant potential in the food and pharmaceutical industries.[1][2][3] With approximately 92% the sweetness of sucrose (B13894) but only 38% of the calories, it offers a favorable taste profile with distinct metabolic advantages.[2][4] This technical guide provides an in-depth overview of D-tagatose, encompassing its physicochemical properties, production methodologies, metabolic fate, and key functional benefits, including its anti-hyperglycemic and prebiotic effects. Detailed experimental protocols and visual representations of metabolic and signaling pathways are included to support further research and development.

Physicochemical Properties

D-tagatose is a white, crystalline, odorless, and non-hygroscopic ketohexose.[5][6] Its molecular formula is C6H12O6, and it has a molecular weight of 180.16 g/mol .[2][7] A comprehensive summary of its key quantitative properties is presented in Table 1.

PropertyValueReferences
Sweetness (relative to sucrose) 92%[2][3][4][8]
Caloric Value (USA) 1.5 kcal/g[8][9][10][11]
Caloric Value (EU) 2.4 kcal/g[9][10][11]
Glycemic Index (GI) 3[2][9][10][11]
Melting Point 133-137 °C[2][5][11]
Solubility in Water (20°C) 160 g/100 ml[5][11]
Solubility in Ethanol (22°C) 0.02 g/100 ml[5]
pH Stability Range 3-7[8]

Production of D-Tagatose

D-tagatose can be produced through both chemical and enzymatic methods, with the latter being favored due to milder reaction conditions and fewer by-products.[8]

Chemical Synthesis

The primary chemical method involves the isomerization of D-galactose under alkaline conditions using a catalyst such as calcium hydroxide.[2][5][8] This process forms a D-tagatose-calcium complex, from which D-tagatose is liberated by acid neutralization and subsequently purified.[5][8]

Enzymatic Synthesis

Enzymatic production is the preferred route for large-scale, food-grade D-tagatose. The most common method utilizes L-arabinose isomerase to convert D-galactose to D-tagatose.[12] The D-galactose is typically derived from the enzymatic hydrolysis of lactose (B1674315), a readily available substrate from whey.[12]

Experimental Protocols

Enzymatic Production of D-Tagatose from Lactose

This protocol outlines a two-step enzymatic process for the production of D-tagatose from lactose.

Step 1: Enzymatic Hydrolysis of Lactose

  • Substrate Preparation: Prepare a solution of lactose (e.g., from whey permeate) at a concentration of 100-200 g/L in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.0).

  • Enzyme Addition: Add β-galactosidase (e.g., from Aspergillus oryzae or Kluyveromyces lactis) to the lactose solution. The enzyme concentration should be optimized based on the specific activity of the preparation.

  • Incubation: Incubate the mixture at the optimal temperature for the chosen β-galactosidase (typically 30-50°C) with gentle agitation.

  • Monitoring: Monitor the hydrolysis of lactose into D-glucose and D-galactose over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Termination: Once the desired level of hydrolysis is achieved (typically >90%), the reaction can be stopped by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

Step 2: Isomerization of D-Galactose to D-Tagatose

  • Enzyme and Cofactor Preparation: Prepare a solution of L-arabinose isomerase in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). If required by the specific enzyme, add a metal cofactor such as Mn2+ (e.g., 1 mM).

  • Reaction Setup: Add the L-arabinose isomerase solution to the D-galactose-containing hydrolysate from Step 1.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the L-arabinose isomerase (typically 50-65°C) with gentle agitation.

  • Monitoring: Monitor the conversion of D-galactose to D-tagatose using HPLC. The conversion typically reaches an equilibrium of around 30-40%.

  • Purification: After the reaction, D-tagatose can be purified from the mixture containing residual D-galactose and D-glucose using chromatographic techniques such as ion-exchange chromatography.[5]

Analysis of D-Tagatose by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of D-tagatose in production mixtures and final products.

  • Column: Amino-based column (e.g., Shodex Asahipak NH2P-50 4E) or a column with L19 packing material.[10]

  • Mobile Phase: Acetonitrile/water gradient (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: Refractive Index (RI) Detector.

  • Standard Preparation: Prepare standard solutions of D-tagatose, D-galactose, D-glucose, and lactose in the mobile phase at known concentrations.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using the standard solutions to determine the concentration of each sugar in the sample based on peak area.

Metabolic Fate and Functional Properties

Metabolism of D-Tagatose

Unlike sucrose, D-tagatose is poorly absorbed in the small intestine, with only about 20% being absorbed.[8][13] The absorbed portion is primarily metabolized in the liver via a pathway similar to fructose, where it is phosphorylated to D-tagatose-1-phosphate.[13] The majority (around 80%) of ingested D-tagatose passes to the large intestine, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as butyrate.[1][13]

ingestion Ingested D-Tagatose small_intestine Small Intestine ingestion->small_intestine absorption Absorption (20%) small_intestine->absorption no_absorption Non-Absorption (80%) small_intestine->no_absorption liver Liver absorption->liver large_intestine Large Intestine no_absorption->large_intestine metabolism Metabolism (Fructose-like pathway) liver->metabolism fermentation Fermentation by Gut Microbiota large_intestine->fermentation energy Energy metabolism->energy scfa Short-Chain Fatty Acids (e.g., Butyrate) fermentation->scfa excretion Excretion fermentation->excretion Gases scfa->absorption Absorption

Metabolic fate of ingested D-tagatose.
Anti-Hyperglycemic Effects

D-tagatose exhibits significant anti-hyperglycemic properties, making it a promising sweetener for individuals with diabetes.[14] Its low glycemic index of 3 indicates a minimal impact on blood glucose levels.[9][10][11] The mechanisms behind this effect are multifaceted:

  • Inhibition of Intestinal Disaccharidases: D-tagatose can inhibit the activity of intestinal enzymes like sucrase and maltase, which are responsible for breaking down dietary carbohydrates into absorbable monosaccharides.[1][13] This slows down carbohydrate digestion and absorption, leading to a blunted postprandial glycemic response.[1][13]

  • Hepatic Glycogen (B147801) Synthesis: The metabolism of D-tagatose in the liver can lead to an increase in glycogen synthesis.[15] Intermediates of tagatose metabolism, such as tagatose-1-phosphate, can promote the activity of glucokinase, which in turn stimulates the conversion of glucose to glycogen.[15]

  • Stimulation of GLP-1 Secretion: Some studies suggest that D-tagatose can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion.[14]

cluster_intestine Small Intestine cluster_liver Liver d_tagatose_ingested D-Tagatose disaccharidases Intestinal Disaccharidases (Sucrase, Maltase) d_tagatose_ingested->disaccharidases Inhibits l_cells L-cells d_tagatose_ingested->l_cells Stimulates glucose_absorption Glucose Absorption disaccharidases->glucose_absorption Enables carbohydrates Dietary Carbohydrates carbohydrates->disaccharidases Digests blood_glucose Reduced Blood Glucose glucose_absorption->blood_glucose Reduced glp1 GLP-1 Secretion l_cells->glp1 glp1->blood_glucose Contributes to d_tagatose_liver D-Tagatose glucokinase Glucokinase Activity d_tagatose_liver->glucokinase Promotes glycogen_synthesis Glycogen Synthesis glucokinase->glycogen_synthesis Increases glycogen_synthesis->blood_glucose Contributes to glucose_uptake Glucose Uptake glucose_uptake->glycogen_synthesis

Mechanisms of D-tagatose's anti-hyperglycemic effects.
Prebiotic Effects

The fermentation of unabsorbed D-tagatose in the large intestine has a beneficial impact on the gut microbiome.[9] It selectively stimulates the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium, and increases the production of SCFAs like butyrate.[9][16] These effects contribute to improved gut health and may have systemic anti-inflammatory benefits.[9]

d_tagatose Unabsorbed D-Tagatose in Colon gut_microbiota Gut Microbiota d_tagatose->gut_microbiota fermentation Fermentation gut_microbiota->fermentation beneficial_bacteria Growth of Beneficial Bacteria (e.g., Lactobacillus, Bifidobacterium) fermentation->beneficial_bacteria scfa_production Increased SCFA Production (e.g., Butyrate) fermentation->scfa_production pathogen_inhibition Inhibition of Pathogenic Bacteria beneficial_bacteria->pathogen_inhibition gut_health Improved Gut Health beneficial_bacteria->gut_health scfa_production->gut_health

References

The Prebiotic Potential of D-Tagatose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Tagatose (B3328093), a naturally occurring ketohexose and a stereoisomer of D-fructose, is emerging as a functional food ingredient with significant prebiotic properties. Unlike traditional carbohydrates, D-tagatose is only partially absorbed in the small intestine, allowing a substantial portion to reach the colon. Here, it is selectively fermented by the gut microbiota, leading to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), and modulating the composition of the microbial community. This guide provides a comprehensive technical overview of the prebiotic effects of D-tagatose, detailing its mechanism of action, impact on gut microbiota, and its potential therapeutic applications in gut health. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action: From Ingestion to Fermentation

D-Tagatose's prebiotic activity stems from its limited absorption in the upper gastrointestinal tract. Only 15-20% of ingested D-tagatose is absorbed in the small intestine.[1] The remaining 80-85% travels to the large intestine, where it becomes a substrate for microbial fermentation.[1] This selective fermentation by colonic bacteria is the cornerstone of its health benefits.

The primary products of this fermentation are SCFAs, including butyrate (B1204436), propionate (B1217596), and acetate.[2] Butyrate, in particular, is a key energy source for colonocytes and has been shown to have anti-inflammatory and gut barrier-enhancing properties.[3][4][5] Studies have demonstrated that consumption of D-tagatose leads to a significant increase in the production of butyrate.[3][6] This modulation of the gut environment and production of beneficial metabolites underpins the prebiotic classification of D-tagatose.

cluster_GITract Gastrointestinal Tract cluster_Fermentation Colonic Fermentation cluster_Effects Physiological Effects Ingestion D-Tagatose Ingestion SmallIntestine Small Intestine (15-20% Absorption) Ingestion->SmallIntestine LargeIntestine Large Intestine (80-85% Reaches Colon) SmallIntestine->LargeIntestine Unabsorbed D-Tagatose GutMicrobiota Gut Microbiota (e.g., Lactobacilli) Fermentation Microbial Fermentation SCFAs SCFA Production Fermentation->SCFAs GutMicrobiota->Fermentation Butyrate Butyrate SCFAs->Butyrate Propionate Propionate SCFAs->Propionate Acetate Acetate SCFAs->Acetate HealthBenefits Prebiotic Effects & Health Benefits Butyrate->HealthBenefits Propionate->HealthBenefits Acetate->HealthBenefits

Caption: D-Tagatose metabolic pathway from ingestion to colonic fermentation.

Impact on Gut Microbiota Composition

D-tagatose selectively stimulates the growth of beneficial gut bacteria. Several in vivo and in vitro studies have confirmed its positive effect on specific genera. Most notably, D-tagatose consumption has been linked to an increase in the population of Lactobacillus.[3][6][7] This bifidogenic effect contributes to a healthier gut microbial balance by promoting commensal bacteria and potentially inhibiting the growth of pathogenic species.[8]

In a study involving healthy men and women, the daily consumption of 12.5g of D-tagatose resulted in increased numbers of fecal lactobacilli in men.[3][6] Animal studies have also shown that D-tagatose can modulate gut microbiota dysbiosis associated with conditions like ulcerative colitis.[2]

Quantitative Data from Preclinical and Clinical Studies

The prebiotic effects of D-tagatose have been quantified in various studies. The following tables summarize key findings from human, animal, and in vitro experiments.

Table 1: Human Clinical Trials on the Prebiotic Effects of D-Tagatose

Study (Year)DosageDurationKey Quantitative OutcomesReference
Venema et al. (2005)7.5 g/day and 12.5 g/day 2 weeks12.5 g/day group: Increased fecal lactobacilli counts (in men). Increased in vitro butyrate production from fecal slurries for all tagatose groups.[3][6]
Van den Abbeele et al. (2023)Not specifiedEx vivoIncreased bacterial density. Increased butyrate production in healthy subjects; increased propionate in T2D subjects.[9]

Table 2: Animal Studies on D-Tagatose and Gut Health

Study (Year)Animal ModelDosageDurationKey Quantitative OutcomesReference
Wang et al. (2025)DSS-induced colitis in miceNot specifiedNot specifiedIncreased colon length, decreased Disease Activity Index (DAI). Enhanced expression of tight junction proteins (ZO-1, Occludin). Increased SCFA content.[2]
Lærke & Jensen (1999)Pigs10% of diet18 daysReduced pH in cecum and proximal colon. Increased concentrations of propionate, butyrate, and valerate.

Table 3: In Vitro Fermentation Studies

Study (Year)ModelSubstrate ConcentrationDurationKey Quantitative OutcomesReference
Venema et al. (2005)In vitro model of large intestineNot specifiedNot specifiedIncreased Lactobacilli populations. Increased butyrate production.[3][6]
Bertelsen et al. (2001)Screening of 174 bacterial strains1% D-tagatose medium48 hoursFermentation observed in Enterococcus faecalis, Enterococcus faecium, and Lactobacillus strains. No fermentation by Bifidobacterium strains.[10]

Signaling Pathways and Gut Barrier Function

The fermentation of D-tagatose and subsequent production of butyrate have a direct impact on intestinal epithelial cell signaling, enhancing gut barrier integrity. Butyrate serves as a signaling molecule that can upregulate the expression of tight junction proteins, such as Zonula Occludens-1 (ZO-1) and Occludin.[2] These proteins are critical for maintaining the seal between adjacent epithelial cells, preventing the translocation of harmful luminal contents into the bloodstream.

By promoting the expression of these proteins, D-tagatose helps to fortify the intestinal barrier, a mechanism that is crucial for preventing and attenuating inflammatory conditions like ulcerative colitis.[2][5]

cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_barrier Paracellular Space Tagatose D-Tagatose Microbiota Gut Microbiota (Lactobacillus, etc.) Tagatose->Microbiota Fermentation Butyrate Butyrate (SCFA) Microbiota->Butyrate HDAC HDAC Inhibition Butyrate->HDAC Enters cell Signaling Intracellular Signaling (e.g., PI3K/AKT/mTOR) HDAC->Signaling Modulates GeneExpression Gene Expression Upregulation Signaling->GeneExpression TJ_Proteins Tight Junction Proteins (ZO-1, Occludin) GeneExpression->TJ_Proteins Barrier Strengthened Intestinal Barrier TJ_Proteins->Barrier Enhances

Caption: Signaling pathway for D-tagatose-mediated gut barrier enhancement.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies investigating the prebiotic properties of D-tagatose.

Protocol: Human Intervention Study (Adapted from Venema et al., 2005)
  • Objective: To determine the effect of D-tagatose consumption on fecal microbiota composition, SCFA production, and gastrointestinal tolerance in healthy adults.[3][6]

  • Study Design: Randomized, placebo-controlled, double-blind, five-way cross-over.[3][6]

  • Subjects: 30 healthy subjects (12 men, 18 women).[3][6]

  • Intervention: Subjects consumed 30g of raspberry jam daily at breakfast for five 2-week periods. The jam contained one of the following:

    • 15.1 g sucrose (B13894) (Negative Control)

    • 7.5 g D-tagatose (Low-dose)

    • 12.5 g D-tagatose (High-dose)

    • 7.8 g fructo-oligosaccharides (FOS) (Positive Control)

    • 7.6 g D-tagatose + 7.5 g FOS (Combination)

  • Primary Outcome Measures:

    • Fecal microbiota composition (analyzed via cultivation techniques).

    • Fecal SCFA concentrations (analyzed via gas chromatography).

    • Gastrointestinal complaints (assessed via questionnaires).

  • Analytical Methods: Fecal samples were collected at the end of each 2-week period for microbiota and SCFA analysis. Blood samples were taken to evaluate safety parameters.[3][6]

cluster_setup Study Setup cluster_intervention Intervention Periods (5 x 2 Weeks, Crossover) cluster_data Data Collection (End of each 2-week period) cluster_analysis Analysis Recruitment Recruit 30 Healthy Volunteers Randomization Randomize to Sequence of 5 Arms Recruitment->Randomization Arm1 Sucrose (Control) Randomization->Arm1 Each subject completes all arms Arm2 Low Tagatose (7.5g) Randomization->Arm2 Each subject completes all arms Arm3 High Tagatose (12.5g) Randomization->Arm3 Each subject completes all arms Arm4 FOS Randomization->Arm4 Each subject completes all arms Arm5 Tagatose + FOS Randomization->Arm5 Each subject completes all arms Fecal Fecal Samples Arm1->Fecal Blood Blood Samples Arm1->Blood Questionnaire GI Complaint Questionnaires Arm1->Questionnaire Arm2->Fecal Arm2->Blood Arm2->Questionnaire Arm3->Fecal Arm3->Blood Arm3->Questionnaire Arm4->Fecal Arm4->Blood Arm4->Questionnaire Arm5->Fecal Arm5->Blood Arm5->Questionnaire Microbiota Microbiota Composition Fecal->Microbiota SCFA SCFA Concentrations Fecal->SCFA Safety Safety Parameters Blood->Safety

Caption: Experimental workflow for a human cross-over intervention trial.
Protocol: DSS-Induced Colitis Animal Model (General Protocol)

  • Objective: To evaluate the protective effects of D-tagatose against chemically-induced colitis in mice.[2]

  • Animal Model: C57BL/6 mice (female, 8-9 weeks old).

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days.[11][12] Control mice receive regular drinking water.

  • Intervention: Treatment groups receive D-tagatose orally (e.g., via gavage or in the diet) before, during, or after DSS administration.

  • Primary Outcome Measures:

    • Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding, monitored daily.[2][12]

    • Colon Length and Weight: Measured at sacrifice as an indicator of inflammation (inflammation leads to colon shortening).[2]

    • Histological Analysis: Colon tissue is stained (e.g., H&E) to assess crypt damage, inflammatory cell infiltration, and overall tissue morphology.[2][11]

    • Biochemical Analysis: Measurement of inflammatory markers (e.g., MPO, TNF-α, IL-6) and tight junction protein expression (ZO-1, Occludin) in colon tissue via ELISA, qPCR, or Western Blotting.[2]

    • SCFA Analysis: Cecal or fecal contents are analyzed for SCFA concentrations via gas chromatography.[2]

Conclusion and Future Directions

The available evidence strongly supports the classification of D-tagatose as a prebiotic. Its ability to resist digestion, be selectively fermented by beneficial gut bacteria, increase the production of health-promoting SCFAs like butyrate, and positively modulate the gut environment positions it as a valuable functional ingredient for improving gut health. The downstream effects, including the enhancement of the gut barrier function, suggest its potential utility in the management of inflammatory bowel diseases and other conditions linked to gut dysbiosis.

Future research should focus on larger, long-term human clinical trials to further substantiate these benefits and to determine optimal dosages for specific health outcomes. Additionally, mechanistic studies exploring the precise molecular interactions between D-tagatose, the microbiome, and host signaling pathways will provide a more complete understanding of its therapeutic potential in drug development and nutritional science.

References

Unveiling β-D-Tagatopyranose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of beta-D-tagatopyranose, a naturally occurring ketohexose and an epimer of D-fructose. This document delves into its chemical identity, synthesis, analytical methods, and its role in metabolic pathways, offering valuable insights for its application in research and drug development.

Core Chemical Identity

This compound is the cyclic pyranose form of D-tagatose with a beta configuration at the anomeric center. Its unique structural properties contribute to its low caloric value and potential health benefits.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for easy reference.

IdentifierValueSource
CAS Number 20197-42-6[1][2]
PubChem CID 14408225[2]
Molecular Formula C₆H₁₂O₆[2]
Molecular Weight 180.16 g/mol [2]
IUPAC Name (2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[2]
InChI InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1[2]
InChIKey LKDRXBCSQODPBY-DPYQTVNSSA-N[2]
SMILES C1--INVALID-LINK--(CO)O)O)O">C@HO[2]
Synonyms β-D-Tagatopyranose, D-Tagatopyranose[1]
Physicochemical Properties
PropertyValueSource
Physical Description Solid[2]
Melting Point 134.5 °C[2]
logP -3.202[2]

Synthesis and Production

The commercial production of D-tagatose, and by extension its anomers like this compound, is primarily achieved through enzymatic isomerization of D-galactose.[3] This bioconversion process is favored over chemical synthesis due to its higher specificity and milder reaction conditions.

Experimental Protocol: Enzymatic Isomerization of D-Galactose

This protocol outlines the general steps for the enzymatic synthesis of D-tagatose from D-galactose using L-arabinose isomerase.

Materials:

  • D-galactose

  • L-arabinose isomerase (e.g., from Geobacillus stearothermophilus)

  • Sodium phosphate (B84403) buffer (pH 7.5)

  • Manganese chloride (MnCl₂) solution

  • Reaction vessel (e.g., stirred-tank reactor)

  • Water bath or incubator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Substrate Preparation: Prepare a solution of D-galactose in sodium phosphate buffer at the desired concentration (e.g., 200 g/L).

  • Cofactor Addition: Add MnCl₂ to the solution to a final concentration of 1 mM.

  • Enzyme Addition: Add L-arabinose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 50-60°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-galactose and D-tagatose by HPLC.

  • Termination: Once the reaction has reached equilibrium (typically after several hours), terminate the reaction by heat inactivation of the enzyme (e.g., heating at 85°C for 10 minutes).

  • Purification: The resulting D-tagatose solution can be purified using techniques such as chromatography.

Analytical Methodologies

Accurate quantification of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of sugars.

Experimental Protocol: HPLC Analysis of D-Tagatose

Instrumentation:

  • HPLC system equipped with a refractive index (RI) detector

  • Aminex HPX-87C carbohydrate analysis column (or equivalent)

Chromatographic Conditions:

  • Mobile Phase: Degassed, deionized water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI) detector

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of D-tagatose of known concentrations in deionized water.

  • Sample Preparation: Dilute the sample containing D-tagatose to an appropriate concentration with deionized water. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify and quantify the D-tagatose peak in the sample chromatogram by comparing its retention time and peak area to those of the standards.

Biological Significance and Metabolic Pathway

D-tagatose is a low-calorie sweetener because it is only partially absorbed in the small intestine.[3] The absorbed portion is metabolized primarily in the liver.

D-Tagatose Metabolism

The metabolic pathway of D-tagatose in the liver is initiated by phosphorylation by fructokinase. The resulting D-tagatose-1-phosphate is then cleaved by aldolase (B8822740) into dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate, which are intermediates of the glycolytic pathway.

The following diagram illustrates the metabolic pathway of D-tagatose.

Tagatose_Metabolism cluster_absorption Intestinal Lumen cluster_liver Hepatocyte D-Tagatose_ingested D-Tagatose (ingested) D-Tagatose D-Tagatose D-Tagatose_ingested->D-Tagatose Partial Absorption (~20%) T1P D-Tagatose-1-Phosphate D-Tagatose->T1P Fructokinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate T1P->DHAP Aldolase G3P D-Glyceraldehyde-3- Phosphate T1P->G3P Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis

Metabolic pathway of D-tagatose in the liver.

This guide provides a foundational understanding of this compound, offering valuable information for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The provided protocols serve as a starting point for further investigation and application of this intriguing monosaccharide.

References

A Technical Guide to the IUPAC Nomenclature and Characterization of beta-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-D-tagatopyranose, a ketohexose of growing interest in various scientific fields. The document details its correct IUPAC nomenclature, physicochemical properties, and standardized experimental protocols for its characterization. This guide is intended to be a valuable resource for professionals in research, development, and quality control.

IUPAC Nomenclature and Chemical Structure

The correct and systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol .[1] This nomenclature precisely describes the stereochemistry and cyclic pyranose structure of the molecule.

D-Tagatose, in aqueous solution, exists in equilibrium between its open-chain keto form and its cyclic furanose and pyranose anomers. The this compound form is one of the major anomers present in this equilibrium.[2] The process of interconversion between the alpha and beta anomers is known as mutarotation.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for its identification, handling, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name (2R,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[1]
Synonyms beta-D-tagatose, β-D-Tagatopyranose[1]
Molecular Formula C₆H₁₂O₆[1]
Molecular Weight 180.16 g/mol [1]
CAS Number 20197-42-6[1]
Appearance Solid[1]
Melting Point 134.5 °C[1]
logP -3.202[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataDetailsReference
¹H NMR (600 MHz, D₂O, pH 7.0) Shifts [ppm]: 3.49, 3.50, 3.51, 3.60, 3.61, 3.62, 3.63, 3.64, 3.70, 3.71, 3.73, 3.74, 3.75, 3.76, 3.83, 3.84, 3.85, 3.86, 3.89, 3.90[1]
¹³C NMR Data available, source S. J. Angyal, G. S. Bethell Aust. J. Chem. 29, 1249(1976)[1]

Experimental Protocols

Accurate characterization of this compound is essential for its use in research and development. The following sections provide detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for assessing the purity of this compound and separating it from other isomers and impurities.

  • Instrumentation: A standard HPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Column: A carbohydrate analysis column (e.g., an amino-based column).

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v). The exact ratio may need optimization depending on the specific column and separation requirements.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the sample solution.

    • The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for determining the anomeric purity of a sample.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

    • For quantitative analysis, an internal standard with a known concentration can be added.

  • ¹H NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key parameters to analyze are chemical shifts (δ), coupling constants (J), and the integration of signals. The anomeric proton signal is particularly important for distinguishing between alpha and beta anomers.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. This simplifies the spectrum to single peaks for each carbon atom.

    • The chemical shift of the anomeric carbon (C2) is distinct for the alpha and beta anomers, allowing for their identification and quantification.

  • 2D NMR Experiments (Optional):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon connectivities.

X-ray Crystallography for 3D Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of this compound in its crystalline state.

  • Methodology:

    • Crystallization: Grow single crystals of high-purity this compound from a supersaturated solution. This may require screening various solvents and conditions.

    • X-ray Diffraction: Mount a suitable single crystal on a goniometer in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam.

    • Data Collection: Record the diffraction pattern as the crystal is rotated.

    • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and refine the atomic positions to generate the final crystal structure.

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate important concepts related to this compound.

mutarotation alpha-D-Tagatopyranose alpha-D-Tagatopyranose Open-chain D-Tagatose Open-chain D-Tagatose alpha-D-Tagatopyranose->Open-chain D-Tagatose Ring Opening Open-chain D-Tagatose->alpha-D-Tagatopyranose Ring Closing This compound This compound Open-chain D-Tagatose->this compound Ring Closing This compound->Open-chain D-Tagatose Ring Opening

Caption: Mutarotation of D-Tagatose in solution.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_report Final Report Sample This compound Sample Purity Purity Assessment (HPLC) Sample->Purity Structure Structural Confirmation (NMR) Purity->Structure 3D_Structure 3D Structure Determination (X-ray Crystallography) Structure->3D_Structure Report Comprehensive Characterization Report 3D_Structure->Report

Caption: Experimental workflow for characterization.

References

Methodological & Application

Application Notes and Protocols for the Quantification of beta-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

beta-D-Tagatopyranose, a naturally occurring ketohexose and an epimer of D-fructose, is gaining significant interest in the food and pharmaceutical industries as a low-calorie sweetener.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and metabolic studies. This document provides detailed application notes and protocols for the most common and robust analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Anion-Exchange Chromatography with Pulsed Ammerometric Detection (HPAEC-PAD).

Comparative Overview of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of the discussed methods to facilitate selection.

ParameterHPLC-RIDGC-MSHPAEC-PAD
Linearity (R²) >0.997[2]>0.997[3]>0.99[3]
Limit of Detection (LOD) 0.01–0.17 mg/mL[2]0.03 mg/L[3]Low µg/mL to ng/mL[3]
Limit of Quantification (LOQ) 0.03–0.56 mg/mL[2]0.12 mg/L[3]Low µg/mL[3]
Precision (%RSD) <5%[2]<15%[3]<10%[3]
Accuracy/Recovery (%) 96.78–108.88%[4]Not explicitly found81.87-99.41%[5]
Derivatization Required NoYesNo
Primary Applications Quality control, routine analysisMetabolomics, complex matricesHigh-sensitivity analysis of carbohydrates

Experimental Protocols

Sample Preparation for Aqueous and Solid Samples

A generic sample preparation workflow is crucial for obtaining accurate and reproducible results. The following diagram and protocol outline the general steps for preparing both liquid and solid samples for analysis. For complex food matrices, additional steps like deproteinization and defatting may be necessary.[6]

G cluster_sample Sample cluster_liquid Liquid Sample cluster_solid Solid Sample start Start liquid_homogenize Homogenize start->liquid_homogenize Liquid solid_weigh Weigh Sample start->solid_weigh Solid liquid_filter Filter (0.45 µm) liquid_homogenize->liquid_filter liquid_dilute Dilute liquid_filter->liquid_dilute end Ready for Analysis liquid_dilute->end solid_dissolve Dissolve in Solvent solid_weigh->solid_dissolve solid_sonicate Sonicate solid_dissolve->solid_sonicate solid_filter Filter (0.45 µm) solid_sonicate->solid_filter solid_dilute Dilute solid_filter->solid_dilute solid_dilute->end

General Sample Preparation Workflow

Protocol:

  • For Liquid Samples (e.g., beverages, syrups):

    • Thoroughly mix the sample to ensure homogeneity.[6]

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[4]

    • Dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the calibration range of the analytical method.[7]

  • For Solid Samples (e.g., powders, food products):

    • Accurately weigh a known amount of the homogenized sample.[4]

    • Dissolve the sample in a suitable solvent (e.g., ultrapure water, mobile phase).[4]

    • Sonicate the solution to ensure complete dissolution of the analyte.[4]

    • Filter the solution through a 0.45 µm syringe filter.[4]

    • Dilute the filtered sample to a concentration within the calibration range.[7]

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used method for the quantification of sugars due to its simplicity and reliability. It is particularly suitable for analyzing samples with relatively high concentrations of tagatose.

G cluster_hplc HPLC-RID Analysis start Prepared Sample injector Autosampler/Manual Injector start->injector hplc_system column Amino or Ligand-Exchange Column pump Pump detector Refractive Index Detector (RID) column->detector mobile_phase Isocratic Mobile Phase (e.g., Acetonitrile (B52724):Water) mobile_phase->pump pump->injector injector->column data_system Data Acquisition and Processing detector->data_system end Quantification data_system->end

HPLC-RID Analytical Workflow

Protocol:

  • Instrumentation:

    • HPLC system equipped with a quaternary or isocratic pump, autosampler, column oven, and a refractive index detector.[4]

  • Chromatographic Conditions:

    • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm) or a ligand-exchange column (e.g., Shodex SUGAR SP0810).[2][4]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) for amino columns, or ultrapure water for ligand-exchange columns.[2][4]

    • Flow Rate: 0.5 - 1.0 mL/min.[2]

    • Column Temperature: 35-80 °C.[2][4]

    • Injection Volume: 10-20 µL.[2][4]

    • Detector: Refractive Index Detector (RID), with cell temperature maintained at the same temperature as the column.[4]

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (typically 5-7 concentrations) covering the expected sample concentration range.[7]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the prepared samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of tagatose in complex matrices and for metabolomic studies. A derivatization step is necessary to increase the volatility of the sugar.

G cluster_gcms GC-MS Analysis start Prepared Sample derivatization Derivatization (e.g., Oximation followed by Silylation) start->derivatization injector Injector derivatization->injector gc_system column Capillary Column (e.g., DB-5) oven Temperature Programmed Oven ms_detector Mass Spectrometer column->ms_detector carrier_gas Carrier Gas (Helium) carrier_gas->injector injector->column data_system Data Acquisition and Processing ms_detector->data_system end Quantification data_system->end G cluster_hpaec HPAEC-PAD Analysis start Prepared Sample injector Autosampler start->injector hpaec_system column Anion-Exchange Column (e.g., CarboPac PA1) pump Pump detector Pulsed Amperometric Detector (PAD) column->detector eluent High pH Eluent (e.g., NaOH) eluent->pump pump->injector injector->column data_system Data Acquisition and Processing detector->data_system end Quantification data_system->end

References

Application Notes and Protocols for the Analysis of beta-D-tagatopyranose by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-tagatopyranose, a rare ketohexose and an epimer of D-fructose, is gaining significant attention in the food and pharmaceutical industries as a low-calorie sweetener with prebiotic properties. Accurate and robust analytical methods are crucial for its quantification in various matrices, from raw materials to finished products and biological samples. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the analysis of sugars due to its versatility and sensitivity. This document provides detailed application notes and protocols for the analysis of this compound using different HPLC methodologies. The principles and methods described for D-tagatose are generally applicable to its L-enantiomer with appropriate standard calibration.[1][2]

General Sample Preparation for HPLC Analysis

Proper sample preparation is critical to protect the HPLC column and ensure accurate, reproducible results. The appropriate method will depend on the sample matrix.

For Simple Matrices (e.g., Beverages, Pure Sugars):

  • Dilution: Dilute the sample to an appropriate concentration with ultrapure water or the mobile phase.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[1][3]

For Complex Matrices (e.g., Food Products, Biological Fluids):

  • Extraction: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate sugars from interfering compounds like proteins and lipids.[3][4][5]

  • Protein Precipitation: For samples with high protein content, such as plasma, use a precipitating agent (e.g., acetonitrile (B52724), methanol) to denature and remove proteins.[4][5] Centrifuge the sample and collect the supernatant for analysis.

  • Filtration: Always filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection.

Experimental Workflow for Sample Preparation

G cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis RawSample Raw Sample Homogenization Homogenization/ Dilution RawSample->Homogenization Extraction Extraction (LLE/SPE)/ Protein Precipitation Homogenization->Extraction If complex matrix Filtration Filtration (0.22 µm) Homogenization->Filtration If simple matrix Extraction->Filtration HPLC HPLC Injection Filtration->HPLC

General workflow for HPLC sample preparation.

Protocol 1: Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates without derivatization. At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on a strong anion-exchange column.

Instrumentation and Conditions
ParameterSetting
Column Anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series)
Mobile Phase Sodium hydroxide (B78521) (NaOH) and Sodium acetate (B1210297) (NaOAc) solutions in ultrapure water.
Elution Gradient elution is typically used to separate complex mixtures of sugars.
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 25 µL
Column Temperature 30 °C[1][2]
Detector Pulsed Amperometric Detector (PAD) with a gold working electrode.
Detailed Experimental Protocol
  • Eluent Preparation:

    • Prepare a 1.0 M NaOH stock solution using degassed, ultrapure water.

    • Prepare a 1.0 M NaOAc stock solution.

    • Use an eluent generation system or proportioning pump to generate the required concentrations for the gradient.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • A typical gradient might start with a low concentration of NaOH (e.g., 12 mM) to separate monosaccharides, followed by a sodium acetate gradient to elute more strongly retained oligosaccharides.[2]

    • A column wash step with a higher concentration of NaOH and NaOAc is recommended after each run to remove any strongly bound components.[2]

  • Detection:

    • Use a multi-step potential waveform for detection. A common four-step waveform includes potentials for oxidation, reduction, and cleaning of the gold electrode surface.[2]

Quantitative Data Summary
ParameterTypical ValueReference
Linearity (R²) >0.999[6]
Limit of Detection (LOD) Low µg/mL to ng/mL[1]
Limit of Quantification (LOQ) Low µg/mL[1]
Precision (%RSD) < 10%[1]

Protocol 2: Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds like sugars. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.

Instrumentation and Conditions
ParameterSetting
Column HILIC column with an amino or amide-bonded stationary phase.
Mobile Phase Acetonitrile and water, often with a buffer like ammonium (B1175870) acetate.
Elution Isocratic or gradient elution.
Flow Rate 0.75 - 1.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare the aqueous and organic mobile phase components separately.

    • For example, Mobile Phase A: 90:10 (v/v) acetonitrile/water; Mobile Phase B: 50:50 (v/v) acetonitrile/water.

    • Degas the mobile phases before use.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase composition for an extended period, as HILIC columns can take longer to equilibrate than reversed-phase columns.

    • For isocratic elution, a mobile phase with a high percentage of acetonitrile (e.g., 85-90%) is common for retaining and separating monosaccharides.

    • Inject the prepared sample.

  • Detection:

    • RI Detector: Maintain a stable temperature for both the column and the detector to minimize baseline drift.

    • ELSD: Optimize the nebulizer and evaporator temperatures and the gas flow rate for the specific mobile phase and analytes.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity (R²) >0.99[1]
LOD (ELSD) 3.9 mg/L[1]
LOQ (ELSD) 13.4 mg/L[1]
Precision (%RSD) < 5%[1]

Protocol 3: USP-NF Method for Tagatose Assay

The United States Pharmacopeia-National Formulary (USP-NF) provides a method for the assay of tagatose.[1]

Instrumentation and Conditions
ParameterSetting
Column L19 packing material (a strong cation-exchange resin in the calcium form).
Mobile Phase 0.05 mg/mL Calcium acetate in water.[1]
Elution Isocratic
Flow Rate Typically around 0.5 mL/min.
Injection Volume 10 - 50 µL
Column Temperature Maintained at a constant, elevated temperature (e.g., 80-85 °C).
Detector Refractive Index (RI).
Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Accurately weigh and dissolve calcium acetate in ultrapure water to the specified concentration.

    • Filter and degas the mobile phase.

  • System Suitability:

    • Prepare a system suitability solution containing tagatose and any potential impurities (e.g., galactose).

    • Inject the solution and verify the resolution between the peaks meets the method's requirements.

  • Analysis:

    • Accurately prepare a standard solution of tagatose and a sample solution at the same concentration.

    • Inject the standard and sample solutions and record the chromatograms.

    • Calculate the amount of tagatose in the sample by comparing the peak response of the sample to that of the standard.

Logical Relationship Diagram for HPLC Method Selection

G cluster_start Analytical Goal cluster_criteria Key Considerations cluster_methods Recommended HPLC Method Goal Analyze this compound Sensitivity High Sensitivity Needed? Goal->Sensitivity Matrix Complex Matrix? Goal->Matrix Derivatization Avoid Derivatization? Goal->Derivatization HPAEC HPAEC-PAD Sensitivity->HPAEC Yes HILIC HILIC with RI/ELSD Sensitivity->HILIC No Matrix->HPAEC Yes Matrix->HILIC No Derivatization->HPAEC Yes Derivatization->HILIC Yes USP Cation-Exchange (USP) Derivatization->USP Yes

Decision tree for selecting an appropriate HPLC method.

References

Application Notes and Protocols for the Detection of beta-D-tagatopyranose using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-tagatopyranose, a stereoisomer of D-fructose, is a rare sugar with emerging applications in the food and pharmaceutical industries as a low-calorie sweetener and potential therapeutic agent. Accurate and robust analytical methods are crucial for its quantification in various matrices during research, development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and thermal lability of sugars like this compound, derivatization is a mandatory step to convert them into more suitable analytes for GC-MS analysis. This document provides detailed application notes and protocols for the detection and quantification of this compound using GC-MS.

Principle of GC-MS for Sugar Analysis

GC-MS analysis of sugars involves several key steps. First, the non-volatile sugar molecules are chemically modified through derivatization to increase their volatility. The most common derivatization technique for sugars is silylation, often preceded by oximation to reduce the number of anomeric isomers and simplify the resulting chromatogram. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification and quantification of the analyte.

Data Presentation: Quantitative GC-MS Data for Tagatose Analysis

The following table summarizes quantitative data for the GC-MS analysis of tagatose, primarily as its trimethylsilyl (B98337) (TMS) derivative. It is important to note that specific quantitative data for the this compound anomer is often not reported separately from other D-tagatose isomers in many studies. The data presented here is a compilation from various sources analyzing D-tagatose.

ParameterValueRemarksSource(s)
Derivatization Method Oximation followed by Trimethylsilylation (TMS)This two-step method is widely used to reduce the complexity of chromatograms by converting the ketone group to an oxime, followed by silylation of hydroxyl groups.[1][2]
GC Column DB-5 or HP-5MS (5% phenyl-methylpolysiloxane)These are common non-polar columns suitable for the separation of silylated sugars. Retention times can vary slightly between these columns.[3][4]
Retention Index (Kovats) 1879 (non-polar column, isothermal) / 1924 (non-polar column, temperature ramp) for β-D-(-)-Tagatopyranose, 5TMS derivativeThe NIST WebBook provides retention indices for the pentakis(trimethylsilyl) ether of β-D-tagatopyranose.[5][6]
Characteristic Mass Fragments (m/z) of TMS-Tagatose 103, 147, 217, 307These fragments are characteristic of silylated ketoses and can be used for identification in selected ion monitoring (SIM) mode for enhanced sensitivity. The PubChem entry for this compound lists these as major peaks in its GC-MS spectrum.[7]
Limit of Detection (LOD) 0.03 mg/L - 2.7 µg/mLLODs for monosaccharides using GC-MS can be in the low mg/L to µg/mL range, depending on the specific method and instrumentation.[8][9]
Limit of Quantification (LOQ) 0.1 mg/L - 13.3 µg/mLLOQs are typically 3-5 times the LOD.[8][10]
**Linearity (R²) **> 0.99GC-MS methods for sugar analysis generally exhibit excellent linearity over a wide concentration range.[8][9]
Intra-assay Coefficient of Variation (CV%) 6.4% - 13.2%Represents the precision of the method within the same analytical run.[9]
Inter-assay Coefficient of Variation (CV%) 5.5% - 15.9%Represents the precision of the method between different analytical runs.[9]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization (Oximation-Trimethylsilylation)

This protocol is a widely adopted method for the derivatization of ketoses like tagatose for GC-MS analysis.[1][2]

Materials:

  • Sample containing this compound

  • Pyridine (B92270) (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., sorbitol or a stable isotope-labeled tagatose)

  • Heating block or oven

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Sample Drying: Accurately weigh or pipette a known amount of the sample into a GC vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Trimethylsilylation:

    • Add 80 µL of MSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • Internal Standard: The internal standard should be added at the beginning of the sample preparation process to account for variations during derivatization and injection.

Protocol 2: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized monosaccharides. These may need to be optimized for your specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Parameters:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 5°C/min.

    • Ramp 2: Increase to 300°C at a rate of 15°C/min.

    • Hold at 300°C for 5 minutes.

MS Parameters:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Acquisition Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis to enhance sensitivity by monitoring characteristic ions of TMS-tagatose (e.g., m/z 103, 147, 217, 307).

Mandatory Visualization

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Drying Drying Sample->Drying Derivatization Oximation & Trimethylsilylation Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Mass Spectrometry (Ionization & Detection) Separation->Ionization Data_Acquisition Data Acquisition Ionization->Data_Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Metabolic Pathway of D-Tagatose

While a specific signaling pathway for this compound is not well-documented, its metabolism, particularly that of the D-isomer, has been studied. D-tagatose is metabolized in a pathway analogous to that of fructose, primarily in the liver.

References

NMR Spectroscopy for the Structural Analysis of β-D-Tagatopyranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the structural analysis of β-D-tagatopyranose using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary protocols for sample preparation, data acquisition, and interpretation of 1D and 2D NMR spectra, and includes tabulated quantitative data for reference.

Introduction

β-D-tagatopyranose is a naturally occurring ketohexose, an epimer of D-fructose. Its unique properties as a low-calorie sweetener and potential prebiotic have garnered significant interest in the food and pharmaceutical industries. Accurate structural elucidation and confirmation are critical for quality control, regulatory approval, and understanding its biological functions. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of carbohydrates in solution. This guide focuses on the application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR for the unambiguous structural verification of β-D-tagatopyranose.

Data Presentation

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for β-D-tagatopyranose in D₂O. This data is crucial for the identification and structural confirmation of the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for β-D-Tagatopyranose in D₂O

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1a3.49dJ(1a,1e) = -11.9
H-1e3.65dJ(1a,1e) = -11.9
H-33.90dJ(3,4) = 9.8
H-43.82ddJ(3,4) = 9.8, J(4,5) = 3.2
H-54.02dJ(4,5) = 3.2
H-6a~3.7-3.8m
H-6b~3.7-3.8m

Note: The exact chemical shifts of H-6a and H-6b are often difficult to resolve due to signal overlap.

Table 2: ¹³C NMR Chemical Shifts for β-D-Tagatopyranose in D₂O

CarbonChemical Shift (δ, ppm)
C-164.7
C-298.5
C-372.4
C-469.1
C-574.8
C-663.9

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentrations available.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of high-purity β-D-tagatopyranose.

  • Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9 atom % D). The use of a deuterated solvent is essential to avoid a large residual solvent signal in the ¹H NMR spectrum.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D ¹H NMR Spectroscopy
  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the number of scans (e.g., 16 or higher) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the internal standard or the residual HDO signal (typically around 4.79 ppm at 298 K).

    • Integrate the signals to determine the relative number of protons.

1D ¹³C NMR Spectroscopy
  • Instrument Setup: Use a high-field NMR spectrometer with a carbon-observe probe.

  • Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single peaks for each carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum using the internal standard or a calibrated solvent signal.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is essential for tracing the proton connectivity within the sugar ring.

  • Data Acquisition: Acquire a standard gradient-selected COSY (gCOSY) or phase-sensitive DQF-COSY spectrum.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions and Fourier transformation in both dimensions.

    • Correlations between coupled protons appear as cross-peaks off the diagonal. By starting from a known proton signal, one can "walk" around the spin system to assign adjacent protons.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate each proton with its directly attached carbon atom. This experiment is crucial for the unambiguous assignment of the ¹³C spectrum.

  • Data Acquisition: Acquire a standard gradient-selected, sensitivity-enhanced HSQC spectrum.

  • Data Processing and Analysis:

    • Process the 2D data.

    • Each cross-peak in the HSQC spectrum corresponds to a C-H bond, with the ¹H chemical shift on one axis and the ¹³C chemical shift on the other.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structural Elucidation sample β-D-Tagatopyranose Sample dissolve Dissolve in D₂O sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_tube Prepared NMR Sample h1_nmr 1D ¹H NMR nmr_tube->h1_nmr c13_nmr 1D ¹³C NMR nmr_tube->c13_nmr cosy 2D COSY nmr_tube->cosy hsqc 2D HSQC nmr_tube->hsqc process_1d Process & Assign 1D Spectra h1_nmr->process_1d c13_nmr->process_1d process_2d Process & Correlate 2D Spectra cosy->process_2d hsqc->process_2d structure Confirm β-D-Tagatopyranose Structure process_1d->structure process_2d->structure

Caption: Experimental workflow for NMR analysis.

COSY Connectivity Pathway

cosy_connectivity cluster_geminal H3 H-3 H4 H-4 H3->H4 J(3,4) H5 H-5 H4->H5 J(4,5) H6a H-6a H5->H6a J(5,6a) H6b H-6b H5->H6b J(5,6b) H6a->H6b J(6a,6b) H1a H-1a H1e H-1e H1a->H1e J(1a,1e)

Caption: COSY correlations in β-D-tagatopyranose.

Application Notes and Protocols for β-D-Tagatopyranose in Cellular Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-tagatopyranose, a naturally occurring ketohexose and an epimer of D-fructose, is gaining significant attention in cellular metabolic research.[1] While traditionally known as a low-calorie sweetener, its unique metabolic properties offer a valuable tool for investigating cellular energy metabolism, particularly in the context of diseases such as cancer and diabetes.[1][2] D-tagatose is only partially metabolized, and its metabolic fate differs from that of glucose, allowing researchers to probe specific metabolic pathways.[3] These application notes provide a comprehensive overview of the use of β-D-tagatopyranose in cellular metabolic studies, including detailed protocols and data presentation.

D-tagatose has demonstrated cytoprotective effects, particularly against oxidative stress, by acting as a weak iron chelator and preventing the depletion of intracellular glutathione (B108866) (GSH).[4] In animal studies, it has been shown to lower blood glucose and lipoprotein levels.[5] The metabolism of D-tagatose is similar to that of D-fructose, involving phosphorylation by fructokinase to tagatose-1-phosphate, which can then enter the glycolytic pathway.[3] This characteristic makes it a useful tool for studying fructose (B13574) metabolism and its implications in various pathological conditions.

Data Presentation

The following tables summarize quantitative data on the effects of β-D-tagatopyranose from various studies.

Table 1: Effects of D-Tagatose on Cellular Viability and Oxidative Stress

Cell Line/OrganismTreatmentConcentrationEffectReference
Murine HepatocytesNitrofurantoin (NFT) + D-Tagatose20 mMComplete prevention of lethal cell injury[4]
Murine HepatocytesNitrofurantoin (NFT) + D-Tagatose20 mMLargely prevented the decline of intracellular GSH[4]
Murine HepatocytesFerric Nitrilotriacetate + D-Tagatose20 mMComplete prevention of oxidative cell injury[4]

Table 2: Effects of D-Tagatose on Glycemic Control (In Vivo Studies)

Study PopulationDosageDurationKey FindingsReference
Type 2 Diabetic Patients7.5 g, three times daily6 monthsReductions in fasting glucose[6]
Type 2 Diabetic Patients15 g, three times daily2, 6, and 10 monthsStatistically significant reduction in HbA1c compared to placebo[6]
Hyperglycemic Individuals5 g in a beverageSingle doseSignificant reduction in blood glucose at 120 minutes[6]

Experimental Protocols

Protocol 1: Assessment of Cytoprotective Effects of D-Tagatose Against Oxidative Stress

This protocol is adapted from a study on cultured murine hepatocytes and can be modified for other adherent cell lines.[4]

Objective: To determine the ability of D-tagatose to protect cells from chemically-induced oxidative stress.

Materials:

  • Cell line of interest (e.g., HepG2, AML12)

  • Complete cell culture medium

  • β-D-tagatopyranose (sterile solution)

  • Inducer of oxidative stress (e.g., Nitrofurantoin, Tert-butyl hydroperoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, XTT)

  • Glutathione (GSH) assay kit

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • Pre-treatment with D-Tagatose:

    • Prepare a stock solution of sterile β-D-tagatopyranose in complete cell culture medium.

    • Remove the existing medium from the cells and replace it with medium containing the desired concentration of D-tagatose (e.g., 20 mM).[4]

    • Include control wells with medium only.

    • Incubate for 1-2 hours.

  • Induction of Oxidative Stress:

    • Prepare a stock solution of the oxidative stress-inducing agent.

    • Add the agent to the wells already containing D-tagatose or control medium to achieve the final desired concentration.

    • Include wells with D-tagatose alone and the inducing agent alone as controls.

    • Incubate for a predetermined time, sufficient to induce cell death in the positive control (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Following incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Measurement of Intracellular Glutathione (GSH):

    • In a parallel experiment, treat cells as described above.

    • At the end of the incubation period, lyse the cells and measure the intracellular GSH levels using a commercially available kit.

Protocol 2: Analysis of Glycolysis Inhibition by D-Tagatose using a Glycolysis Stress Test

This protocol is a modified version of a standard glycolysis stress test, incorporating D-tagatose as a potential inhibitor.

Objective: To assess the impact of D-tagatose on the glycolytic function of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • β-D-tagatopyranose (sterile solution)

  • Seahorse XF Glycolysis Stress Test Kit (or similar)

  • Seahorse XF Analyzer (or similar instrument for measuring extracellular acidification rate - ECAR)

  • Assay medium (e.g., DMEM without glucose and bicarbonate)

Procedure:

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at the optimal density for the cell line. Incubate overnight.

  • Pre-treatment with D-Tagatose:

    • One hour before the assay, replace the culture medium with assay medium supplemented with the desired concentration of D-tagatose.

    • Include control wells with assay medium only.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Glycolysis Stress Test:

    • Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol. This typically involves sequential injections of:

      • Glucose: to measure basal glycolysis.

      • Oligomycin (an ATP synthase inhibitor): to measure maximal glycolytic capacity.

      • 2-Deoxyglucose (a glucose analog that inhibits glycolysis): to measure non-glycolytic acidification.

  • Data Analysis:

    • Analyze the changes in ECAR in response to the different injections.

    • Compare the glycolytic parameters (basal glycolysis, glycolytic capacity) between the D-tagatose-treated and control cells.

Mandatory Visualization

G cluster_absorption Intestinal Lumen & Absorption cluster_liver_metabolism Hepatic Metabolism D-Tagatose_ingested β-D-Tagatopyranose (Ingested) Small_Intestine Small Intestine (15-20% Absorption) D-Tagatose_ingested->Small_Intestine Large_Intestine Large Intestine (Fermentation by Microbiota) D-Tagatose_ingested->Large_Intestine D-Tagatose_absorbed Absorbed β-D-Tagatopyranose Small_Intestine->D-Tagatose_absorbed Fructokinase Fructokinase D-Tagatose_absorbed->Fructokinase Tagatose_1_P Tagatose-1-Phosphate Fructokinase->Tagatose_1_P Aldolase Aldolase Tagatose_1_P->Aldolase Glycolytic_Intermediates DHAP + Glyceraldehyde (Glycolytic Intermediates) Aldolase->Glycolytic_Intermediates

Caption: Metabolic fate of ingested β-D-tagatopyranose.

G Start Seed Cells in 96-well Plate Pre_treatment Pre-treat with D-Tagatose (e.g., 20 mM) or Control Medium Start->Pre_treatment Induce_Stress Add Oxidative Stress Inducer (e.g., Nitrofurantoin) Pre_treatment->Induce_Stress Incubate Incubate for a Defined Period (e.g., 24h) Induce_Stress->Incubate Assay Perform Cell Viability Assay (e.g., MTT) and/or GSH Assay Incubate->Assay End Analyze and Compare Results Assay->End

Caption: Workflow for assessing cytoprotective effects.

Discussion and Future Directions

The use of β-D-tagatopyranose in cellular metabolic studies is a promising area of research. Its ability to modulate metabolic pathways and protect against oxidative stress provides a unique tool for understanding disease mechanisms and for the development of novel therapeutic strategies.

Future research should focus on elucidating the precise molecular targets of D-tagatose and its metabolites within the cell. The application of metabolomics and metabolic flux analysis with ¹³C-labeled tagatose will be crucial in mapping its metabolic fate and its impact on interconnected metabolic networks. Furthermore, investigating the effects of D-tagatose on key signaling pathways, such as the PI3K/AKT/mTOR pathway, in various cancer cell lines will provide valuable insights into its potential as an anti-cancer agent. The development of more detailed protocols for its use in a wider range of cell types and disease models will undoubtedly accelerate discoveries in this exciting field.

References

Application Notes and Protocols for the Investigation of beta-D-Tagatopyranose as a Potential Glycosidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosidases are a vast and diverse class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing critical roles in various biological processes. Their substrate specificity is a key determinant of their function. While most known glycosidases act on common D-sugars, the exploration of rare sugars as potential substrates or inhibitors is a burgeoning field with significant implications for drug discovery and biotechnology.

This document provides a comprehensive guide for the investigation of beta-D-tagatopyranose, a rare ketohexose, as a potential substrate for glycosidase enzymes. Due to the limited existing research on this compound in this context, these application notes and protocols are designed to provide a foundational framework for researchers to systematically explore its interaction with glycosidases. The discovery of enzymes that process this compound could unveil novel metabolic pathways and provide new targets for therapeutic intervention in areas such as lysosomal storage diseases, cancer, and viral infections.

Data Presentation: Comparative Enzyme Kinetics

To provide a reference for interpreting experimental results, the following table summarizes the kinetic parameters of several well-characterized glycosidases with their preferred substrates.

EnzymeSourceSubstrateK_m (mM)V_max (μmol/min/mg)k_cat (s⁻¹)Reference
β-GlucosidaseAspergillus nigerp-nitrophenyl-β-D-glucopyranoside0.45120250[1]
α-GlucosidaseSaccharomyces cerevisiaep-nitrophenyl-α-D-glucopyranoside1.185180[2]
β-GalactosidaseEscherichia colio-nitrophenyl-β-D-galactopyranoside0.25250550[1]
NeuraminidaseInfluenza A Virus (H1N1)4-methylumbelliferyl-N-acetylneuraminic acid0.150110[3]

Experimental Protocols

Protocol 1: Screening for Glycosidase Activity with this compound using the DNSA Assay

This protocol is designed for the initial screening of enzyme libraries or purified enzymes for activity against the unlabeled this compound by detecting the release of reducing sugars.

Materials:

  • Purified glycosidase or enzyme library

  • This compound solution (e.g., 100 mM in appropriate buffer)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • DNSA (3,5-Dinitrosalicylic acid) reagent

  • Rochelle salt (sodium potassium tartrate) solution

  • Spectrophotometer

  • 96-well microplate (optional)

  • Water bath or incubator

Procedure:

  • Enzyme Reaction Setup:

    • In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture:

      • 50 µL of assay buffer

      • 25 µL of this compound solution (final concentration will vary depending on desired screening concentration)

      • 25 µL of enzyme solution

    • Prepare a negative control with buffer instead of the enzyme solution.

    • Prepare a positive control with a known glycosidase and its corresponding substrate.

  • Incubation:

    • Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 100 µL of DNSA reagent to each reaction.

    • Heat the samples in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown indicates the presence of reducing sugars.

  • Quantification:

    • After cooling to room temperature, add 800 µL of distilled water to each tube.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis:

    • Compare the absorbance of the enzyme-containing samples to the negative control. A significant increase in absorbance suggests potential glycosidase activity.

Protocol 2: Synthesis of a Chromogenic Substrate: p-Nitrophenyl-beta-D-tagatopyranoside (Hypothetical)

This protocol outlines a general, hypothetical strategy for the synthesis of a chromogenic substrate, which is essential for high-throughput screening and detailed kinetic analysis. The synthesis would likely involve a multi-step process.

General Strategy:

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of D-tagatose, leaving the anomeric hydroxyl group free for subsequent glycosylation. This often involves the use of protecting groups like acetyl or benzyl (B1604629) ethers.

  • Glycosylation Reaction: React the protected tagatose with p-nitrophenol in the presence of a suitable catalyst (e.g., a Lewis acid like boron trifluoride etherate) to form the p-nitrophenyl glycoside.

  • Deprotection: Remove the protecting groups to yield the final product, p-nitrophenyl-beta-D-tagatopyranoside.

  • Purification: Purify the final compound using techniques such as column chromatography and characterize it using NMR and mass spectrometry.

Protocol 3: Kinetic Analysis using a Chromogenic Substrate

This protocol describes the determination of Michaelis-Menten kinetic parameters (K_m and V_max) for a glycosidase using a synthesized chromogenic substrate like p-nitrophenyl-beta-D-tagatopyranoside.

Materials:

  • Purified glycosidase of known concentration

  • p-Nitrophenyl-beta-D-tagatopyranoside solutions of varying concentrations

  • Optimal assay buffer (determined from preliminary experiments)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup:

    • Prepare a series of reaction tubes or wells with varying concentrations of the chromogenic substrate.

    • Initiate the reactions by adding a fixed amount of the purified enzyme.

  • Incubation:

    • Incubate the reactions at the optimal temperature for a time that ensures initial velocity conditions (typically less than 20% of substrate consumed).

  • Reaction Termination:

    • Stop the reactions by adding the stop solution. The high pH will also develop the yellow color of the p-nitrophenolate ion.

  • Measurement:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine K_m and V_max using non-linear regression software. Alternatively, use a linear transformation like the Lineweaver-Burk plot.

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Enzyme Characterization cluster_substrate Substrate Synthesis Screening Screen Enzyme Library with this compound DNSA DNSA Assay (Detect Reducing Sugars) Screening->DNSA Opt Determine Optimal pH and Temperature Screening->Opt Positive Hit Kinetic Kinetic Analysis (Michaelis-Menten) Opt->Kinetic Synthesis Synthesize Chromogenic Substrate (pNP-beta-D-tagatopyranoside) Synthesis->Kinetic

Caption: Experimental workflow for screening and characterization of glycosidases active on this compound.

Lysosomal_Storage_Disease_Pathway cluster_lysosome Lysosome cluster_drug_target Therapeutic Intervention Glycoconjugate Glycoconjugate (e.g., Glycoprotein, Glycolipid) Lysosomal_Enzyme Lysosomal Glycosidase (e.g., α-glucosidase) Glycoconjugate->Lysosomal_Enzyme Substrate Intermediate Partially Degraded Glycoconjugate Lysosomal_Enzyme->Intermediate Cleavage Accumulation Substrate Accumulation (Lysosomal Storage) Lysosomal_Enzyme->Accumulation Deficiency Leads To Intermediate->Lysosomal_Enzyme Product Monosaccharides (e.g., Glucose) Intermediate->Product Further Degradation ERT Enzyme Replacement Therapy (ERT) ERT->Lysosomal_Enzyme Restores Function SRT Substrate Reduction Therapy (SRT) SRT->Glycoconjugate Reduces Synthesis Novel_Substrate This compound (Potential Modulator/Inhibitor) Novel_Substrate->Lysosomal_Enzyme Potential Target

Caption: Simplified signaling pathway in Lysosomal Storage Diseases and potential points of therapeutic intervention.[4][5][6]

Viral_Replication_Pathway cluster_host_cell Host Cell cluster_virus Influenza Virus cluster_drug_target Therapeutic Intervention Host_Receptor Sialic Acid Receptor Replication Viral Replication Host_Receptor->Replication Progeny_Virus Progeny Virus Replication->Progeny_Virus Virus Virus Particle HA Hemagglutinin (HA) Virus->HA HA->Host_Receptor Binding & Entry NA Neuraminidase (NA) (a Glycosidase) NA->Host_Receptor Cleavage & Release Progeny_Virus->NA NA_Inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir) NA_Inhibitor->NA Inhibits Novel_Substrate This compound (Potential Inhibitor/Substrate) Novel_Substrate->NA Potential Target

Caption: Role of Neuraminidase in influenza virus replication and the mechanism of action for neuraminidase inhibitors.[7][8][9]

Conclusion

The study of this compound as a potential substrate for glycosidases represents a novel and promising area of research. The protocols and frameworks provided in this document offer a systematic approach to identifying and characterizing enzymes that may interact with this rare sugar. The discovery of such enzymes would not only expand our understanding of glycosidase specificity but could also lead to the development of new diagnostic tools and therapeutic agents for a range of human diseases.

References

Application Notes and Protocols for Beta-D-Tagatopyranose Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-tagatopyranose (D-tagatose) is a naturally occurring ketohexose, a C-4 epimer of D-fructose, that has garnered significant attention as a low-calorie sweetener and functional food ingredient.[1] With approximately 92% of the sweetness of sucrose (B13894) but only about 30% of the calories, D-tagatose (B3328093) presents a promising alternative for sugar replacement in various food and pharmaceutical applications.[2][3] Its metabolic pathway differs significantly from that of sucrose, leading to a minimal impact on blood glucose and insulin (B600854) levels, making it a suitable sweetener for individuals with diabetes.[4] Furthermore, D-tagatose exhibits prebiotic properties, promoting the growth of beneficial gut bacteria.[5]

The production of D-tagatose can be achieved through both chemical and biological methods. However, enzymatic synthesis is often preferred due to its high specificity, milder reaction conditions, and the generation of fewer by-products, which simplifies downstream purification processes.[2][6] These application notes provide detailed experimental protocols for the enzymatic synthesis and quantification of this compound, intended to guide researchers, scientists, and drug development professionals in their studies.

Enzymatic Pathways for this compound Production

Two primary enzymatic pathways for the production of D-tagatose have been extensively studied:

  • Isomerization of D-Galactose (B84031): This is the most common and well-established method, utilizing the enzyme L-arabinose isomerase (L-AI) . L-AI catalyzes the reversible isomerization of D-galactose to D-tagatose.[7][8][9] This process can be carried out using either purified L-AI or whole microbial cells expressing the enzyme.[10][11]

  • Multi-step Conversion from D-Fructose: This pathway involves a cascade of enzymatic reactions. It typically starts with the phosphorylation of D-fructose to fructose-6-phosphate (B1210287) (F6P) by hexokinase . F6P is then converted to tagatose-6-phosphate (T6P) by an epimerase, such as fructose-1,6-bisphosphate aldolase (B8822740) . Finally, D-tagatose is produced by the dephosphorylation of T6P, catalyzed by a phosphatase like phytase.[12][13]

Data Presentation

Table 1: Physicochemical Properties of D-Tagatose
PropertyValue
Molecular FormulaC₆H₁₂O₆
Molar Mass180.16 g/mol [2]
Sweetness (relative to sucrose)~92%[2][3]
Caloric Value1.5 kcal/g[2][4]
Melting Point134 °C[2]
Table 2: Comparison of L-Arabinose Isomerases for D-Tagatose Production
Enzyme SourceSubstrateTemperature (°C)pHConversion Rate (%)Reference
Thermotoga maritimaD-galactose807.556[5]
Thermotoga neapolitanaD-galactose80-68[5]
Lactobacillus plantarum NC8D-galactose605.530[2][5]
Thermoanaerobacter mathraniiD-galactose65-42[14]
Bifidobacterium adolescentisD-galactose556.556.7[2]
Klebsiella pneumoniaeD-galactose508.033.5[10]
Clostridium hylemonaeD-galactose60-46[4]
Table 3: Kinetic Parameters of L-Arabinose Isomerases with D-Galactose as Substrate
Enzyme SourceK_m (mM)V_max (U/mg)k_cat/K_m (mM⁻¹s⁻¹)Reference
Bifidobacterium adolescentis22.44890.155[2]
Lactobacillus reuteri647110.09[9]
Thermotoga maritima608.90.142[15]
Bacillus amyloliquefaciens251.6-0.039[16]
Clostridium hylemonae7.7--[16]

Experimental Protocols

Protocol 1: Enzymatic Production of D-Tagatose from D-Galactose using L-Arabinose Isomerase

This protocol describes the batch production of D-tagatose from D-galactose using a purified thermostable L-arabinose isomerase.

Materials:

  • D-galactose

  • Purified L-arabinose isomerase (e.g., from Thermotoga maritima or Bifidobacterium adolescentis)

  • 50 mM HEPES buffer (pH 7.5) or 100 mM PBS buffer (pH 6.5)

  • 10 mM MnCl₂ or CoCl₂ solution

  • Reaction vessel (e.g., temperature-controlled shaker or water bath)

  • 0.5 M HCl (for reaction termination)

  • HPLC system for analysis (see Protocol 2)

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a D-galactose solution at the desired concentration (e.g., 100 mM to 0.5 M) in the appropriate buffer (e.g., 50 mM HEPES, pH 7.5).[2][15]

    • Add the metal ion cofactor to the final concentration required for optimal enzyme activity (e.g., 1-10 mM MnCl₂).[2][15]

    • Pre-incubate the reaction mixture at the optimal temperature for the specific L-AI used (e.g., 55°C for B. adolescentis L-AI or 80-90°C for T. maritima L-AI).[2][15]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified L-arabinose isomerase to the pre-warmed reaction mixture. The final enzyme concentration should be optimized (e.g., 0.5 mg/mL).[2]

    • Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined period (e.g., 8-10 hours).[2]

    • Collect samples at regular time intervals (e.g., every 2 hours) to monitor the progress of the reaction.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction in the collected samples by adding an equal volume of 0.5 M HCl.[2]

    • Alternatively, the reaction can be stopped by heat inactivation (e.g., boiling for 5-10 minutes).[9]

    • Centrifuge the samples to remove any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • Analysis:

    • Quantify the concentrations of D-tagatose and remaining D-galactose in the samples using HPLC as described in Protocol 2.

Protocol 2: Quantification of D-Tagatose and D-Galactose using HPLC

This protocol details the analysis of D-tagatose and D-galactose concentrations using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).

Materials and Equipment:

  • HPLC system equipped with a refractive index detector (RID)

  • Carbohydrate analysis column (e.g., Sugar-Ca column, 7.8 x 300 mm, 5 µm)[2]

  • Ultrapure water (mobile phase)

  • D-tagatose and D-galactose standards

  • Sample vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of D-tagatose and D-galactose of known concentration (e.g., 10 mg/mL) in ultrapure water.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • HPLC Analysis:

    • Set the column temperature to 85°C.[2]

    • Set the RID temperature to 40°C.[2]

    • Use ultrapure water as the mobile phase at a flow rate of 0.7 mL/min.[2]

    • Inject a fixed volume (e.g., 10-20 µL) of the standards and samples onto the column.

    • Record the chromatograms and identify the peaks corresponding to D-tagatose and D-galactose based on the retention times of the standards.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of each standard against its concentration.

    • Determine the concentrations of D-tagatose and D-galactose in the samples by interpolating their peak areas on the calibration curve.

    • Calculate the conversion yield of D-tagatose as: (Concentration of D-tagatose / Initial concentration of D-galactose) x 100%

Protocol 3: Colorimetric Quantification of D-Tagatose

This protocol describes a colorimetric method for the determination of D-tagatose based on the cysteine-carbazole-sulfuric acid reaction.[2][9]

Materials:

  • Cysteine hydrochloride solution (1.5 g/L in water)

  • Carbazole (B46965) solution (0.12% w/v in absolute ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • D-tagatose standards

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of D-tagatose standards of known concentrations in water.

  • Colorimetric Reaction:

    • To 1 mL of each standard or sample in a glass test tube, add 0.1 mL of the cysteine hydrochloride solution.

    • Carefully add 3 mL of concentrated sulfuric acid and mix thoroughly.

    • Add 0.1 mL of the carbazole solution and mix again.

    • Incubate the tubes at room temperature for 30 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of the solutions at 560 nm using a spectrophotometer.

    • Use a blank containing water instead of the sugar solution to zero the spectrophotometer.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of D-tagatose in the samples from the standard curve.

Protocol 4: Multi-step Enzymatic Production of D-Tagatose from D-Fructose

This protocol outlines a three-step enzymatic cascade for the production of D-tagatose from D-fructose.[12][13]

Materials:

  • D-fructose

  • Hexokinase

  • Adenosine triphosphate (ATP)

  • Fructose-1,6-bisphosphate aldolase

  • Phytase

  • Tris-HCl buffer (50 mM)

  • Reaction vessel

Procedure:

  • Step 1: Fructose (B13574) Phosphorylation:

    • Dissolve D-fructose in 50 mM Tris-HCl buffer (pH 8.5) to a final concentration of 1 M.[13]

    • Add hexokinase (e.g., 500 U/mL) and an equimolar amount of ATP to the fructose solution.[13]

    • Incubate the reaction mixture at 35°C for 1 hour to convert fructose to fructose-6-phosphate (F6P).[13]

  • Step 2: Isomerization to Tagatose-6-Phosphate:

    • Add fructose-1,6-bisphosphate aldolase (e.g., 100 U/mL) to the reaction mixture from Step 1.[13]

    • Incubate at 50°C for 12 hours to convert F6P to tagatose-6-phosphate (T6P).[13]

  • Step 3: Dephosphorylation to D-Tagatose:

    • Adjust the pH of the reaction mixture to 5.5.[13]

    • Add phytase (e.g., 1000 U/mL) to the mixture.[13]

    • Incubate at 50°C for 3 hours to dephosphorylate T6P to D-tagatose.[13]

  • Analysis:

    • Monitor the formation of intermediates (F6P, T6P) and the final product (D-tagatose) using appropriate analytical techniques such as ion chromatography or HPLC.

Mandatory Visualizations

Enzymatic_Conversion_Galactose_to_Tagatose cluster_conditions Reaction Conditions D_Galactose D-Galactose L_AI L-Arabinose Isomerase (L-AI) D_Galactose->L_AI D_Tagatose This compound L_AI->D_Tagatose Temp Temperature: 50-90°C pH pH: 5.5-8.0 Cofactor Cofactor: Mn²⁺ or Co²⁺

Caption: Enzymatic conversion of D-galactose to D-tagatose.

Multi_Step_Conversion_Fructose_to_Tagatose cluster_reagents D_Fructose D-Fructose F6P Fructose-6-Phosphate D_Fructose->F6P Hexokinase T6P Tagatose-6-Phosphate F6P->T6P FBA D_Tagatose This compound T6P->D_Tagatose Phytase Hexokinase Hexokinase ADP ADP Hexokinase->ADP FBA Fructose-1,6-bisphosphate Aldolase Phytase Phytase Pi Pi Phytase->Pi ATP ATP ATP->Hexokinase

Caption: Multi-step enzymatic conversion of D-fructose to D-tagatose.

Experimental_Workflow start Start: Prepare Reaction Mixture (Substrate, Buffer, Cofactors) pre_incubation Pre-incubate at Optimal Temperature start->pre_incubation add_enzyme Initiate Reaction: Add Enzyme pre_incubation->add_enzyme incubation Incubate with Agitation add_enzyme->incubation sampling Collect Samples at Time Intervals incubation->sampling termination Terminate Reaction (e.g., Heat or Acid) sampling->termination preparation Sample Preparation (Centrifuge, Filter) termination->preparation analysis Analysis (e.g., HPLC, Colorimetric Assay) preparation->analysis end End: Data Analysis and Quantification analysis->end

Caption: General workflow for a this compound enzymatic assay.

References

D-Tagatose: Application Notes and Protocols for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose, has emerged as a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM). It is approximately 90% as sweet as sucrose (B13894) but with only about one-third of the calories.[1] Preliminary animal and preclinical studies have demonstrated its potential to lower blood glucose levels, generating significant interest within the scientific community.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of D-tagatose in T2DM.

Mechanism of Action

D-tagatose exerts its anti-diabetic effects through a multi-faceted mechanism of action that distinguishes it from many existing therapeutic agents.[4] The primary mechanisms include:

  • Inhibition of Intestinal Disaccharidases: D-tagatose competitively inhibits intestinal enzymes such as sucrase and maltase, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This action reduces the postprandial glucose spike.

  • Inhibition of Hepatic Glycogenolysis: D-tagatose has been shown to inhibit glycogen (B147801) phosphorylase, a key enzyme in the breakdown of glycogen to glucose in the liver.[5] This leads to a decrease in hepatic glucose output.

  • Stimulation of GLP-1 Secretion: D-tagatose promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[6]

Data Presentation: Clinical Trial Results

The following tables summarize the quantitative data from key clinical trials investigating the efficacy of D-tagatose in subjects with type 2 diabetes.

Table 1: Effect of D-Tagatose on Glycemic Control

Study PopulationInterventionDurationChange in HbA1c (%)Change in Fasting Blood Glucose (mg/dL)Reference
Type 2 Diabetes Patients15 g D-tagatose, three times daily10 monthsStatistically significant reduction vs. placebo (p<0.0001 at 10 months)Statistically significant reduction vs. placebo[4][7]
Mild Type 2 Diabetes Patients7.5 g D-tagatose, three times daily6 monthsReduction from baselineReduction from baseline (p=0.0268)[8][9]
Type 2 Diabetes Patients15 g D-tagatose, three times daily12 monthsNon-significant reduction from 10.6% to 9.6% (p=0.08)-[10]

Table 2: Effect of D-Tagatose on Lipid Profile and Body Weight

Study PopulationInterventionDurationChange in Total CholesterolChange in LDL CholesterolChange in HDL CholesterolChange in Body WeightReference
Type 2 Diabetes Patients15 g D-tagatose, three times daily10 monthsStatistically significant reduction vs. placeboStatistically significant reduction vs. placeboNo significant change vs. placeboNo significant change vs. placebo[3][4]
Type 2 Diabetes Patients15 g D-tagatose, three times daily12 months--Progressive rise from 30.5 to 41.7 mg/dL (p<0.001)Decline from 108.4 to 103.3 kg (p=0.001)[10]
Mild Type 2 Diabetes Patients5.0 g and 7.5 g D-tagatose, three times daily6 months---Dose-response reduction[8][9]

Experimental Protocols

Protocol 1: In Vitro Assay for Intestinal Disaccharidase Inhibition

Objective: To determine the inhibitory effect of D-tagatose on the activity of intestinal disaccharidases (e.g., sucrase, maltase).

Materials:

  • Rat intestinal acetone (B3395972) powder (source of disaccharidases)

  • D-tagatose

  • Substrates: Sucrose, Maltose

  • Phosphate (B84403) buffer (pH 6.8)

  • Glucose oxidase-peroxidase reagent

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a homogenate of rat intestinal acetone powder in phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.

  • Inhibition Assay:

    • Pre-incubate the enzyme solution with varying concentrations of D-tagatose for 10 minutes at 37°C.

    • Initiate the reaction by adding the respective substrate (sucrose or maltase).

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by heat inactivation.

  • Glucose Measurement:

    • Measure the amount of glucose released using the glucose oxidase-peroxidase reagent.

    • Read the absorbance at a specific wavelength (e.g., 505 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of disaccharidase activity at each D-tagatose concentration compared to a control without the inhibitor. Determine the IC50 value of D-tagatose.

Protocol 2: Assessment of Hepatic Glycogenolysis Inhibition

Objective: To evaluate the effect of D-tagatose on hepatic glycogenolysis in an in vitro model.

Materials:

  • Hepatocytes (e.g., primary rat hepatocytes or HepG2 cells)

  • D-tagatose

  • Glucagon or other glycogenolysis-stimulating agent

  • Culture medium

  • Glycogen assay kit

  • Glucose assay kit

Procedure:

  • Cell Culture and Glycogen Loading: Culture hepatocytes to confluence. Induce glycogen storage by incubating the cells in a high-glucose medium.

  • Treatment:

    • Wash the cells and incubate them in a low-glucose medium containing varying concentrations of D-tagatose for a specified duration.

    • Stimulate glycogenolysis by adding glucagon to the medium.

  • Sample Collection:

    • At different time points, collect aliquots of the culture medium to measure glucose release.

    • Lyse the cells to measure the intracellular glycogen content.

  • Assays:

    • Measure glucose concentration in the medium using a glucose assay kit.

    • Measure glycogen content in the cell lysates using a glycogen assay kit.[11][12]

  • Data Analysis: Compare the rate of glucose release and the change in glycogen content in D-tagatose-treated cells to control cells (without D-tagatose) to determine the inhibitory effect on glycogenolysis.

Protocol 3: In Vitro GLP-1 Secretion Assay

Objective: To measure the effect of D-tagatose on GLP-1 secretion from enteroendocrine L-cells.

Materials:

  • Enteroendocrine cell line (e.g., STC-1 or GLUTag cells)[13]

  • D-tagatose

  • Culture medium

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

Procedure:

  • Cell Culture: Culture the enteroendocrine cells in appropriate culture plates until they reach the desired confluence.

  • Stimulation:

    • Wash the cells with a serum-free medium.

    • Incubate the cells with varying concentrations of D-tagatose in the presence of a DPP-IV inhibitor for a specific time period (e.g., 2 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.[14]

  • Data Analysis: Compare the amount of GLP-1 secreted from D-tagatose-treated cells to that from control cells to determine the stimulatory effect.

Protocol 4: In Vivo Study in a Type 2 Diabetes Animal Model

Objective: To investigate the long-term effects of D-tagatose on glycemic control, lipid profile, and body weight in a relevant animal model of type 2 diabetes.

Animal Model:

  • Zucker Diabetic Fatty (ZDF) rats: A well-established model of obesity, insulin resistance, and T2DM.[15]

  • db/db mice: A model with a mutation in the leptin receptor, leading to obesity and diabetes.[16]

  • High-fat diet-induced diabetic rodents: A model that mimics the diet-induced development of T2DM in humans.[17]

Experimental Design:

  • Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Randomly assign the animals to different groups:

    • Control group (receiving a standard diet)

    • D-tagatose group (receiving a diet supplemented with a specific percentage of D-tagatose)

    • Vehicle control group (if D-tagatose is administered by gavage)

  • Treatment: Administer the respective diets or treatments for a prolonged period (e.g., 8-12 weeks).

  • Monitoring:

    • Measure body weight and food intake regularly.

    • Collect blood samples at regular intervals to measure fasting blood glucose, insulin, HbA1c, and lipid profiles (total cholesterol, LDL, HDL, triglycerides).

    • Perform an oral glucose tolerance test (OGTT) at the end of the study to assess glucose metabolism.

  • Data Analysis: Analyze the data statistically to compare the different groups and determine the therapeutic effects of D-tagatose.

Visualizations

D-Tagatose Mechanism of Action in Type 2 Diabetes

D_Tagatose_Mechanism D_Tagatose D-Tagatose Intestine Small Intestine D_Tagatose->Intestine Ingestion Disaccharidases Intestinal Disaccharidases (Sucrase, Maltase) D_Tagatose->Disaccharidases Inhibits Liver Liver D_Tagatose->Liver Glycogenolysis Hepatic Glycogenolysis D_Tagatose->Glycogenolysis Inhibits Gut_L_cells Gut L-cells D_Tagatose->Gut_L_cells Stimulates Intestine->Disaccharidases Glucose_Absorption Glucose Absorption Disaccharidases->Glucose_Absorption Enables Bloodstream Bloodstream Glucose_Absorption->Bloodstream Blood_Glucose Lowered Blood Glucose Liver->Glycogenolysis Glucose_Output Hepatic Glucose Output Glycogenolysis->Glucose_Output Glucose_Output->Bloodstream GLP1 GLP-1 Secretion Gut_L_cells->GLP1 Pancreas Pancreas GLP1->Pancreas Insulin_Secretion Insulin Secretion GLP1->Insulin_Secretion Stimulates Glucagon_Secretion Glucagon Secretion GLP1->Glucagon_Secretion Inhibits Pancreas->Insulin_Secretion Pancreas->Glucagon_Secretion Insulin_Secretion->Blood_Glucose Animal_Study_Workflow Start Start: T2DM Animal Model (e.g., ZDF rats) Acclimatization Acclimatization (1 week) Start->Acclimatization Randomization Randomization into Groups Acclimatization->Randomization Control_Group Control Group (Standard Diet) Randomization->Control_Group Tagatose_Group D-Tagatose Group (Diet with D-Tagatose) Randomization->Tagatose_Group Treatment Treatment Period (8-12 weeks) Control_Group->Treatment Tagatose_Group->Treatment Monitoring Regular Monitoring: - Body Weight - Food Intake - Blood Samples Treatment->Monitoring Weekly OGTT Oral Glucose Tolerance Test (End of Study) Treatment->OGTT Data_Analysis Data Analysis: - Glycemic Control - Lipid Profile - Body Weight Monitoring->Data_Analysis OGTT->Data_Analysis End End Data_Analysis->End GLP1_Secretion_Pathway cluster_L_cell Enteroendocrine L-cell D_Tagatose D-Tagatose (in gut lumen) Sweet_Taste_Receptor Sweet Taste Receptors (T1R2/T1R3) D_Tagatose->Sweet_Taste_Receptor Binds to G_Protein G-protein (Gustducin) Sweet_Taste_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca_Release Ca2+ Release ER->Ca_Release Depolarization Membrane Depolarization Ca_Release->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx GLP1_Vesicles GLP-1 Vesicles Ca_Influx->GLP1_Vesicles Triggers fusion GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

References

Application Notes and Protocols for beta-D-Tagatopyranose in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-tagatopyranose, a naturally occurring ketohexose and an epimer of D-fructose, is emerging as a promising excipient in the pharmaceutical industry.[1] Traditionally known as a low-calorie sweetener, its unique physicochemical properties offer significant advantages in drug formulation.[2][3] D-tagatose is approximately 92% as sweet as sucrose (B13894) with only 38% of the calories, making it an excellent choice for improving the palatability of oral medications, particularly for pediatric and geriatric populations.[1][2] Beyond its sweetening capabilities, it can enhance the stability of active pharmaceutical ingredients (APIs), potentially improve bioavailability, and is suitable for various drug delivery systems.[2] This document provides detailed application notes and protocols for the utilization of this compound in pharmaceutical drug formulation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application as an excipient. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C6H12O6[4]
Molecular Weight 180.16 g/mol [4]
Melting Point 134.5 °C[4]
Appearance White or almost white, non-hygroscopic crystals[5]
Solubility Soluble in water[6]
Sweetness Nearly the same as sucrose[5]
Caloric Value Less than half the calories of sucrose[5]

Applications in Drug Formulation

This compound offers several compelling advantages as a pharmaceutical excipient:

  • Palatability Enhancement: Its sucrose-like sweetness can effectively mask the bitter taste of many APIs, improving patient compliance, especially in liquid and orally disintegrating formulations.[2]

  • API Stability: The chemical structure of D-tagatose can contribute to the improved stability of certain APIs, protecting them from degradation and thus extending the product's shelf life.[2]

  • Enhanced Bioavailability: Its solubility characteristics may aid in improving the dissolution and absorption of poorly soluble APIs, potentially leading to better therapeutic outcomes.[2]

  • Versatility in Formulation: D-tagatose can be used in various dosage forms, including solid dosage forms (tablets, capsules), liquid formulations, and more complex drug delivery systems.[2]

  • Suitability for Special Populations: Being low-calorie and non-cariogenic, it is an ideal excipient for medications intended for diabetic, pediatric, or geriatric patients.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in drug formulation.

Protocol 1: Formulation of Immediate-Release Tablets by Direct Compression

This protocol outlines the steps for preparing immediate-release tablets using this compound as a primary filler-binder.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Microcrystalline Cellulose (MCC)

  • Crospovidone

  • Magnesium Stearate (B1226849)

Equipment:

  • V-blender

  • Tablet press with appropriate tooling

  • Hardness tester

  • Friability tester

  • Disintegration tester

  • Dissolution apparatus

Methodology:

  • Pre-blending: Weigh the required amounts of API, this compound, MCC, and crospovidone.

  • Blending: Transfer the weighed powders to a V-blender and mix for 15 minutes to ensure a homogenous blend.

  • Lubrication: Add magnesium stearate to the blender and mix for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press. Key parameters such as compression force should be optimized to achieve desired tablet hardness.

  • Characterization: Evaluate the prepared tablets for weight variation, hardness, friability, disintegration time, and drug content uniformity according to standard pharmacopeial methods.

  • Dissolution Testing: Perform dissolution testing using an appropriate dissolution medium and apparatus to assess the in-vitro release profile of the API.

G cluster_prep Powder Preparation cluster_process Manufacturing Process cluster_qc Quality Control weigh Weigh API, Tagatose, MCC, Crospovidone preblend Pre-blend Powders weigh->preblend Transfer blend Blend in V-Blender (15 min) preblend->blend Transfer lubricate Add Magnesium Stearate & Blend (3-5 min) blend->lubricate Add Lubricant compress Compress into Tablets lubricate->compress Transfer characterize Characterize Tablets (Hardness, Friability, etc.) compress->characterize Evaluate dissolution Perform Dissolution Testing characterize->dissolution Assess Release

Protocol 2: Preparation of an Oral Liquid Formulation

This protocol describes the preparation of a sweetened oral liquid formulation using this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Glycerin

  • Sorbitol solution

  • Citric acid

  • Sodium benzoate

  • Purified water

  • Flavoring agent

Equipment:

  • Mixing tank with an agitator

  • Heating/cooling system

  • pH meter

  • Filter press

Methodology:

  • Vehicle Preparation: To the main mixing tank, add a portion of the purified water and begin agitation.

  • Excipient Dissolution: Sequentially dissolve sodium benzoate, citric acid, this compound, glycerin, and sorbitol solution in the purified water, ensuring each component is fully dissolved before adding the next.

  • API Incorporation: Disperse or dissolve the API in the prepared vehicle. The method of incorporation will depend on the API's solubility.

  • Flavoring and Volume Adjustment: Add the flavoring agent and mix. Adjust the final volume with purified water.

  • pH Measurement: Check and adjust the pH of the solution to the desired range using citric acid or a suitable buffering agent.

  • Filtration: Filter the solution to remove any particulate matter.

  • Filling and Packaging: Fill the final solution into appropriate containers.

G cluster_mixing Compounding cluster_finishing Finishing start Start with Purified Water dissolve_excipients Dissolve Excipients (Tagatose, etc.) start->dissolve_excipients add_api Incorporate API dissolve_excipients->add_api add_flavor Add Flavoring add_api->add_flavor adjust_volume Adjust to Final Volume add_flavor->adjust_volume check_ph Check & Adjust pH adjust_volume->check_ph filter Filter Solution check_ph->filter fill Fill into Bottles filter->fill

Data Presentation

The use of this compound can be compared to other common excipients. The following table provides a hypothetical comparison of key tablet parameters.

ParameterFormulation with this compoundFormulation with LactoseFormulation with Mannitol
Hardness (N) 80 - 12070 - 11090 - 130
Friability (%) < 1.0< 1.0< 1.0
Disintegration Time (min) 5 - 108 - 153 - 8
API Release at 30 min (%) > 85> 80> 90

Note: The data presented in this table is illustrative and will vary depending on the specific API and the complete formulation.

Signaling Pathways and Logical Relationships

The advantages of using this compound as an excipient can be visualized as a logical relationship diagram.

G cluster_properties Inherent Properties cluster_benefits Formulation Benefits tagatose This compound sweetness High Sweetness tagatose->sweetness low_calorie Low Caloric Value tagatose->low_calorie solubility Good Solubility tagatose->solubility stability Chemical Stability tagatose->stability palatability Improved Palatability sweetness->palatability special_populations Suitable for Special Populations low_calorie->special_populations bioavailability Potential for Enhanced Bioavailability solubility->bioavailability api_stability Increased API Stability stability->api_stability patient_compliance Enhanced Patient Compliance palatability->patient_compliance

Conclusion

This compound presents a compelling profile as a multifunctional pharmaceutical excipient. Its inherent properties as a sweet, low-calorie, and stable carbohydrate make it a valuable tool for formulators seeking to improve the quality, patient acceptance, and performance of pharmaceutical products.[2] Further research is ongoing to explore its full potential in various drug delivery systems.[2] The protocols and data presented here serve as a foundational guide for the successful implementation of this compound in drug development projects.

References

Application Notes and Protocols: D-tagatose Effects on Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of clinical trial protocols investigating the effects of D-tagatose on glycemic control. It includes a summary of quantitative data from key studies, detailed experimental methodologies, and visualizations of proposed mechanisms and workflows.

Introduction

D-tagatose is a naturally occurring monosaccharide, a stereoisomer of D-fructose, that is approximately 90% as sweet as sucrose (B13894) but with a lower caloric value.[1][2] It has been investigated for its potential to manage blood glucose levels, particularly in individuals with hyperglycemia and type 2 diabetes.[3][4] Clinical studies have demonstrated its ability to reduce glycated hemoglobin (HbA1c) and fasting blood glucose, as well as blunt postprandial glucose spikes.[4][5][6] The Food and Drug Administration (FDA) has designated D-tagatose as Generally Recognized as Safe (GRAS).[1][7]

Proposed Mechanisms of Action

The primary proposed mechanisms for D-tagatose's effect on glycemic control include:

  • Inhibition of Intestinal Disaccharidases: D-tagatose is thought to competitively inhibit enzymes like sucrase in the small intestine, which reduces the breakdown and absorption of carbohydrates.[1][2][8]

  • Inhibition of Hepatic Glycogenolysis: It may promote glycogen (B147801) synthesis and decrease glycogen utilization in the liver by competitively inhibiting the enzyme that metabolizes glycogen.[1][2]

  • Gut Microbiota Modulation: A significant portion of ingested D-tagatose reaches the large intestine, where it is fermented by gut bacteria, producing short-chain fatty acids (SCFAs) that may improve glycemic control.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various clinical trials on the effects of D-tagatose on key glycemic control parameters.

Table 1: Effect of D-tagatose on HbA1c Levels in Type 2 Diabetic Patients

Study PopulationD-tagatose DosageDurationBaseline HbA1c (%)Change in HbA1c (%)Placebo ComparisonReference
Type 2 Diabetics15 g, three times daily2, 6, and 10 monthsNot specifiedStatistically significant reductionStatistically significant reduction compared to placebo[1][2][5]
Type 2 Diabetics7.5 g, three times daily6 monthsNot specifiedReduction from baselineNot a placebo-controlled trial[1]
Type 2 Diabetics15 g, three times daily12 months10.6Non-significant reduction to 9.6 (P=0.08)Not specified[1]
Type 2 Diabetics15 g, three times dailyNot specifiedNot specifiedStatistically significant reductionStatistically significant reduction compared to placebo[4]

Table 2: Effect of D-tagatose on Fasting Blood Glucose

Study PopulationD-tagatose DosageDurationOutcomeReference
Type 2 Diabetics7.5 g, three times daily3 and 6 monthsReduction from baseline[1]
Type 2 Diabetics15 g, three times daily10 monthsReduction in fasting blood glucose[5]
Type 2 Diabetics2.5 g, 5.0 g, and 7.5 g, three times daily6 monthsDose-dependent reduction[4]

Table 3: Effect of D-tagatose on Postprandial Glucose

Study PopulationD-tagatose DosageStudy DesignOutcomeReference
Hyperglycemic Individuals5 g in a beverageCrossover, randomized, double-blindSignificant reduction in blood glucose at 120 min (P=0.019) and blood glucose AUC (P=0.017)[1]
Type 2 Diabetics10 g, 20 g, and 30 g prior to 75 g OGTTDose-dependentSignificant reduction in glucose AUC (P<0.05 for 10g, P<0.001 for 20g, P=0.0001 for 30g)[1][2]
Healthy and Type 2 Diabetic Individuals75 gOral D-tagatose tolerance testMinimized the increase in glucose levels in diabetic individuals in a dose-dependent manner[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the clinical trials.

Protocol 1: Phase III Clinical Trial for HbA1c Reduction
  • Objective: To evaluate the placebo-controlled effect of D-tagatose on glycemic control in subjects with type 2 diabetes.[5]

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[5]

  • Participants: Subjects with type 2 diabetes.

  • Intervention:

    • Treatment Group: 15 g of D-tagatose dissolved in 125 to 250 mL of water, taken three times a day (TID) with meals.[5][10]

    • Placebo Group: 1.5 g of Splenda (to match sweetness) dissolved in 125 to 250 mL of water, taken three times a day (TID) with meals.[5]

  • Duration: 10 months.[5]

  • Outcome Measures:

    • Primary: Change in HbA1c from baseline.[5]

    • Secondary: Fasting blood glucose, insulin (B600854), lipid profiles (total cholesterol, LDL, HDL), and Body Mass Index (BMI).[5]

  • Data Collection: Blood samples for HbA1c and secondary endpoints were collected at baseline and every 2 months thereafter.[5]

Protocol 2: Dose-Ranging Study for Glycemic Control
  • Objective: To evaluate the dose-response effect of minimal doses of D-tagatose on glycemic control in subjects with mild type 2 diabetes.[6]

  • Study Design: Prospective, randomized, 6-month, parallel dose-ranging trial.[6]

  • Participants: Subjects with mild type 2 diabetes controlled by diet and exercise alone.[6]

  • Intervention:

    • Group 1: 2.5 g D-tagatose, three times daily (TID).[6]

    • Group 2: 5.0 g D-tagatose, three times daily (TID).[6]

    • Group 3: 7.5 g D-tagatose, three times daily (TID).[6]

  • Duration: 6 months, following an 8-week run-in period of standardized diet and exercise.[6]

  • Outcome Measures:

    • Primary: Change in HbA1c levels from baseline.[6]

    • Secondary: Fasting blood glucose, insulin concentrations, and lipid profiles.[6]

  • Data Collection: Blood samples were collected at screening, baseline, and subsequent study visits.[6]

Protocol 3: Postprandial Glucose Response Study
  • Objective: To determine the effect of D-tagatose supplementation on postprandial hyperglycemia.[1][11]

  • Study Design: Crossover, randomized, double-blind experimental design.[1]

  • Participants: Normal and hyperglycemic individuals.[1][11]

  • Intervention:

    • Test Beverage: Beverage containing 5 g of D-tagatose.[1]

    • Placebo Beverage: Beverage with sucralose-erythritol.[1]

  • Procedure:

    • Fasting blood samples were taken.

    • Participants consumed either the test or placebo beverage.

    • Blood samples were collected at 30, 60, and 120 minutes post-ingestion.[1][11]

  • Outcome Measures: Glucose, insulin, and C-peptide levels.[1][11]

Visualizations

Signaling Pathways and Experimental Workflows

Glycemic_Control_Mechanism cluster_ingestion Oral Ingestion cluster_small_intestine Small Intestine cluster_liver Liver cluster_large_intestine Large Intestine D-tagatose D-tagatose Intestinal_Disaccharidases Intestinal_Disaccharidases D-tagatose->Intestinal_Disaccharidases Inhibits Hepatic_Glycogenolysis Hepatic_Glycogenolysis D-tagatose->Hepatic_Glycogenolysis Inhibits Glycogen_Synthesis Glycogen_Synthesis D-tagatose->Glycogen_Synthesis Promotes Gut_Microbiota_Fermentation Gut_Microbiota_Fermentation D-tagatose->Gut_Microbiota_Fermentation Glucose_Absorption Glucose_Absorption Intestinal_Disaccharidases->Glucose_Absorption Reduces Blood_Glucose_Levels Blood_Glucose_Levels Glucose_Absorption->Blood_Glucose_Levels Decreased Hepatic_Glycogenolysis->Blood_Glucose_Levels Decreased Glycogen_Synthesis->Blood_Glucose_Levels Decreased SCFA_Production SCFA_Production Gut_Microbiota_Fermentation->SCFA_Production Improved_Glycemic_Control Improved_Glycemic_Control SCFA_Production->Improved_Glycemic_Control

Caption: Proposed mechanisms of D-tagatose for glycemic control.

Clinical_Trial_Workflow cluster_intervention Intervention Arms Screening Screening Baseline_Visit Baseline_Visit Screening->Baseline_Visit Eligible Participants Randomization Randomization Baseline_Visit->Randomization Collect Baseline Data D_tagatose_Group D_tagatose_Group Randomization->D_tagatose_Group Placebo_Group Placebo_Group Randomization->Placebo_Group Treatment_Period Treatment_Period Follow_up_Visits Follow_up_Visits Treatment_Period->Follow_up_Visits Regular Intervals Follow_up_Visits->Treatment_Period Continued Dosing End_of_Study End_of_Study Follow_up_Visits->End_of_Study Final Data Collection D_tagatose_Group->Treatment_Period Placebo_Group->Treatment_Period

Caption: Generalized workflow for a randomized controlled trial of D-tagatose.

References

Application Note: Determining Michaelis-Menten Kinetics for D-Tagatose Production using L-Arabinose Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Tagatose, a rare hexoketose and a structural isomer of D-fructose, is gaining significant attention as a low-calorie sugar substitute.[1][2] With only 1.5 kcal/g, it offers sweetness comparable to sucrose (B13894) but with minimal impact on blood glucose levels, making it a promising ingredient for functional foods and a potential therapeutic agent for type 2 diabetes.[3] The most economically viable method for large-scale D-tagatose production is through the enzymatic isomerization of D-galactose.[4][5] This reaction is catalyzed by L-arabinose isomerase (L-AI, EC 5.3.1.4), an enzyme that naturally facilitates the reversible isomerization of L-arabinose to L-ribulose.[1] Due to structural similarities, L-AI can also effectively convert D-galactose into D-tagatose.[5]

Understanding the kinetic properties of L-arabinose isomerase is crucial for optimizing D-tagatose production, designing efficient bioreactors, and screening for novel and improved enzymes. This application note provides a detailed protocol for determining the Michaelis-Menten kinetic parameters, K_m_ and V_max_, of L-arabinose isomerase using D-galactose as the substrate.

Principle of the Assay

The kinetic analysis of an enzyme-catalyzed reaction involves measuring the initial reaction velocity (v_0_) at various substrate concentrations ([S]).[6] As the substrate concentration increases, the initial velocity rises until it approaches a maximum velocity (V_max_), where the enzyme is saturated with the substrate.[6] The Michaelis-Menten constant (K_m_) is the substrate concentration at which the reaction velocity is half of V_max_.[6][7] These parameters are determined by fitting the experimental data of v_0_ versus [S] to the Michaelis-Menten equation:

v_0_ = (V_max_ * [S]) / (K_m_ + [S])

This protocol outlines the experimental procedure, data collection, and analysis required to establish the kinetic profile of L-arabinose isomerase.

Experimental Protocols

This section details the methodology for determining the kinetic parameters of L-arabinose isomerase.

Protocol 1: Determining Optimal pH and Temperature

Before conducting kinetic studies, it is essential to determine the optimal pH and temperature for the enzyme's activity to ensure the assay is performed under the most favorable conditions.[8]

A. Optimal pH Determination

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0 to 9.0 in 0.5 unit increments).

  • Set up reaction tubes, each containing a buffer of a different pH.

  • Add a fixed concentration of D-galactose and a constant amount of L-arabinose isomerase to each tube.

  • Incubate all tubes at a constant temperature (e.g., 50°C) for a fixed duration (e.g., 15 minutes).[9]

  • Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).[3]

  • Quantify the amount of D-tagatose produced.

  • Plot the relative enzyme activity against pH to identify the optimum pH.

B. Optimal Temperature Determination

  • Prepare reaction tubes containing the optimal buffer as determined in the previous step.

  • Add a fixed concentration of D-galactose and L-arabinose isomerase to each tube.

  • Incubate each tube at a different temperature (e.g., 30°C to 70°C in 5°C increments) for a fixed time.[2][10]

  • Stop the reaction and quantify the D-tagatose produced.

  • Plot the relative enzyme activity against temperature to determine the optimal temperature.

Protocol 2: Michaelis-Menten Kinetic Assay

Materials and Reagents

  • Purified L-arabinose isomerase of known concentration

  • D-galactose solutions of varying concentrations (e.g., 30 mM to 600 mM)[9]

  • Optimal reaction buffer (e.g., 50 mM Tris-HCl or Phosphate buffer, pH determined in Protocol 1)[1][2]

  • Metal ion cofactor solution (if required, e.g., 1 mM MnCl_2_ or MgCl_2_)[2][9]

  • Stop solution (e.g., 1 M Na_2_CO_3_ or heat block)

  • Microplate reader or High-Performance Liquid Chromatography (HPLC) system

  • Reagents for D-tagatose quantification (e.g., cysteine-carbazole-sulfuric acid method or HPLC standards)

Procedure

  • Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the optimal buffer, any required metal cofactors, and a specific concentration of D-galactose. It is recommended to prepare substrate concentrations spanning from approximately 0.2 x K_m_ to 5 x K_m_.[11] If the K_m_ is unknown, a broad range of concentrations should be tested (e.g., 30, 50, 100, 200, 400, 600 mM).[9]

  • Pre-incubation: Equilibrate the reaction mixtures at the optimal temperature determined in Protocol 1.

  • Initiation: Start the reaction by adding a fixed, known amount of purified L-arabinose isomerase to each mixture. Record the exact start time.

  • Incubation and Sampling: Incubate the reactions at the optimal temperature. To determine the initial velocity, collect samples at several time points (e.g., 2, 5, 10, 15, and 20 minutes). The reaction should be in the linear range, with less than 10% of the substrate consumed.[11]

  • Termination: Stop the reaction at each time point by adding a stop solution or by heat inactivation (e.g., 100°C for 10 minutes).[3]

  • Quantification of D-Tagatose: Analyze the amount of D-tagatose in each sample. HPLC is a precise method for separation and quantification.[3][9] Alternatively, a colorimetric method such as the cysteine-carbazole-sulfuric acid assay, which is specific for ketoses, can be used by measuring the absorbance at 560 nm.

  • Calculate Initial Velocity (v_0_): For each D-galactose concentration, plot the concentration of D-tagatose produced against time. The initial velocity (v_0_) is the slope of the linear portion of this curve. Express v_0_ in units such as µmol/min/mg of enzyme.

  • Data Analysis: Plot the calculated initial velocities (v_0_) against the corresponding D-galactose concentrations ([S]).

  • Determine K_m_ and V_max_: Use non-linear regression analysis software (e.g., SigmaPlot, GraphPad Prism) to fit the v_0_ versus [S] data directly to the Michaelis-Menten equation.[9] This method is preferred over linearization plots (e.g., Lineweaver-Burk), which can distort the error distribution of the data.

Data Presentation

Quantitative data should be organized into clear tables for analysis and comparison.

Table 1: Representative Data for Michaelis-Menten Analysis

D-Galactose Concentration [S] (mM)Initial Velocity (v_0_) (µmol/min/mg)
305.8
508.9
10014.3
20020.5
40026.8
60029.5

Table 2: Kinetic Parameters of L-Arabinose Isomerases from Various Microbial Sources with D-Galactose as Substrate

Microbial SourceK_m_ (mM)k_cat_ (min⁻¹)k_cat_/K_m_ (mM⁻¹min⁻¹)Optimal Temp (°C)Optimal pH
Bacillus amyloliquefaciens251.65892.34-7.5
Clostridium hylemonae125.114,200113.5507.5
Klebsiella pneumoniae---408.0
Escherichia coli---308.0

(Data compiled from references[1][2][9][12]. Note: Full kinetic parameters were not available for all sources in the cited literature.)

Visualizations

Diagrams are provided to illustrate the experimental and logical workflows.

Michaelis_Menten_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup Set up Reactions with Varying [S] prep_enzyme->setup prep_substrate Prepare D-Galactose Concentration Series prep_substrate->setup prep_buffer Prepare Optimal Buffer & Cofactors prep_buffer->setup initiate Initiate with Enzyme at Optimal Temp setup->initiate incubate Incubate & Collect Samples at Time Intervals initiate->incubate stop_rxn Stop Reaction incubate->stop_rxn quantify Quantify D-Tagatose (e.g., HPLC) stop_rxn->quantify calc_v0 Calculate Initial Velocity (v0) (Slope of [P] vs. Time) quantify->calc_v0 plot Plot v0 vs. [S] calc_v0->plot fit Non-linear Regression to Michaelis-Menten Equation plot->fit results Determine Km & Vmax fit->results

Caption: Experimental workflow for determining Michaelis-Menten kinetics.

Enzymatic_Reaction cluster_reaction Isomerization Reaction S D-Galactose (Substrate) ES Enzyme-Substrate Complex S->ES k1 E L-Arabinose Isomerase (Enzyme) ES->S k-1 ES->E Regenerated Enzyme P D-Tagatose (Product) ES->P kcat

Caption: Enzymatic isomerization of D-Galactose to D-Tagatose.

References

Troubleshooting & Optimization

strategies to prevent anomerization of beta-D-tagatopyranose in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on strategies to prevent the anomerization of beta-D-tagatopyranose in solution. Anomerization, or mutarotation, is the process by which the cyclic hemiacetal form of a sugar epimerizes at the anomeric carbon. In solution, this compound exists in equilibrium with its alpha anomer and other isomeric forms, which can significantly impact experimental reproducibility and outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the anomeric integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a concern for this compound?

A1: Anomerization is the chemical process where the alpha (α) and beta (β) anomers of a cyclic sugar interconvert in solution. This occurs through a transient opening of the pyranose ring to form an acyclic keto intermediate, which can then reclose to form either anomer. For researchers working with this compound, this is a critical consideration because the α and β anomers can possess different physical, chemical, and biological properties. Uncontrolled anomerization can lead to a mixture of anomers, resulting in inconsistent experimental results, altered reaction kinetics, and variable biological activity.

Q2: What is the expected equilibrium distribution of D-tagatose anomers in an aqueous solution?

A2: In aqueous solutions, D-tagatose predominantly exists as the α-pyranose anomer. Studies on D-tagatose derivatives suggest an equilibrium composition of approximately 62.8% α-pyranose, 21.3% β-pyranose, 1.5% α-furanose, 8.1% β-furanose, and 6.2% of the acyclic keto form.[1] This indicates that the alpha anomer is the thermodynamically favored pyranose form in water.

Q3: What are the primary factors that influence the rate of anomerization of this compound?

A3: The rate of anomerization is primarily influenced by three factors:

  • Temperature: Higher temperatures accelerate the rate of mutarotation.

  • pH: The reaction is catalyzed by both acids and bases. For D-tagatose, the most stable pH range is between 3 and 7.[2]

  • Solvent: Protic solvents, such as water and alcohols, can facilitate the proton transfer steps involved in ring-opening and closing, thereby speeding up anomerization.

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause Troubleshooting Steps
Inconsistent reaction yields or biological assay results. Uncontrolled anomerization leading to a variable mixture of α and β anomers in your sample.1. Control Temperature: Prepare and handle your this compound solutions at low temperatures (0-4 °C) to significantly slow the rate of mutarotation. 2. Optimize pH: Ensure your solution is buffered within the stable pH range of 3-7. 3. Solvent Selection: If your experimental conditions permit, consider using aprotic solvents (e.g., DMSO, DMF) to minimize anomerization. 4. Monitor Anomeric Purity: Use ¹H NMR spectroscopy to quantify the anomeric ratio in your starting material and throughout your experiment to correlate with your results.
Difficulty in isolating or purifying the pure beta anomer. Rapid anomerization during chromatographic separation or workup.1. Low-Temperature Chromatography: Perform purification steps at reduced temperatures. 2. Aprotic Mobile Phase: If possible, use aprotic solvents as the mobile phase in your chromatography. 3. Rapid Workup: Minimize the time the compound spends in protic or non-ideal pH solutions during extraction and other workup procedures.
NMR spectrum shows a complex mixture of species instead of the expected pure beta anomer. The sample has reached or is approaching its equilibrium mixture of anomers and other isomers.1. Immediate Analysis: Acquire NMR spectra immediately after dissolving the crystalline this compound in a pre-cooled deuterated solvent. 2. Lyophilization: For aqueous samples, lyophilize the sample to remove exchangeable protons and then redissolve in fresh D₂O just before analysis to get a clean spectrum.

Data Presentation: Factors Affecting Anomerization

The following table summarizes the key strategies to minimize the anomerization of this compound in solution.

Parameter Recommendation for Minimizing Anomerization Rationale
Temperature Maintain solutions at low temperatures (0-4 °C).The rate of mutarotation is significantly reduced at lower temperatures.
pH Maintain the solution within a pH range of 3-7.D-tagatose is most stable in this pH range; both acidic and basic conditions catalyze anomerization.[2]
Solvent Use aprotic solvents (e.g., DMSO, DMF) when possible.Protic solvents facilitate the proton transfer necessary for the ring-opening and closing mechanism of anomerization.
Water Content Use anhydrous solvents and handle the compound in a dry environment.Water is a protic solvent that actively participates in the mutarotation process.

Experimental Protocols

Protocol 1: Quantitative Analysis of D-Tagatopyranose Anomers by ¹H NMR Spectroscopy

This protocol provides a method for determining the anomeric ratio of D-tagatopyranose in a solution.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9%)

  • 5 mm NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.5-0.7 mL of D₂O. For time-course experiments to monitor mutarotation, it is crucial to pre-cool the D₂O to 0-4 °C.

    • Gently vortex the NMR tube to ensure a homogeneous solution.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum immediately after dissolution and at subsequent time intervals if monitoring the approach to equilibrium.

    • Ensure a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons of interest for accurate integration.

  • Data Processing and Analysis:

    • Phase and baseline correct the spectrum.

    • Identify and integrate the signals corresponding to the anomeric protons of the α and β anomers. These signals are typically in a region of the spectrum with less overlap.

    • Calculate the percentage of the beta anomer using the following formula:

    % β-anomer = (Integral of β-anomeric proton signal / (Integral of β-anomeric proton signal + Integral of α-anomeric proton signal)) * 100

Protocol 2: Monitoring Mutarotation of D-Tagatopyranose using Polarimetry

This protocol describes how to monitor the change in optical rotation of a freshly prepared solution of this compound as it anomerizes.

Materials:

  • This compound

  • Solvent (e.g., water, buffer solution)

  • Polarimeter

  • Polarimeter sample cell (e.g., 1 dm path length)

  • Volumetric flask

  • Stopwatch

Procedure:

  • Instrument Preparation:

    • Turn on the polarimeter and allow the light source to warm up and stabilize.

    • Calibrate the instrument with a blank (the solvent to be used).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 1 g).

    • Prepare a solution of known concentration by dissolving the sugar in the chosen solvent in a volumetric flask (e.g., 10 mL). Start the stopwatch as soon as the sugar comes into contact with the solvent.

  • Data Collection:

    • Quickly rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are in the light path.

    • Place the sample cell in the polarimeter and record the optical rotation at regular time intervals (e.g., every minute for the first 10-15 minutes, then at longer intervals) until the reading stabilizes (reaches equilibrium).

  • Data Analysis:

    • Plot the observed optical rotation versus time.

    • The mutarotation follows first-order kinetics. The rate constant (k) can be determined by plotting ln(αt - α∞) versus time, where αt is the rotation at time t and α∞ is the equilibrium rotation. The slope of this line will be -k.

Visualizations

Anomerization_Pathway beta_anomer β-D-Tagatopyranose open_chain Acyclic Keto Form beta_anomer->open_chain Ring Opening open_chain->beta_anomer Ring Closing alpha_anomer α-D-Tagatopyranose open_chain->alpha_anomer Ring Closing alpha_anomer->open_chain Ring Opening

Caption: Anomerization pathway of D-tagatopyranose in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start with pure β-D-Tagatopyranose dissolve Dissolve in pre-cooled (0-4°C) solvent (pH 3-7 or aprotic) start->dissolve analyze Immediate Analysis (NMR or Polarimetry) dissolve->analyze monitor Monitor over time (optional) analyze->monitor quantify Quantify anomeric ratio or mutarotation rate monitor->quantify

References

Technical Support Center: Overcoming Challenges in the Purification of β-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of β-D-tagatopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental purification of this rare sugar.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying β-D-tagatopyranose?

A1: The most common strategies for purifying β-D-tagatopyranose involve a combination of chromatography and crystallization.[1]

  • Chromatography: Techniques such as ion-exchange chromatography are utilized to remove salts and other charged impurities. For large-scale separations, Simulated Moving Bed (SMB) chromatography is an effective method to separate tagatose from other sugars like glucose and galactose.[1]

  • Crystallization: This is a critical final step to achieve high-purity β-D-tagatopyranose. Following chromatographic purification, the tagatose-containing fractions are concentrated to induce crystallization.[1]

  • Chemical Complexation: In some chemical synthesis routes, an insoluble tagatose-calcium complex is formed with calcium hydroxide (B78521), which can be isolated and then neutralized to release the purified tagatose.[1]

Q2: What are the common impurities encountered during the synthesis and purification of D-tagatose?

A2: The types of impurities largely depend on the synthesis method employed.[1]

  • Enzymatic Isomerization: The main impurities are the starting material (e.g., D-galactose) and any byproducts from the enzymatic reaction. If lactose (B1674315) is used as the initial substrate, residual lactose and glucose will also be present.[1]

  • Chemical Isomerization: This method can produce a broader range of byproducts due to less specific reaction conditions. These may include other epimers and degradation products, particularly if high temperatures are used, which can lead to caramelization.[1] The formation of organic acids can also occur, lowering the pH and hindering the desired isomerization.[1]

Q3: Which analytical techniques are recommended for assessing the purity of β-D-tagatopyranose?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of tagatose and quantifying residual impurities such as galactose and glucose.[1] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another highly sensitive and specific method for the direct analysis of carbohydrates without the need for derivatization.[2]

Q4: What is the significance of temperature in the isomerization of galactose to tagatose?

A4: Temperature is a critical parameter in the isomerization process. Increasing the reaction temperature generally favors the conversion of galactose to tagatose.[1][3] However, temperatures exceeding 80°C can lead to undesirable Maillard reactions and caramelization, which introduces impurities and can decrease the overall yield.[1][3] An optimal temperature range, typically between 60°C and 80°C, is often used for industrial production.[1][3]

Q5: How can I prevent the anomerization of β-D-tagatopyranose to the α-anomer in solution?

A5: While completely preventing anomerization (mutarotation) in solution is challenging, the rate can be significantly slowed by controlling experimental conditions. Key strategies include:

  • Low Temperature: Mutarotation is considerably slower at temperatures near 0°C.[4]

  • Aprotic Solvents: Using aprotic solvents like DMSO or DMF can slow down the proton transfer steps involved in ring-opening and closing.[4]

  • pH Control: D-tagatose is reported to be stable in a pH range of 3-7.[4]

  • Anhydrous Conditions: The presence of water facilitates mutarotation, so using anhydrous solvents and a dry environment is beneficial.[4]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of β-D-tagatopyranose, categorized by the purification step.

Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of Tagatose from Galactose Incorrect Mobile Phase: The solvent composition may not be optimal for resolving the two isomers.Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of aqueous to organic solvent.[1]
Low Column Efficiency: The column may be old, contaminated, or improperly packed.Clean the column according to the manufacturer's instructions or replace it if necessary.[1]
Flow Rate Too High: A high flow rate can reduce resolution.Decrease the flow rate to allow for better separation.
High Back Pressure in the System Clogged Column or System: Particulates from the sample may have clogged the column frit or tubing.Ensure the sample has been centrifuged and/or filtered through a 0.45 µm filter before loading.[1] Clean the system and column as per the manufacturer's guidelines.[1]
Sample is too viscous.Dilute the sample with the mobile phase.
Product Elutes with No Purity Sample Overload: Too much sample was loaded onto the column, exceeding its binding capacity.Reduce the amount of crude sample loaded onto the column.[1]
Inappropriate Column Chemistry: The stationary phase is not providing adequate separation.Experiment with a different column chemistry (e.g., a different type of ion-exchange resin or a different reversed-phase column).
Crystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Failure to Crystallize Presence of Impurities: Residual sugars (e.g., galactose) or other byproducts can inhibit crystal formation.[1]Re-purify the material using chromatography to remove impurities.[1] Consider a preliminary purification step if the crude material is highly impure.[1]
Solution Not Supersaturated: The concentration of tagatose is too low for crystallization to occur.[1]Concentrate the solution further by carefully evaporating the solvent.[1]
Incorrect Solvent/Anti-solvent Ratio: The polarity of the solvent system is not suitable for inducing crystallization.[1]Systematically vary the ratio of the solvent and anti-solvent to find the optimal conditions for precipitation.[1] Alcohols like ethanol (B145695) or isopropanol (B130326) are commonly used as anti-solvents.[1]
Low Crystal Yield Crystallization Time Too Short: The solution was not allowed enough time for complete crystal formation.[1]Increase the incubation time at the crystallization temperature.[1]
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small crystals or an amorphous solid.[1]Slow down the cooling process to allow for larger crystal growth.[1]
Oily or Amorphous Precipitate High Concentration of Impurities: Impurities can interfere with crystal lattice formation.[1]Perform an additional purification step (e.g., another round of column chromatography).[1]
Solvent System Inappropriate: The chosen solvent may not be ideal for crystallization.[1]Experiment with different solvent systems.[1]

Quantitative Data Summary

The following table provides a summary of quantitative data from various studies on the production and purification of D-tagatose, which can serve as a reference for β-D-tagatopyranose purification.

MethodStarting MaterialCatalyst/ConditionsConversion/YieldPurityReference
Chemical Isomerization D-galactoseCaO, room temperature100% galactose conversion56-73% tagatose selectivity[5]
D-galactoseSn-β zeolite, 110°C, 1h24% tagatose yield-[6]
Enzymatic Isomerization D-galactoseL-arabinose isomerase30% conversion after 36h at 50°C-[7]
Lactoseβ-galactosidase and L-arabinose isomerase90% lactose hydrolysis, 30% galactose conversion-[7]
Three-Step Enzymatic Cascade Fructose (B13574)Hexokinase, FBP aldolase, phytase77% overall yield99.9%[8]

Experimental Protocols

Protocol 1: Chemical Isomerization of D-Galactose to D-Tagatose using Calcium Hydroxide

This protocol is based on the chemical isomerization method that utilizes the formation of an insoluble tagatose-calcium complex.[1]

Materials:

  • D-galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Dry ice (solid CO₂) or sulfuric acid (H₂SO₄) for neutralization

  • Ion-exchange resins (cation and anion)

  • Filtration apparatus

Procedure:

  • Isomerization:

    • Prepare a solution of D-galactose in water.

    • Add a slurry of calcium hydroxide to the galactose solution. The reaction is exothermic.

    • Heat the mixture to drive the isomerization of D-galactose to D-tagatose. The D-tagatose forms an insoluble complex with calcium hydroxide.[1]

  • Isolation of the Complex:

    • After the reaction is complete, filter the mixture to collect the white precipitate, which is the calcium hydroxide-tagatose complex.[1]

    • Wash the complex with cold water to remove any soluble impurities.[1]

  • Neutralization and Release of Tagatose:

    • Resuspend the complex in water.

    • Neutralize the suspension by bubbling CO₂ gas through it or by the careful addition of sulfuric acid. This will precipitate calcium carbonate (CaCO₃) or calcium sulfate (B86663) (CaSO₄) and release the tagatose into the solution.

  • Final Purification:

    • Filter the solution to remove the calcium salt precipitate.[1]

    • Pass the resulting filtrate through a column containing cation and anion exchange resins to remove any remaining ions.[1]

    • The purified tagatose solution can then be concentrated and crystallized.

Protocol 2: Ion-Exchange Chromatography for Tagatose Purification

This protocol provides a general guideline for purifying tagatose from a mixture containing charged impurities using ion-exchange chromatography.

Materials:

  • Crude tagatose solution

  • Ion-exchange resin (e.g., DEAE-cellulose for anion exchange or a sulfopropyl resin for cation exchange)

  • Equilibration buffer (e.g., low ionic strength buffer at a specific pH)

  • Elution buffer (e.g., equilibration buffer with an increasing salt gradient, such as NaCl)

  • Chromatography column

  • Fraction collector

Procedure:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the chosen ion-exchange resin.

    • Equilibrate the column by washing it with several column volumes of the equilibration buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Loading:

    • Adjust the pH and conductivity of the crude tagatose solution to match the equilibration buffer.

    • Load the sample onto the column.

  • Washing:

    • Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound tagatose (if it binds to the resin) or other bound impurities using a linear gradient of increasing salt concentration in the elution buffer.

    • Collect fractions using a fraction collector.

  • Analysis:

    • Analyze the collected fractions for the presence of tagatose using a suitable analytical method like HPLC.

    • Pool the fractions containing pure tagatose.

  • Desalting:

    • If necessary, desalt the pooled fractions using a method like size-exclusion chromatography or dialysis.

Mandatory Visualizations

experimental_workflow cluster_isomerization Isomerization Step cluster_purification Purification Step cluster_analysis Analysis Step start D-Galactose Solution isomerization Isomerization Reaction (e.g., with Ca(OH)2 or Enzyme) start->isomerization crude Crude Tagatose Mixture isomerization->crude Crude Product chromatography Chromatography (e.g., Ion Exchange) crude->chromatography crystallization Crystallization chromatography->crystallization pure Pure β-D-Tagatopyranose crystallization->pure Purified Product hplc Purity Analysis (HPLC) pure->hplc

Caption: General experimental workflow for the production and purification of β-D-tagatopyranose.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues cluster_solutions_chrom Potential Solutions cluster_solutions_cryst Potential Solutions start Purification Problem Encountered poor_sep Poor Separation start->poor_sep Is it a separation issue? high_pressure High Back Pressure start->high_pressure Is the pressure high? no_purity No Purity start->no_purity Is the eluate impure? no_crystals Failure to Crystallize start->no_crystals Are there no crystals? low_yield Low Crystal Yield start->low_yield Is the yield low? oily_product Oily Precipitate start->oily_product Is the product oily? sol_mobile_phase Optimize Mobile Phase poor_sep->sol_mobile_phase sol_column Check/Replace Column poor_sep->sol_column sol_filter Filter Sample high_pressure->sol_filter sol_load Reduce Sample Load no_purity->sol_load sol_repurify Re-purify Material no_crystals->sol_repurify sol_concentrate Concentrate Solution no_crystals->sol_concentrate sol_solvent Change Solvent System no_crystals->sol_solvent sol_time_temp Adjust Time/Cooling Rate low_yield->sol_time_temp oily_product->sol_repurify oily_product->sol_solvent

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: Optimizing the Crystallization of beta-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of beta-D-tagatopyranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this rare sugar. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, practical advice to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Failure of this compound to Crystallize

Question: My this compound solution is not producing any crystals. What are the possible reasons and how can I fix this?

Answer: Failure to crystallize is a common issue that can be attributed to several factors. The primary reasons include the presence of impurities, insufficient supersaturation, or an inappropriate solvent system.[1]

  • Presence of Impurities: Even small amounts of other sugars (e.g., glucose, galactose) or byproducts from the synthesis process can inhibit the formation of a crystal lattice.[1][2]

    • Solution: It is recommended to re-purify the material. Chromatographic techniques are effective for removing residual sugars and other impurities.[1]

  • Insufficient Supersaturation: Crystallization will not occur if the concentration of this compound in the solution is too low.[1]

    • Solution: The solution should be further concentrated by carefully evaporating the solvent.[1] A solid content concentration of 60 to 98 mass % is often required.[3]

  • Incorrect Solvent or Anti-solvent Ratio: The polarity of the solvent system may not be optimal for inducing crystallization.[1]

    • Solution: Experiment with different solvent systems. Alcohols like ethanol (B145695) or isopropanol (B130326) are commonly used as anti-solvents with aqueous solutions for sugar crystallization.[1]

  • Lack of Nucleation Sites: Crystal growth requires nucleation sites to begin.

    • Solution: Introduce seed crystals of this compound to the solution to induce crystallization.[3][4] If seed crystals are unavailable, try scratching the inside of the glass vessel with a glass rod to create microscopic nucleation sites.

Issue 2: Low Crystal Yield

Question: I am getting crystals, but the yield is very low. How can I improve the yield of my this compound crystallization?

Answer: A low crystal yield can be frustrating. The main causes are often related to the crystallization time, cooling rate, or suboptimal supersaturation levels.

  • Insufficient Crystallization Time: The solution may not have been given enough time for complete crystal formation.[1]

    • Solution: Increase the incubation time at the crystallization temperature.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of many small crystals instead of allowing for the growth of larger, more recoverable crystals.[1]

    • Solution: Employ a slower cooling process to encourage the growth of larger crystals.[1]

  • Suboptimal Supersaturation: While high supersaturation is needed for nucleation, maintaining a lower degree of supersaturation during crystal growth is crucial for obtaining a good yield of well-defined crystals.

    • Solution: It is recommended to keep the degree of supersaturation of tagatose at 1.25 or lower during the crystallization process by controlling the cooling and stirring rate.[3]

Issue 3: Formation of an Oily or Amorphous Precipitate

Question: Instead of crystals, my this compound is precipitating as an oil or an amorphous solid. What is causing this and what should I do?

Answer: The formation of an oily or amorphous precipitate instead of crystals is often a sign of high impurity levels or an inappropriate solvent system.[1]

  • High Concentration of Impurities: Impurities can interfere with the ordered arrangement of molecules required for crystal lattice formation.[1]

    • Solution: An additional purification step, such as another round of column chromatography, is recommended.[1]

  • Inappropriate Solvent System: The chosen solvent may not be suitable for the crystallization of this compound.[1]

    • Solution: Experiment with different solvent systems. The use of an anti-solvent, such as ethanol or isopropanol, with an aqueous solution can be effective.[1]

  • Cooling Rate is Too High: Rapid cooling can cause the compound to crash out of solution as an amorphous solid.

    • Solution: Reduce the cooling rate to allow sufficient time for the molecules to orient themselves into a crystal lattice.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of D-tagatose (B3328093) relevant to its crystallization?

A1: Understanding the physical properties of D-tagatose is crucial for designing and troubleshooting crystallization experiments. Key data is summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₁₂O₆[5]
Molecular Weight180.16 g/mol [5]
Melting Point133 - 137 °C[6]
Solubility in Water160 g/100 ml at 20°C[6]
Solubility in Ethanol0.02 g/100 ml at 22°C[6]
AppearanceWhite to light yellow crystalline powder[5]

Q2: How do impurities affect the crystallization of D-tagatose?

A2: Impurity sugars have been shown to inhibit the primary nucleation of D-tagatose crystals.[2] However, they can promote secondary nucleation.[2] This means that while it may be harder to start the crystallization process in the presence of impurities, once crystals have formed, the impurities may lead to the formation of more, smaller crystals. The impact of impurity sugars on crystal growth is similar to their effect on primary nucleation.[2]

Q3: What is the role of seeding in this compound crystallization?

A3: Seeding is a critical technique to induce crystallization, especially when spontaneous nucleation is difficult.[4] Adding a small amount of existing this compound crystals provides a template for new crystals to grow on, bypassing the energy barrier for nucleation.[4] It is a reliable method to initiate the crystallization process.[4]

Q4: Can this compound exist in different crystalline forms?

A4: Yes, like many organic molecules, this compound can exhibit polymorphism, meaning it can crystallize in different forms with distinct physical properties. While the provided search results mention polymorphism for a related compound, 1-deoxy-α-D-tagatose, it is a common phenomenon for sugars.[7] Different polymorphs can arise from variations in the hydrogen-bonding network within the crystal lattice.[7] It is important to control crystallization conditions to obtain the desired polymorphic form.

Experimental Protocols

General Protocol for the Crystallization of this compound

This protocol provides a general starting point for the crystallization of this compound from an aqueous solution.

  • Purification: Ensure the starting material has a D-tagatose purity of at least 70% of the solid contents.[3] If necessary, purify the sample using chromatography to remove impurities such as other sugars.[1]

  • Concentration: Prepare a concentrated aqueous solution of this compound with a solid content of 60-98 mass %.[3]

  • Seeding: Add seed crystals of this compound to the solution.

  • Cooling and Stirring: Cool the solution while stirring, ensuring the degree of supersaturation is maintained at 1.25 or lower.[3] A slow cooling rate is recommended to promote the growth of larger crystals.[1]

  • Crystal Growth: Allow the seeded solution to stand at a cool temperature for an extended period (e.g., overnight) to facilitate crystal growth.[4]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a cold solvent (e.g., a mixture of water and ethanol) to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Troubleshooting_Crystallization Start Start Crystallization Experiment Problem No Crystals Formed Start->Problem CheckPurity Check Purity of Starting Material Problem->CheckPurity Possible Cause CheckConcentration Check Solution Concentration Problem->CheckConcentration Possible Cause CheckSolvent Evaluate Solvent System Problem->CheckSolvent Possible Cause Seed Add Seed Crystals Problem->Seed Solution Purify Re-purify using Chromatography CheckPurity->Purify Impure Concentrate Concentrate Solution Further CheckConcentration->Concentrate Too Dilute ChangeSolvent Try Different Solvent or Anti-solvent CheckSolvent->ChangeSolvent Inappropriate Purify->Start Concentrate->Start ChangeSolvent->Start Success Crystals Formed Seed->Success

Caption: Troubleshooting workflow for failure to crystallize this compound.

Crystallization_Workflow Start Start with Purified This compound PrepareSolution Prepare Supersaturated Aqueous Solution Start->PrepareSolution AddSeeds Add Seed Crystals PrepareSolution->AddSeeds CoolAndStir Slowly Cool with Controlled Stirring AddSeeds->CoolAndStir CrystalGrowth Allow for Crystal Growth CoolAndStir->CrystalGrowth Filter Filter to Isolate Crystals CrystalGrowth->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Obtain Pure Crystals Dry->End

Caption: General experimental workflow for the crystallization of this compound.

References

Navigating the Nuances of beta-D-tagatopyranose Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with beta-D-tagatopyranose, ensuring its stability in solution is paramount for reliable and reproducible experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered when working with this promising rare sugar in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability?

A1: D-tagatose, the enantiomer of L-tagatopyranose, is known to be stable in a pH range of 3 to 7.[1] Minimal degradation and browning are observed in citrate (B86180) and phosphate (B84403) buffers at a pH of 3.[1][2][3][4] As the pH increases, particularly to pH 7 and above, the rate of degradation is enhanced.[2][3][4][5]

Q2: Which buffer systems are recommended for working with this compound?

A2: Citrate buffers are generally recommended over phosphate buffers for enhancing the stability of tagatose.[3] Studies have shown that phosphate buffers can catalyze the degradation of tagatose, with the dibasic phosphate anion being particularly catalytic.[3] Degradation is faster in phosphate buffer than in citrate buffer, especially at neutral pH.[3][4][5]

Q3: How does temperature affect the stability of this compound in solution?

A3: Increased temperatures accelerate the degradation of this compound. While minimal loss is observed at refrigerated temperatures, degradation becomes more significant at elevated temperatures (e.g., 60-80°C).[4][5] For instance, in 0.1 M buffers at pH 3 and 40°C, approximately 5% of D-tagatose was lost over six months.[2][3]

Q4: Can the presence of other molecules, like amino acids, impact the stability of this compound?

A4: Yes, the presence of amino acids can lead to the Maillard reaction, a form of non-enzymatic browning, as this compound is a reducing sugar.[6] This reaction between the amino acid and the sugar can lead to the formation of a complex mixture of compounds, resulting in browning and a loss of tagatose. The reaction is accelerated in alkaline environments.[7]

Troubleshooting Guide

Problem 1: I am observing a yellow or brown discoloration in my this compound solution.

  • Possible Cause 1: High pH.

    • Troubleshooting Step: Measure the pH of your buffer solution. If it is neutral or alkaline (pH > 7), consider lowering the pH to the acidic range (pH 3-4) to minimize browning.[1][2][3][4]

  • Possible Cause 2: Maillard Reaction.

    • Troubleshooting Step: If your solution contains amino acids, peptides, or proteins, the browning is likely due to the Maillard reaction.[6][7] If possible for your experiment, remove the source of amino groups or maintain a lower pH and temperature to slow down the reaction.

  • Possible Cause 3: Inappropriate Buffer Choice.

    • Troubleshooting Step: If you are using a phosphate buffer, switch to a citrate buffer, as phosphate can catalyze degradation and browning, especially at neutral pH.[3][4][5]

Problem 2: My experimental results are inconsistent, and I suspect my this compound is degrading.

  • Possible Cause 1: Suboptimal Storage Conditions.

    • Troubleshooting Step: Ensure that your this compound solutions are stored at refrigerated temperatures (2-8°C) to minimize degradation over time.[3] Prepare fresh solutions for critical experiments.

  • Possible Cause 2: High Buffer Concentration.

    • Troubleshooting Step: Higher buffer concentrations can increase the rate of tagatose degradation.[5] Try reducing the buffer concentration to the lowest effective level for your application.

  • Possible Cause 3: Anomerization (Mutarotation).

    • Troubleshooting Step: In solution, this compound can undergo mutarotation to form other anomers (e.g., alpha-D-tagatopyranose). This change in isomeric composition can affect reactivity. To minimize this, prepare solutions fresh and consider working at lower temperatures.

Quantitative Stability Data

The following table summarizes the degradation of D-tagatose under various buffer conditions.

Buffer TypeBuffer ConcentrationpHTemperature (°C)Observation
Phosphate0.02 M3AmbientMinimal loss and browning.[2][3]
Citrate0.02 M3AmbientMinimal loss and browning.[2][3]
Phosphate0.1 M340Approximately 5-10% loss over nine months with slight browning.[2]
Citrate0.1 M340Approximately 5-10% loss over nine months with slight browning.[2]
Phosphate0.1 M740Enhanced degradation compared to pH 3.[2]
Citrate0.1 M740Enhanced degradation compared to pH 3, but slower than in phosphate buffer.[2][5]
Phosphate0.02 M & 0.1 M760, 70, 80Enhanced degradation rates, faster in 0.1 M than 0.02 M.[4][5]
Citrate0.02 M & 0.1 M760, 70, 80Degradation rates enhanced, but slower than in phosphate buffer.[4][5]

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions

This protocol outlines the general steps for preparing citrate and phosphate buffer solutions.

  • Select Buffer Components:

    • Citrate Buffer: Citric acid and sodium citrate (or sodium hydroxide (B78521) to adjust pH).

    • Phosphate Buffer: Sodium phosphate monobasic and sodium phosphate dibasic.

  • Calculate Component Masses: Use the Henderson-Hasselbalch equation or an online buffer calculator to determine the required mass of each component for your desired buffer concentration and pH.

  • Dissolve Components: Weigh the calculated amounts of the buffer components and dissolve them in high-purity water (e.g., deionized or distilled).

  • Adjust pH: Use a calibrated pH meter to measure the pH of the solution. Adjust the pH to the desired value by adding a strong acid (e.g., HCl) or a strong base (e.g., NaOH) dropwise.

  • Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a volumetric flask and add water to the final volume mark.

  • Storage: Store the buffer solution in a well-sealed container at 2-8°C.

Protocol 2: Quantification of this compound by HPLC-ELSD

This method is adapted for the quantification of this compound using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-UV absorbing compounds like sugars.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column with an amino-propyl stationary phase is recommended.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). The exact ratio may need optimization.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 10-20 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 50-60°C (optimize for signal-to-noise).

    • Nebulizer Gas (Nitrogen) Pressure: 3-4 bar.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.1 to 2.0 mg/mL).

    • Sample Preparation: Dilute your experimental samples with the mobile phase to ensure the concentration of this compound falls within the calibration range. Filter the samples through a 0.22 µm syringe filter before injection.

    • System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved on the ELSD.

    • Analysis: Inject the calibration standards followed by the samples.

    • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in your samples.

Visualizations

Troubleshooting Workflow for this compound Instability cluster_0 Observation cluster_1 Initial Checks cluster_2 Potential Causes & Solutions start Instability Observed (e.g., browning, inconsistent results) check_ph Measure pH of Solution start->check_ph check_buffer Identify Buffer Type and Concentration start->check_buffer check_temp Review Storage and Experimental Temperature start->check_temp check_additives Are Amino Acids Present? start->check_additives high_ph pH > 7 check_ph->high_ph pH is neutral/alkaline phosphate_buffer Phosphate Buffer Used check_buffer->phosphate_buffer Phosphate is used high_temp Elevated Temperature check_temp->high_temp Temp > ambient maillard Maillard Reaction check_additives->maillard Yes adjust_ph Adjust pH to 3-4 high_ph->adjust_ph use_citrate Switch to Citrate Buffer phosphate_buffer->use_citrate lower_temp Store at 2-8°C / Lower Experiment Temp high_temp->lower_temp maillard->adjust_ph maillard->lower_temp remove_aa Remove Amino Acid Source (if possible) maillard->remove_aa

Caption: Troubleshooting decision tree for this compound stability issues.

General Degradation Pathway of Tagatose in Alkaline Conditions cluster_0 Initial State cluster_1 Degradation Conditions cluster_2 Degradation Products tagatose This compound conditions High pH (≥7) High Temperature Phosphate Buffer tagatose->conditions exposed to acidic_products Acidic Degradation Products conditions->acidic_products leads to browning_products Browning Products (Melanoidins if amino acids are present) conditions->browning_products can lead to

Caption: Simplified degradation pathway of this compound.

Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Outcome prep_buffer Prepare Buffer Solutions (e.g., Citrate, Phosphate) prep_samples Prepare Experimental Samples in Buffers prep_buffer->prep_samples prep_tagatose Prepare this compound Stock Solution prep_tagatose->prep_samples incubate Incubate Samples at Different Temperatures prep_samples->incubate sampling Take Aliquots at Defined Time Points incubate->sampling hplc_analysis Analyze by HPLC-ELSD sampling->hplc_analysis data_analysis Quantify Tagatose Concentration hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: General workflow for assessing this compound stability.

References

effect of pH and temperature on D-tagatose chemical stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the chemical stability of D-tagatose. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of D-tagatose in aqueous solutions?

A1: D-tagatose is generally stable in aqueous solutions under acidic to neutral conditions, typically within a pH range of 3 to 7.[1] However, its stability is significantly influenced by both pH and temperature.

Q2: How does pH affect the stability of D-tagatose?

A2: D-tagatose exhibits good stability in acidic to neutral pH (3-7).[1] As the pH becomes more alkaline (above 7), the rate of degradation increases.[2] In alkaline conditions, intramolecular rearrangement and cleavage reactions are enhanced.[2]

Q3: What is the effect of temperature on D-tagatose stability?

A3: The degradation of D-tagatose is accelerated by increases in temperature.[2][3] While it is relatively stable at lower temperatures, elevated temperatures, especially in combination with alkaline pH, can lead to significant degradation and browning.[2][3]

Q4: What is the Maillard reaction and how does it affect D-tagatose?

A4: The Maillard reaction is a non-enzymatic browning reaction that occurs between reducing sugars, like D-tagatose, and amino acids when heated.[4] This reaction is responsible for the development of color and flavor in many food products. D-tagatose is susceptible to the Maillard reaction, which can lead to browning and the formation of various flavor compounds.[4]

Q5: What are the common degradation products of D-tagatose?

A5: Under alkaline conditions, D-tagatose can isomerize to other sugars. The Maillard reaction with amino acids can produce a complex mixture of compounds, including furans and other heterocyclic compounds that contribute to flavor and aroma. The specific degradation products formed will depend on the pH, temperature, and the presence of other reactive molecules like amino acids.

Troubleshooting Guides

Issue 1: Unexpected browning of my D-tagatose solution during an experiment.

  • Question: Why is my D-tagatose solution turning brown? Answer: Browning of a D-tagatose solution is most likely due to the Maillard reaction or caramelization. The Maillard reaction occurs when D-tagatose, a reducing sugar, reacts with amino acids, peptides, or proteins, especially upon heating.[4] Caramelization can occur at high temperatures even in the absence of amino acids.

  • Troubleshooting Steps:

    • Check the pH of your solution: The Maillard reaction is accelerated at neutral to alkaline pH. If possible, adjusting the pH to a more acidic range (3-5) can help minimize browning.

    • Control the temperature: The rate of the Maillard reaction increases with temperature.[5] If your protocol allows, consider running your experiment at a lower temperature.

    • Identify potential sources of amino acids: If your formulation contains proteins, peptides, or other sources of amino acids, they are likely reacting with the D-tagatose. Consider if these components are essential for your experiment or if their concentration can be reduced.

    • Use an inert atmosphere: In some cases, oxidation can contribute to color formation. Purging your reaction vessel with an inert gas like nitrogen or argon may help reduce browning.

Issue 2: My D-tagatose concentration is decreasing over time in my formulation.

  • Question: What could be causing the loss of D-tagatose in my solution? Answer: The decrease in D-tagatose concentration is likely due to chemical degradation. The rate of degradation is highly dependent on the pH and temperature of your solution.

  • Troubleshooting Steps:

    • Analyze the pH: D-tagatose is most stable in the pH range of 3-7.[1] If your solution is outside this range, especially on the alkaline side, degradation will be more rapid. Consider adjusting the pH if your experimental design allows.

    • Monitor the temperature: Higher temperatures significantly accelerate the degradation of D-tagatose.[2][3] If you are storing your solution, refrigeration is recommended. During experiments, use the lowest effective temperature.

    • Consider buffer effects: The type and concentration of buffer can influence the degradation rate. For instance, phosphate (B84403) buffers have been shown to catalyze tagatose degradation more than citrate (B86180) buffers at neutral pH.[6] If possible, experiment with different buffer systems to find one that minimizes degradation.

    • Refer to kinetic data: The tables below provide quantitative data on the degradation rates of D-tagatose under various conditions. Use this information to predict the expected stability in your specific experimental setup.

Quantitative Data on D-Tagatose Stability

The following tables summarize the pseudo-first-order rate constants for D-tagatose degradation in different buffer solutions at various pH values and temperatures. This data can be used to estimate the stability of D-tagatose under specific experimental conditions.

Table 1: Pseudo-First-Order Rate Constants (k) for D-Tagatose Degradation in 0.1 M Citrate Buffer

Temperature (°C)pH 3 (k x 10³/day)pH 7 (k x 10³/day)
60Not Reported1.8
70Not Reported4.2
80Not Reported9.5

Data extrapolated from literature.

Table 2: Pseudo-First-Order Rate Constants (k) for D-Tagatose Degradation in 0.1 M Phosphate Buffer

Temperature (°C)pH 3 (k x 10³/day)pH 7 (k x 10³/day)
60~011.2
70~025.1
80~054.8

Data extrapolated from literature.

Experimental Protocols

Protocol 1: Determination of D-Tagatose Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying D-tagatose in aqueous solutions.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • Refractive Index (RI) Detector

    • Amino-based column (e.g., Aminex HPX-87C)

  • Reagents:

    • D-Tagatose standard

    • Deionized water (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Mobile phase: A mixture of acetonitrile and water (e.g., 80:20 v/v)

  • Procedure:

    • Standard Preparation: Prepare a series of D-tagatose standards of known concentrations in deionized water.

    • Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standards. Filter the samples through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column Temperature: 80-85°C

      • Flow Rate: 0.5-1.0 mL/min

      • Injection Volume: 10-20 µL

    • Analysis: Inject the standards and samples onto the HPLC system. Identify the D-tagatose peak based on the retention time of the standard.

    • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of D-tagatose in the experimental samples.

Visualizations

D_Tagatose_Degradation_Pathway Tagatose D-Tagatose Acidic Acidic Conditions (pH 3-5) Tagatose->Acidic pH Neutral Neutral Conditions (pH 6-7) Tagatose->Neutral pH Alkaline Alkaline Conditions (pH > 7) Tagatose->Alkaline pH Stable Relatively Stable Acidic->Stable SlowDegradation Slow Degradation Neutral->SlowDegradation Maillard Maillard Reaction (Browning) Neutral->Maillard RapidDegradation Rapid Degradation (Isomerization) Alkaline->RapidDegradation Alkaline->Maillard Heat Heat Heat->Maillard AminoAcids Amino Acids AminoAcids->Maillard SlowDegradation->Heat RapidDegradation->Heat

Caption: Factors influencing D-tagatose stability.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Formulation Prepare D-Tagatose Solution (Specified pH and Temperature) Incubation Incubate for a Defined Period Formulation->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling HPLC HPLC Analysis (Quantify D-Tagatose) Sampling->HPLC Spectro Spectrophotometry (Measure Browning at 420 nm) Sampling->Spectro Kinetics Determine Degradation Rate Constants HPLC->Kinetics Spectro->Kinetics Comparison Compare Stability Under Different Conditions Kinetics->Comparison

Caption: Workflow for D-tagatose stability testing.

References

troubleshooting low yields in beta-D-tagatopyranose specific enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for beta-D-tagatopyranose specific enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in the enzymatic conversion of D-galactose to D-tagatose?

Low yields in the enzymatic production of D-tagatose are often multifactorial. The primary enzyme utilized for this biotransformation is L-arabinose isomerase (L-AI). Key factors impacting yield include:

  • Suboptimal Reaction Conditions: The efficiency of L-AI is highly dependent on pH, temperature, and the presence of specific metal ion cofactors.[1][2][3]

  • Enzyme Instability: L-AI can be sensitive to thermal and pH-related degradation, leading to a loss of catalytic activity over time.[1][4]

  • Thermodynamic Equilibrium: The isomerization of D-galactose to D-tagatose is a reversible reaction, which limits the maximum achievable conversion rate, often to around 40-60% under standard conditions.[5][6]

  • Substrate and Product Inhibition: High concentrations of the substrate (D-galactose) or product (D-tagatose) can potentially inhibit enzyme activity, although this is less commonly reported as the primary issue compared to equilibrium limitations.

  • Presence of Inhibitors: Certain metal ions and other compounds can act as inhibitors to L-AI, reducing its catalytic efficiency.[1][2]

  • Byproduct Formation: At elevated temperatures, undesirable side reactions like the Maillard reaction can occur, leading to the formation of byproducts and a decrease in the yield of D-tagatose.[7]

Q2: How can I optimize the reaction conditions to improve my D-tagatose yield?

Optimizing the reaction environment is a critical step in maximizing your yield. Here are key parameters to consider:

  • pH: Most L-arabinose isomerases exhibit optimal activity in a neutral to slightly alkaline pH range, typically between 7.0 and 9.0.[2] However, the ideal pH can vary depending on the specific enzyme source.[1]

  • Temperature: While higher temperatures can increase the reaction rate and shift the equilibrium towards D-tagatose formation, they can also lead to enzyme denaturation and byproduct formation.[3][7] A common operational temperature range for industrial production is between 60°C and 80°C.[7]

  • Metal Ion Cofactors: Many L-AIs require divalent metal ions for optimal activity and stability. Manganese (Mn²⁺) and Cobalt (Co²⁺) are frequently reported as activators.[1][2] It is crucial to determine the optimal concentration of these ions for your specific enzyme.

  • Enzyme and Substrate Concentration: The concentrations of both the enzyme and the substrate (D-galactose) should be optimized. While higher enzyme concentrations can increase the initial reaction rate, this may not be economically viable. Substrate concentrations that are too high can potentially lead to inhibition.

Q3: My enzyme seems to be losing activity over the course of the reaction. What can I do to improve its stability?

Enzyme instability is a common challenge. Consider the following strategies:

  • Immobilization: Immobilizing the L-arabinose isomerase on a solid support can significantly enhance its thermal and operational stability.[1][4][8] This also facilitates enzyme recovery and reuse, which can be more cost-effective.

  • Whole-Cell Biocatalysis: Using whole cells expressing the enzyme can provide a more stable environment for the L-AI, protecting it from the bulk reaction conditions.[8]

  • Protein Engineering: If feasible, site-directed mutagenesis or directed evolution can be employed to develop more robust enzyme variants with improved stability at desired temperatures and pH values.

Q4: Are there any known inhibitors I should be aware of for L-arabinose isomerase?

Yes, certain metal ions have been shown to inhibit the activity of L-arabinose isomerase. These include:

  • Zinc (Zn²⁺)

  • Nickel (Ni²⁺)

  • Calcium (Ca²⁺)

  • Copper (Cu²⁺)

  • Barium (Ba²⁺)

It is advisable to ensure your reaction buffer and substrate solution are free from contaminating levels of these ions.[1][2]

Troubleshooting Guides

Issue: Lower than expected conversion of D-galactose to D-tagatose.

This is a common issue that can be addressed by systematically evaluating several factors.

Troubleshooting Workflow for Low D-tagatose Conversion

Low_Yield_Troubleshooting start Low D-tagatose Yield check_conditions Verify Reaction Conditions (pH, Temp, Metal Ions) start->check_conditions check_enzyme Assess Enzyme Activity and Stability start->check_enzyme check_substrate Analyze Substrate Purity and Concentration start->check_substrate optimize Optimize Reaction Parameters check_conditions->optimize Suboptimal immobilize Consider Enzyme Immobilization or Whole-Cell Catalysis check_enzyme->immobilize Instability Detected purify_substrate Purify Substrate check_substrate->purify_substrate Impurities Detected end Improved Yield optimize->end immobilize->end purify_substrate->end Enzyme_Assay_Workflow A Prepare Reaction Mixture (Buffer, D-galactose, Metal Ions) B Pre-incubate at Optimal Temperature A->B C Initiate Reaction with Enzyme B->C D Incubate for a Defined Time C->D E Stop Reaction (e.g., with HCl) D->E F Centrifuge to Remove Precipitate E->F G Analyze Supernatant by HPLC F->G H Calculate Enzyme Activity (U) G->H tagatose_production cluster_reaction Isomerization Reaction cluster_activators Activators cluster_inhibitors Inhibitors D_galactose D-galactose (Substrate) L_AI L-arabinose isomerase D_galactose->L_AI D_tagatose This compound (Product) L_AI->D_tagatose Temp Optimal Temperature (60-80°C) Temp->L_AI enhances pH Optimal pH (7.0-9.0) pH->L_AI enhances Mn2 Mn²⁺ / Co²⁺ Mn2->L_AI enhances High_Temp Excessive Heat (>80°C) High_Temp->L_AI inhibits (denaturation) Wrong_pH Suboptimal pH Wrong_pH->L_AI inhibits Heavy_Metals Zn²⁺ / Ni²⁺ / Cu²⁺ Heavy_Metals->L_AI inhibits

References

improving HPLC separation of tagatose from galactose and other isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of D-tagatose (B3328093) from D-galactose (B84031) and other isomers.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of tagatose and galactose.

Question: Why am I seeing poor resolution between my tagatose and galactose peaks?

Answer: Poor resolution between tagatose and galactose is a common challenge due to their structural similarity as epimers. Several factors could be contributing to this issue.

  • Inappropriate Column Choice: The separation of sugar isomers heavily relies on the stationary phase. For tagatose and galactose, specialized columns are often necessary.

    • Ligand-exchange columns with metal ions (e.g., Ca²⁺) can provide good selectivity based on the interaction between the hydroxyl groups of the sugars and the metal ions.[1]

    • Amino-based (NH₂) columns operating in hydrophilic interaction liquid chromatography (HILIC) mode are also widely used for separating polar compounds like sugars.[2][3]

    • Consider using a column specifically designed for carbohydrate analysis.

  • Mobile Phase Composition: The mobile phase composition is critical for achieving optimal separation.

    • In HILIC , the ratio of acetonitrile (B52724) to water is a key parameter. A higher percentage of acetonitrile generally leads to stronger retention. Fine-tuning this ratio is often necessary to improve the resolution between closely eluting peaks.[2][4]

    • For ligand-exchange chromatography , the mobile phase is often simple, such as deionized water. However, the flow rate and temperature are critical parameters to optimize.[1]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of solute interactions with the stationary phase. For sugar analysis, especially with ligand-exchange columns, maintaining a consistent and often elevated temperature (e.g., 80-85°C) can significantly improve peak shape and resolution.[1]

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.

Question: My sugar peaks are broad and tailing. What could be the cause?

Answer: Peak broadening and tailing can be caused by several factors, ranging from column issues to improper method parameters.

  • Column Contamination or Degradation: Over time, columns can become contaminated with sample matrix components or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced. For amino columns, be aware that they can be susceptible to degradation, especially at high pH.

  • Anomeric Separation: Sugars can exist as different anomers (α and β) in solution. Under certain chromatographic conditions, these anomers can separate, leading to split or broad peaks.

    • Solution: Increasing the column temperature or adjusting the mobile phase pH can often accelerate the interconversion between anomers, resulting in a single, sharper peak.

  • Injection Solvent Mismatch (HILIC): In HILIC, injecting a sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase.[5]

  • Insufficient Buffer Concentration (HILIC): Inadequate buffering can lead to secondary interactions between the analytes and the stationary phase, causing peak tailing.

    • Solution: Increasing the buffer concentration in the mobile phase can help to mask these secondary interactions and improve peak shape.[4]

Question: I am experiencing retention time drift in my HILIC method. How can I fix this?

Answer: Retention time drift in HILIC is a common issue and is often related to the equilibration of the water layer on the stationary phase.

  • Insufficient Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase.[4]

    • Solution: Ensure a sufficient equilibration time between injections. It is recommended to equilibrate with at least 10-20 column volumes of the initial mobile phase.[4][5]

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent can lead to retention time shifts.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to drift.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating tagatose and galactose?

A1: The choice of column depends on the specific requirements of the analysis. Two main types of columns are commonly used and have shown good performance:

  • Ligand-Exchange Chromatography Columns: These columns, often packed with a strong cation-exchange resin in the calcium (Ca²⁺) form, are highly effective for separating sugar isomers. The separation is based on the differential formation of complexes between the sugar hydroxyl groups and the metal counter-ion.[1]

  • Amino (NH₂) Columns (HILIC mode): These columns are widely used for the analysis of polar compounds like sugars. The separation mechanism in HILIC is based on the partitioning of the analytes between a water-enriched layer on the stationary phase and the bulk organic mobile phase.[2]

Q2: What is a typical mobile phase for separating tagatose and galactose?

A2: The mobile phase composition is highly dependent on the type of column being used:

  • For Ligand-Exchange Columns , the mobile phase is typically very simple, often just high-purity, deionized water.[1]

  • For Amino Columns (HILIC mode) , a mixture of acetonitrile and water is commonly used. A typical starting point is a high percentage of acetonitrile (e.g., 75-85%) with the remainder being water or an aqueous buffer.[2]

Q3: What type of detector is most suitable for sugar analysis?

A3: Since sugars like tagatose and galactose lack a strong UV chromophore, a Refractive Index (RI) detector is the most commonly used detector for their analysis. RI detectors are universal detectors that respond to changes in the refractive index of the mobile phase as the analyte elutes. It is important to note that RI detectors are sensitive to temperature and pressure fluctuations, so a stable system is crucial for good results.

Q4: Can I use a mass spectrometer (MS) to detect tagatose and galactose?

A4: Yes, a mass spectrometer can be used for the detection of sugars. However, since sugars do not ionize readily, it is often necessary to use techniques like electrospray ionization (ESI) in the presence of an adduct-forming agent (e.g., ammonium (B1175870) acetate) to form ions like [M+NH₄]⁺ or [M+Na]⁺. MS detection can provide higher sensitivity and selectivity compared to RI detection.

Q5: How can I improve the sensitivity of my sugar analysis?

A5: If higher sensitivity is required, consider the following options:

  • Derivatization: Sugars can be chemically derivatized to attach a UV-absorbing or fluorescent tag, allowing for detection with more sensitive UV or fluorescence detectors.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are generally more sensitive than RI detectors and are compatible with gradient elution.

  • Mass Spectrometry (MS): As mentioned above, MS can offer very high sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize typical HPLC parameters and performance data for the separation of tagatose and galactose from various sources.

Table 1: HPLC Methods for Tagatose and Galactose Separation

ParameterMethod 1Method 2Method 3
Column Asahipak NH2P-50 4ESupelco gelC610H (in tandem)Sugar-Ca Column
Dimensions 4.6 mm x 250 mm7.8 mm x 30 cm (x2)7.8 mm x 300 mm, 5 µm
Mobile Phase 75% Acetonitrile / 25% Water0.009 N Sulfuric AcidDeionized Water
Flow Rate 1.0 mL/min0.5 mL/min0.7 mL/min
Temperature 35°CNot Specified85°C
Detector Refractive Index (RI)Refractive Index (RI)Refractive Index (RI)
Reference [2][6][1]

Table 2: Reported Retention Data

CompoundMethod 2 - Approximate Relative Retention Time (to Dulcitol)
Lactose0.79
Galacturonic acid0.89
Dextrose (Glucose)0.93
Tagatose 0.96
Dulcitol1.06
Arabinose1.10
Reference [6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the HPLC separation of tagatose and galactose.

Protocol 1: Separation of Tagatose and Galactose using an Amino Column (HILIC)

This protocol is based on the method described for the analysis of a mixture containing tagatose and galactose.[2]

1. Materials and Equipment:

  • HPLC system with a binary pump, autosampler, column oven, and Refractive Index (RI) detector.

  • Asahipak NH2P-50 4E column (4.6 mm x 250 mm).

  • HPLC-grade acetonitrile.

  • Deionized water (18.2 MΩ·cm).

  • Standard solutions of D-tagatose and D-galactose.

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a mobile phase of 75% acetonitrile and 25% deionized water (v/v). Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: RI detector, with the cell temperature controlled at 35°C.

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Prepare standard solutions of tagatose and galactose in the mobile phase.

  • Inject the standard solutions to determine the retention times of each sugar.

  • Prepare and inject the sample solutions.

  • Quantify the amount of tagatose and galactose in the samples by comparing the peak areas with those of the standards.

Protocol 2: Separation of Tagatose and Galactose using a Ligand-Exchange Column

This protocol is adapted from a method for the analysis of a mixture containing various sugars, including tagatose.[1]

1. Materials and Equipment:

  • HPLC system with an isocratic pump, autosampler, column oven, and Refractive Index (RI) detector.

  • Sugar-Ca column (7.8 mm x 300 mm, 5 µm).

  • Deionized water (18.2 MΩ·cm).

  • Standard solutions of D-tagatose and D-galactose.

2. Chromatographic Conditions:

  • Mobile Phase: Deionized water. Filter and degas before use.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 85°C.

  • Detector: RI detector, with the cell temperature controlled at 40°C.

  • Injection Volume: 10-20 µL.

3. Procedure:

  • Equilibrate the column with the mobile phase at the specified temperature and flow rate until a stable baseline is observed.

  • Prepare standard solutions of tagatose and galactose in deionized water.

  • Inject the standard solutions to determine the retention times.

  • Prepare and inject the sample solutions.

  • Quantify the sugars based on the peak areas of the standards.

Visualizations

Experimental Workflow for HPLC Analysis of Sugars

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standards & Samples B Dissolve in Mobile Phase/Water A->B C Filter through 0.45 µm filter B->C D Equilibrate Column C->D E Inject Sample D->E F Isocratic/Gradient Elution E->F G Detection (RI) F->G H Peak Integration G->H I Quantification H->I J Reporting I->J

Caption: A generalized workflow for the HPLC analysis of tagatose and galactose.

Troubleshooting Logic for Poor Peak Resolution

troubleshooting_resolution Start Poor Peak Resolution CheckColumn Is the column appropriate for sugar isomer separation? Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase (e.g., ACN/Water ratio) CheckColumn->OptimizeMobilePhase Yes NewColumn Consider a different column (Ligand-Exchange or specialized HILIC) CheckColumn->NewColumn No AdjustTemp Adjust Column Temperature OptimizeMobilePhase->AdjustTemp LowerFlow Lower Flow Rate AdjustTemp->LowerFlow GoodResolution Good Resolution LowerFlow->GoodResolution NewColumn->OptimizeMobilePhase

Caption: A decision tree for troubleshooting poor peak resolution in sugar separations.

References

preventing degradation and browning of D-tagatose during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-tagatose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation and browning of D-tagatose during storage and experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered with D-tagatose stability.

Issue 1: Browning of D-tagatose solution during storage.

  • Question: My D-tagatose solution has turned brown during storage. What is causing this and how can I prevent it?

  • Answer: The browning of your D-tagatose solution is likely due to the Maillard reaction, a chemical reaction between the reducing sugar (D-tagatose) and amino acids or proteins present in your formulation.[1][2] This reaction is accelerated by elevated temperatures and neutral to alkaline pH.[3][4]

    • Immediate Action:

      • Lower Storage Temperature: Store your D-tagatose solutions at refrigerated temperatures (2-8°C) to significantly slow down the Maillard reaction.[3]

      • pH Adjustment: If your formulation allows, adjust the pH to a mildly acidic range (pH 3-6). D-tagatose exhibits greater stability in acidic conditions.[5]

    • Preventative Measures:

      • Buffer Selection: If a buffer is necessary, consider using a citrate (B86180) buffer over a phosphate (B84403) buffer, as phosphate buffers can catalyze D-tagatose degradation, especially at neutral pH.[3][4]

      • Control of Reactants: Minimize the presence of free amino acids or proteins in your D-tagatose stock solutions.

      • Use of Inhibitors: In some food-grade applications, inhibitors like sodium bisulfite have been shown to prevent tagatose browning.[2] However, the compatibility of such additives must be carefully considered for pharmaceutical or research applications.

Issue 2: Caking and discoloration of solid D-tagatose.

  • Question: My powdered D-tagatose has started to cake and show some discoloration. What is the cause and how can I store it properly?

  • Answer: D-tagatose powder can be susceptible to sticking, deliquescence (absorbing moisture from the air), discoloration, and degradation, especially at higher relative humidities and temperatures.[3]

    • Immediate Action:

      • Transfer to a Desiccator: Immediately move the D-tagatose to a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel) to remove excess moisture.

    • Proper Storage Protocol:

      • Container: Store D-tagatose in a tightly sealed, airtight container.

      • Environment: Keep the container in a cool, dry place. Avoid storage in areas with fluctuating temperatures and high humidity.

      • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical pathway responsible for D-tagatose degradation and browning?

A1: The primary pathway is the Maillard reaction.[1] This non-enzymatic browning reaction occurs between the carbonyl group of D-tagatose and the amino group of amino acids, peptides, or proteins. The reaction proceeds through a series of complex steps, ultimately forming melanoidins, which are brown nitrogenous polymers.[2]

Diagram: Simplified Maillard Reaction Pathway

MaillardReaction Tagatose D-Tagatose (Reducing Sugar) Intermediate Schiff Base Formation & Amadori Rearrangement Tagatose->Intermediate AminoAcid Amino Acid (or Protein) AminoAcid->Intermediate Degradation Further Reactions: Dehydration, Fragmentation Intermediate->Degradation Melanoidins Melanoidins (Brown Pigments) Degradation->Melanoidins

Caption: Simplified pathway of the Maillard reaction leading to browning.

Q2: How do temperature and pH affect the stability of D-tagatose in solution?

A2: Both temperature and pH are critical factors.

  • Temperature: Higher temperatures significantly accelerate the rate of degradation and browning.[3] D-tagatose browning is slow at temperatures below 80°C.[2]

  • pH: D-tagatose is most stable in the pH range of 3-7.[5] At a neutral pH of 7, degradation is enhanced, particularly in phosphate buffers.[4] Browning increases as the pH rises.[2]

Q3: Are there any formulation components that can accelerate D-tagatose degradation?

A3: Yes, certain components can negatively impact stability.

  • Buffers: Phosphate and citrate buffers can catalyze D-tagatose degradation, with phosphate buffers showing a more pronounced effect at neutral pH.[3][4] Higher buffer concentrations also increase the degradation rate.[4]

  • Amino Acids: The presence of amino acids will promote the Maillard reaction, leading to browning.[3]

  • Organic Acids: Some organic acids, such as ascorbic acid, citric acid, and lactic acid, can activate tagatose browning.[2]

Quantitative Data on D-Tagatose Stability

The following tables summarize the degradation of D-tagatose under various conditions.

Table 1: Effect of pH and Buffer Type on D-Tagatose Degradation in Solution

pHBuffer (0.1 M)Temperature (°C)Storage Time% D-Tagatose LossObservationReference
3Citrate406 months~5%Slight browning[5]
3Phosphate406 months~5%Slight browning[5]
7Citrate60, 70, 80-Enhanced degradationEnhanced browning[4]
7Phosphate60, 70, 80-Faster degradation than citrateEnhanced browning[4]

Table 2: Estimated D-Tagatose Loss During Thermal Processing

Pasteurization ConditionEstimated % D-Tagatose LossReference
Basic Vat Pasteurization< 0.5%[4]
HTST Pasteurization< 0.02%[4]

Experimental Protocols

Protocol 1: Quantification of D-Tagatose Degradation using HPLC

This protocol provides a general method for monitoring the concentration of D-tagatose over time.

Diagram: HPLC Analysis Workflow

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Collect Aliquot of D-Tagatose Solution Filter Filter through 0.45 µm Syringe Filter Sample->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject Sample into HPLC System Dilute->Inject Separate Isocratic Separation on Amino Column Inject->Separate Detect Detect with Refractive Index Detector (RID) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration using Calibration Curve Integrate->Quantify

Caption: Workflow for quantifying D-tagatose using HPLC.

  • Objective: To quantify the concentration of D-tagatose in a solution to assess its stability over time.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).

    • Amino-based HPLC column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (B52724) (HPLC grade).

    • Ultrapure water.

    • D-Tagatose standard.

    • 0.45 µm syringe filters.

  • Methodology:

    • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

    • Standard Curve Preparation: a. Prepare a stock solution of D-tagatose of known concentration (e.g., 10 mg/mL) in the mobile phase. b. Perform serial dilutions to create a series of standards with concentrations ranging from approximately 0.1 to 5 mg/mL. c. Inject each standard into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.

    • Sample Preparation: a. At specified time points during your stability study, withdraw an aliquot of your D-tagatose solution. b. Filter the sample through a 0.45 µm syringe filter. c. Dilute the sample with the mobile phase to a concentration that falls within the range of your standard curve.

    • HPLC Analysis: a. Set the column temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min). b. Inject the prepared sample into the HPLC system. c. Record the chromatogram and integrate the peak area corresponding to D-tagatose.

    • Quantification: a. Using the calibration curve, determine the concentration of D-tagatose in your sample based on its peak area. b. Calculate the percentage of D-tagatose remaining compared to the initial concentration.

Protocol 2: Spectrophotometric Measurement of Browning

  • Objective: To quantify the extent of browning in a D-tagatose solution.

  • Materials:

    • UV-Vis Spectrophotometer.

    • Cuvettes.

    • Control solution (the same formulation without D-tagatose or stored at a condition with no browning).

  • Methodology:

    • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 420 nm.

    • Blanking: Use your control solution to zero the spectrophotometer (set the absorbance to 0).

    • Sample Measurement: a. Fill a cuvette with your D-tagatose sample that has undergone potential browning. b. Place the cuvette in the spectrophotometer and record the absorbance at 420 nm.

    • Data Interpretation: An increase in absorbance at 420 nm over time indicates an increase in the formation of brown pigments.

Diagram: Troubleshooting Logic for D-Tagatose Browning

Troubleshooting Start D-Tagatose Solution Shows Browning CheckTemp Is storage temperature elevated (>8°C)? Start->CheckTemp LowerTemp Action: Store at refrigerated temperature (2-8°C) CheckTemp->LowerTemp Yes CheckpH Is pH > 7? CheckTemp->CheckpH No LowerTemp->CheckpH AdjustpH Action: Adjust pH to acidic range (3-6) if possible CheckpH->AdjustpH Yes CheckComponents Does formulation contain amino acids or phosphate buffer? CheckpH->CheckComponents No AdjustpH->CheckComponents Reformulate Action: Consider reformulating. - Use citrate buffer - Minimize amino acid content CheckComponents->Reformulate Yes Monitor Monitor Stability CheckComponents->Monitor No Reformulate->Monitor

Caption: A logical workflow for troubleshooting the browning of D-tagatose solutions.

References

Technical Support Center: Optimization of Mobile Phase for β-D-Tagatopyranose Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic analysis of β-D-tagatopyranose.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic mode for analyzing β-D-tagatopyranose?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and commonly used mode for the retention and separation of polar compounds like β-D-tagatopyranose.[1][2] HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[1][3] This setup facilitates the retention of polar analytes that show little to no retention in traditional reversed-phase (RP-HPLC) chromatography.

Q2: What are the typical starting conditions for a HILIC mobile phase for β-D-tagatopyranose analysis?

A2: A common starting point for HILIC analysis of sugars is a mobile phase consisting of acetonitrile (B52724) and water. A typical isocratic mobile phase composition is in the range of 75-85% acetonitrile : 25-15% water.[4] Small amounts of additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10 mM) can be added to the aqueous portion to improve peak shape and reproducibility.

Q3: Why is column equilibration so critical in HILIC, and how long should it be?

A3: In HILIC, the separation mechanism relies on the partitioning of the analyte into a water-enriched layer adsorbed onto the polar stationary phase.[1][3] Achieving a stable and consistent water layer is crucial for reproducible retention times. HILIC columns require significantly longer equilibration times than reversed-phase columns. It is recommended to equilibrate the column with a minimum of 10-20 column volumes of the initial mobile phase between injections to ensure the water layer is fully re-established.[1][5] For new columns or after changing mobile phases, flushing with at least 50 column volumes is advised.[1]

Q4: Can mobile phase pH affect the analysis of β-D-tagatopyranose?

A4: While β-D-tagatopyranose is a neutral sugar, mobile phase pH can still influence the separation, primarily by affecting the charge of the stationary phase (especially silica-based columns) and the anomeric equilibrium of the sugar.[5][6] Operating at high pH can collapse reducing sugars into a single peak but may damage silica-based columns.[6] For most sugar analyses on amide columns, a pH between 3 and 7 is common. Adjusting the pH can alter selectivity, which is particularly useful when separating tagatose from other sugar isomers.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of β-D-tagatopyranose.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution (e.g., with galactose, fructose)Incorrect Mobile Phase Composition: The ratio of organic solvent to water is not optimal for resolving the sugar isomers.[8]Adjust Organic Content: Systematically vary the percentage of acetonitrile. Increasing the acetonitrile (organic) content generally increases the retention of all polar analytes, which may improve separation.[5][9]
Inappropriate Buffer/pH: The chosen buffer or pH does not provide sufficient selectivity between the isomers.Optimize Buffer: Test different buffers (e.g., ammonium formate vs. ammonium acetate) or adjust the mobile phase pH. Changes in pH can alter the ionization state of the stationary phase, affecting selectivity.[7]
Poor Peak Shape (Tailing, Fronting, or Splitting)Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger (more aqueous) than the mobile phase.Match Injection Solvent: Prepare samples in a solvent as close as possible to the mobile phase composition (i.e., high organic content). If the sample must be dissolved in water, inject the smallest possible volume.[1][5]
Anomeric Separation: Sugars like tagatose can exist as interconverting α and β anomers in solution, which may separate under certain chromatographic conditions, leading to split or broad peaks.[6]Increase Column Temperature: Elevating the column temperature (e.g., to 60-90 °C) can accelerate the interconversion between anomers, causing them to elute as a single, sharper peak.[6]
Column Overload: Injecting too much sample mass onto the column.Reduce Sample Concentration: Dilute the sample or reduce the injection volume. Recommended injection volumes for a 2.1 mm ID column are typically 0.5-5 µL.[5]
Insufficient Retention Mobile Phase Water Content is Too High: Water is the strong, eluting solvent in HILIC. Too much water will cause polar analytes to elute quickly.[1][5]Increase Organic Percentage: Increase the proportion of acetonitrile in the mobile phase to enhance retention. A minimum of 3% water is generally recommended to maintain the HILIC partitioning mechanism.[5]
Retention Time Drift / Instability Inadequate Column Equilibration: The water layer on the stationary phase is not fully formed or stable between runs.[1][5]Increase Equilibration Time: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase between injections. This is especially critical in gradient elution.[1][5]
Mobile Phase Instability: Evaporation of the organic component from the mobile phase reservoir can change its composition over time.Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the reservoir bottles capped to minimize evaporation.
Temperature Fluctuations: The laboratory or column compartment temperature is not stable.Use a Column Heater: Employ a thermostatically controlled column compartment to maintain a constant temperature.[3]

Experimental Protocols

Protocol: HILIC-HPLC Analysis of β-D-Tagatopyranose

This protocol provides a general methodology for the separation of β-D-tagatopyranose from other monosaccharides.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Detector: Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) Detector, or Mass Spectrometer (MS).

    • Column: A HILIC column suitable for carbohydrate analysis (e.g., an amide-based column like Waters ACQUITY UPLC BEH Amide or XBridge BEH Amide).[6]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in high-purity water. Adjust pH to 3.0 with formic acid.

    • Mobile Phase B (Organic): 100% Acetonitrile.

    • Working Mobile Phase (Isocratic): For an isocratic separation, pre-mix Mobile Phase A and B in a ratio of 20:80 (v/v). Degas the solution by sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the β-D-tagatopyranose standard or sample in a solvent that matches the mobile phase composition (e.g., 80% acetonitrile in water).

    • The final concentration should be within the linear range of the detector (e.g., 0.1 - 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: 80% Acetonitrile / 20% 10mM Ammonium Formate, pH 3.0.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40 °C (can be optimized).

    • Injection Volume: 1-5 µL.

    • Detector Settings (ELSD): Nebulizer Temperature: 40 °C, Drift Tube Temperature: 60 °C, Gas Flow: 1.5 L/min. (Note: These settings are instrument-dependent and require optimization).

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes (or until a stable baseline is achieved) before the first injection.

    • Perform several blank injections (injecting the sample solvent) to ensure the system is clean and stable.

    • Inject the prepared standards and samples.

    • Between each injection, allow the column to re-equilibrate for a minimum of 10 column volumes.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention

This table summarizes the typical effect of increasing the organic solvent (acetonitrile) percentage on the retention factor (k') of monosaccharides in a HILIC system. Higher k' values indicate longer retention on the column.

Mobile Phase Composition (% Acetonitrile : % Water)AnalyteRetention Factor (k') (Approximate)Resolution (Rs) from Fructose
75 : 25Fructose2.1-
β-D-Tagatopyranose 2.51.8
Galactose2.93.5
80 : 25Fructose3.5-
β-D-Tagatopyranose 4.22.5
Galactose5.04.8
85 : 15Fructose5.8-
β-D-Tagatopyranose 7.03.4
Galactose8.46.2

Note: These values are illustrative and will vary based on the specific column, temperature, and other chromatographic conditions.[4][10]

Mandatory Visualization

Workflow for Troubleshooting Mobile Phase Optimization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the optimization of mobile phase for β-D-tagatopyranose chromatography.

TroubleshootingWorkflow start Start: Poor Chromatogram problem1 Poor Resolution / Co-elution start->problem1 problem2 Poor Peak Shape (Tailing/Fronting/Split) start->problem2 problem3 Insufficient Retention start->problem3 problem4 Retention Time Drift start->problem4 cause1a Incorrect Organic/Aqueous Ratio problem1->cause1a cause1b Suboptimal pH / Buffer problem1->cause1b cause2a Injection Solvent Mismatch problem2->cause2a cause2b Anomeric Separation problem2->cause2b cause3a Mobile Phase Too Strong (Too Much Water) problem3->cause3a cause4a Inadequate Equilibration problem4->cause4a cause4b Temperature Fluctuations problem4->cause4b solution1a Adjust % Acetonitrile cause1a->solution1a solution1b Change Buffer / Adjust pH cause1b->solution1b solution2a Match Sample Solvent to Mobile Phase cause2a->solution2a solution2b Increase Column Temperature cause2b->solution2b solution3a Increase % Acetonitrile cause3a->solution3a solution4a Increase Equilibration Time (10-20 Column Volumes) cause4a->solution4a solution4b Use Column Oven cause4b->solution4b

Caption: Troubleshooting workflow for HILIC mobile phase optimization.

References

Technical Support Center: Managing High Back Pressure in beta-D-tagatopyranose Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high back pressure during the purification of beta-D-tagatopyranose using chromatography columns.

Frequently Asked Questions (FAQs)

Q1: What is considered high back pressure for a purification column in the context of this compound separation?

A1: High back pressure is a relative term and depends on the specific column, packing material, mobile phase, and flow rate being used. Generally, a significant and sustained increase in pressure above the normal operating pressure for a given method indicates a problem.[1][2] It is crucial to establish a baseline pressure for your specific method and monitor for deviations.

Q2: What are the most common causes of increased back pressure during the purification of sugar isomers like this compound?

A2: The most frequent causes include:

  • Column Clogging: Particulates from the sample or mobile phase can block the column inlet frit or the packed bed.[3][4]

  • Sample Properties: High viscosity of concentrated sugar solutions can lead to increased pressure.[5] Also, if the sample solvent is not compatible with the mobile phase, the tagatose may precipitate on the column.[6]

  • Mobile Phase Issues: Precipitation of buffers or microbial growth in the mobile phase can generate particulates that clog the system.[6] The inherent viscosity of the mobile phase also contributes to the overall system pressure.[3]

  • System Blockages: Clogged tubing, in-line filters, or fittings within the HPLC or FPLC system can contribute to high back pressure.[3][7]

  • Improper Column Packing: A poorly packed column can lead to high back pressure and poor separation.[8]

Q3: How can I prevent high back pressure issues when purifying this compound?

A3: Proactive measures are key to preventing high back pressure:

  • Sample Preparation: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[9] Centrifugation can also be used to pellet insoluble material.[6]

  • Mobile Phase Preparation: Filter all mobile phase components, especially those containing salts or buffers, through a 0.2 µm filter.[10] Degas the mobile phase to prevent bubble formation.[11]

  • Guard Columns: Use a guard column to protect your analytical column from contaminants and particulates.[3][4]

  • Regular Maintenance: Regularly flush your column and system with appropriate cleaning solutions to remove any adsorbed contaminants.[12][13]

Troubleshooting Guides

Issue 1: Sudden High Back Pressure

Question: My system pressure suddenly spiked to an unacceptably high level during a purification run of this compound. What should I do?

Answer: A sudden pressure spike often indicates a significant blockage. Follow these steps to diagnose and resolve the issue:

  • Stop the Pump: Immediately stop the flow to prevent damage to the column or system.

  • Isolate the Column: Disconnect the column from the system and run the pump with a union in its place. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the issue is within the system (tubing, injector, etc.).[7]

  • Troubleshoot the System (if necessary): If the system is the source of the high pressure, systematically check components by disconnecting them one by one, starting from the detector and moving backward towards the pump, to identify the point of blockage.[12]

  • Troubleshoot the Column:

    • Reverse Flush: If the blockage is likely at the inlet frit, you can try to reverse the column (disconnect from the detector) and flush it with mobile phase at a low flow rate.[12]

    • Check for Precipitation: If you suspect your sample has precipitated on the column, try washing it with a solvent in which this compound is highly soluble.

    • Replace the Frit: If the frit is irreversibly clogged, it may need to be replaced.[12]

Issue 2: Gradual Increase in Back Pressure

Question: Over several purification runs of this compound, the back pressure has been slowly increasing. What is the likely cause and how can I fix it?

Answer: A gradual increase in pressure typically points to the slow accumulation of contaminants on the column frit or within the column packing.

  • Column Cleaning: The first step is to perform a thorough cleaning of the column. The cleaning protocol will depend on the type of stationary phase. For reversed-phase columns, a common procedure involves washing with progressively stronger organic solvents.[7]

  • Sample and Mobile Phase Filtration: Ensure that you are consistently filtering both your sample and mobile phase to prevent the introduction of particulates.[10]

  • Guard Column Maintenance: If you are using a guard column, the gradual pressure increase may be due to its contamination. Replace the guard column cartridge.[4]

  • Review Sample Preparation: Re-evaluate your sample preparation protocol. It's possible that there are fine particulates or precipitated material in your sample that are not being effectively removed.

Data Presentation

Table 1: Common Solvents and Their Relative Viscosity

SolventViscosity (cP at 20°C)Impact on Back Pressure
Water1.002High
Acetonitrile (B52724)0.369Low
Methanol (B129727)0.594Medium
Isopropanol2.39Very High

Note: Higher viscosity fluids will generate higher back pressure at the same flow rate.[2] This is an important consideration when developing mobile phases for this compound purification.

Experimental Protocols

Protocol 1: General Column Cleaning for Reversed-Phase Columns

This protocol is a general guideline for cleaning a reversed-phase column that is showing high back pressure due to contamination.

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating it with anything that elutes during the cleaning process.

  • Flush with Mobile Phase: Flush the column with your mobile phase (without buffer salts) at a low flow rate (e.g., 0.5 mL/min) for 15-20 minutes.

  • Organic Solvent Wash: Wash the column with 100% acetonitrile or methanol for at least 30 minutes.

  • Stronger Solvent Wash (if necessary): If the pressure remains high, you can try a stronger solvent like isopropanol.

  • Re-equilibration: Once the pressure has returned to normal, re-equilibrate the column with your initial mobile phase conditions until the baseline is stable.

Mandatory Visualization

High_Back_Pressure_Troubleshooting start High Back Pressure Detected stop_pump Stop the Pump start->stop_pump isolate_column Isolate Column from System stop_pump->isolate_column pressure_check Pressure Still High? isolate_column->pressure_check system_issue Troubleshoot System Components (Tubing, Injector, etc.) pressure_check->system_issue Yes column_issue Problem is with the Column pressure_check->column_issue No resume_operation Resume Operation system_issue->resume_operation reverse_flush Reverse Flush Column (at low flow rate) column_issue->reverse_flush pressure_check2 Pressure Normalized? reverse_flush->pressure_check2 column_cleaning Perform Column Cleaning Protocol pressure_check2->column_cleaning No pressure_check2->resume_operation Yes column_cleaning->pressure_check2 replace_frit Replace Column Frit column_cleaning->replace_frit If pressure persists replace_frit->resume_operation

Caption: Troubleshooting workflow for high back pressure.

Gradual_Pressure_Increase_Troubleshooting start Gradual Increase in Back Pressure column_cleaning Perform Thorough Column Cleaning start->column_cleaning pressure_check Pressure Normalized? column_cleaning->pressure_check review_filtration Review Sample & Mobile Phase Filtration Procedures pressure_check->review_filtration No resume_operation Resume Operation pressure_check->resume_operation Yes end Consider Column Replacement pressure_check:s->end:n If all else fails guard_column Replace Guard Column review_filtration->guard_column guard_column->pressure_check

Caption: Logic for addressing a gradual rise in back pressure.

References

Validation & Comparative

A Comparative Guide to the Validation of Quantitative Assays for beta-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of beta-D-tagatopyranose is essential for applications ranging from monitoring enzymatic synthesis and formulation development to quality control. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by experimental data and detailed methodologies. While much of the literature focuses on its enantiomer, D-tagatose (B3328093), the analytical principles and methods described are generally applicable to this compound with appropriate standard calibration.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification is dictated by factors such as required sensitivity, selectivity, the complexity of the sample matrix, and desired throughput. The following tables summarize the quantitative performance of several prevalent techniques.

Table 1: Comparison of Method Performance Parameters

ParameterHPAEC-PADHPLC-RI / ELSD / CADGC-MSCapillary Electrophoresis (CE)
Linearity (R²) >0.99>0.99>0.99>0.99
Accuracy (% Recovery) 95-105%90-110%95-105%92-108%
Precision (% RSD) < 5%< 10%< 5%< 8%
Limit of Detection (LOD) ng/mLµg/mLpg/mL to ng/mLµg/mL
Limit of Quantification (LOQ) ng/mL to µg/mLµg/mLng/mLµg/mL[1]
Sample Preparation Minimal (dilution/filtration)Minimal (dilution/filtration)Derivatization requiredMinimal (dilution/filtration)
Throughput ModerateHighLow to ModerateHigh[2]

Table 2: Summary of Validation Data from a High-Resolution Capillary Electrophoresis Method [2]

ParameterResult
Linearity Range 10–500 µg/mL
Correlation Coefficient (R²) 0.999
LOD 3 µg/mL
LOQ 10 µg/mL
Precision (RSD%) < 2.0%
Accuracy (% Recovery) 98.0–102.0%

Detailed Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates without derivatization. At a high pH, carbohydrates become ionized and can be separated on a strong anion-exchange column.

  • Column: Anion-exchange column (e.g., Dionex CarboPac series)

  • Mobile Phase: Isocratic or gradient elution with sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc). A typical starting condition is 10-20 mM NaOH.

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform is optimized for carbohydrate detection.

  • Sample Preparation: Samples are typically diluted in deionized water and filtered through a 0.22 µm syringe filter.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering (ELSD) Detection

HPLC with RI or ELSD detection is a widely used method for sugar analysis. The United States Pharmacopeia and the National Formulary (USP-NF) suggest an HPLC method for the assay of tagatose using a column with L19 packing material.[4]

  • Column: Ligand-exchange column in calcium form (e.g., Shodex SUGAR SC1011) or an amino-propyl column.[4]

  • Mobile Phase: Degassed, deionized water or acetonitrile/water mixture. For the USP-NF method, a 0.05 mg/mL calcium acetate aqueous solution is used.[4]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 80-85 °C

  • Detection: Refractive Index (RI) or Evaporative Light Scattering (ELSD).

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization of the sugar to make it volatile.

  • Derivatization: Sugars are converted to their trimethylsilyl (B98337) (TMS) ethers or oxime-TMS derivatives.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature gradient is used to separate the derivatized sugars.

  • Detection: Mass Spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation: Samples are dried, and then derivatization reagents are added. The reaction mixture is heated, and an aliquot is injected into the GC-MS.

Capillary Electrophoresis (CE)

CE is a high-resolution technique that separates molecules based on their charge-to-size ratio. It is a fast and efficient method for sugar analysis.[2]

  • Capillary: Fused silica (B1680970) capillary.

  • Background Electrolyte (BGE): A high pH buffer, such as 36 mM Na₂HPO₄ and 130 mM NaOH (pH 12.6).[2]

  • Voltage: +18 kV for high resolution or -18 kV for high throughput.[2]

  • Detection: Direct UV detection at a high wavelength (e.g., 265 nm) where the sugar-borate complexes absorb.[2]

  • Sample Preparation: Samples are diluted in the BGE and filtered.

Visualizations

Assay_Validation_Workflow Workflow for Quantitative Assay Validation cluster_planning Phase 1: Planning cluster_protocol Phase 2: Protocol Development cluster_validation Phase 3: Performance Characteristic Validation cluster_documentation Phase 4: Documentation & Reporting define_objective Define Assay Objective (e.g., QC, research) select_method Select Analytical Method (HPLC, GC-MS, CE, etc.) define_objective->select_method optimize_params Optimize Method Parameters (e.g., mobile phase, temperature) select_method->optimize_params prepare_sops Prepare Standard Operating Procedures (SOPs) optimize_params->prepare_sops linearity Linearity & Range prepare_sops->linearity accuracy Accuracy prepare_sops->accuracy precision Precision (Repeatability & Intermediate) prepare_sops->precision specificity Specificity prepare_sops->specificity lod_loq LOD & LOQ prepare_sops->lod_loq robustness Robustness prepare_sops->robustness compile_data Compile & Analyze Data linearity->compile_data accuracy->compile_data precision->compile_data specificity->compile_data lod_loq->compile_data robustness->compile_data validation_report Generate Validation Report compile_data->validation_report

Caption: A generalized workflow for the validation of a quantitative assay.

Method_Comparison_Logic Logical Framework for Method Selection start Start: Need to Quantify This compound sensitivity High Sensitivity Required? start->sensitivity derivatization Derivatization Acceptable? sensitivity->derivatization Yes throughput High Throughput Needed? sensitivity->throughput No hpaec_pad HPAEC-PAD derivatization->hpaec_pad No gc_ms GC-MS derivatization->gc_ms Yes hplc HPLC-RI/ELSD throughput->hplc No ce Capillary Electrophoresis throughput->ce Yes

Caption: A decision tree to guide the selection of an appropriate analytical method.

References

comparative structural analysis of beta-D-tagatopyranose and alpha-D-tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

D-Tagatose, a rare ketohexose and a C4-epimer of D-fructose, is a molecule of significant interest in the pharmaceutical and food industries due to its properties as a low-calorie sweetener and its potential health benefits.[1] Like other monosaccharides, D-tagatose exists in solution as an equilibrium mixture of isomers, primarily the α and β-pyranose anomers, alongside minor furanose and open-chain forms.[2][3] In aqueous solution, D-tagatose is predominantly found as α-D-tagatopyranose (approximately 71%) and β-D-tagatopyranose (approximately 18%).[2][3]

The three-dimensional structure of these anomers is intrinsically linked to their biological activity and physicochemical properties. Understanding the subtle yet critical differences in their stereochemistry and conformational preferences is paramount for applications in drug design, where molecular recognition is key, and in food science for predicting its behavior. This guide provides an objective, data-driven comparison of the structural features of α-D-tagatopyranose and β-D-tagatopyranose.

Structural and Conformational Differences

The primary structural difference between α-D-tagatopyranose and β-D-tagatopyranose lies in the configuration at the anomeric carbon (C2). In the α-anomer, the anomeric hydroxyl group is in an axial position, while in the β-anomer, it occupies an equatorial position in the preferred chair conformation. The pyranose ring itself is not planar and puckers to minimize steric strain, adopting various conformations, with the chair forms being the most stable.[4]

Despite the general rule that bulky substituents prefer the equatorial position to minimize steric hindrance, the α-anomer of D-tagatopyranose is the major form in solution.[5][6][7] This preference is attributed to the anomeric effect, where stereoelectronic effects favor the axial orientation of an electronegative substituent at the anomeric carbon. For D-tagatose, the anomeric effect appears to be a dominant factor in determining the equilibrium position.

The predominant conformation for α-D-tagatopyranose, both in crystalline form and in solution, has been identified as the ⁵C₂ chair conformation.[1][8]

Quantitative Structural Data

The following tables summarize key quantitative data derived from computational modeling and experimental analyses, providing a direct comparison between the two anomers.

Table 1: Calculated Relative Free Energies and Population of D-Tagatopyranose Conformers

This data, adapted from computational studies on the L-enantiomer (which has identical conformational preferences), highlights the relative stability of the primary chair conformers at 298 K.[4] The relative free energies are calculated with respect to the most stable conformer, the ⁵C₂ chair of the α-anomer.

AnomerConformationRelative Free Energy (kcal/mol)Estimated Population (%)
α-D-Tagatopyranose ⁵C₂ (Chair)0.00~73
Boat/Skew-Boat> 2.5< 5
β-D-Tagatopyranose ⁵C₂ (Chair)~0.8 - 1.2~22
Boat/Skew-Boat> 3.0< 1

Table 2: Comparative NMR Spectral Data for Anomeric Forms of D-Tagatopyranose in D₂O

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for identifying and quantifying anomers in solution. The chemical shifts (δ) of protons and carbons near the anomeric center are distinct for each anomer.

AnomerNucleusPositionChemical Shift (δ, ppm)
α-D-Tagatopyranose ¹³CC2 (Anomeric)~98.5
β-D-Tagatopyranose ¹³CC2 (Anomeric)~98.0

Note: Specific chemical shifts can vary slightly based on experimental conditions such as temperature and pH.

Table 3: Crystallographic Data for α-D-Tagatopyranose

To date, only the α-anomer of D-tagatopyranose has been successfully crystallized and characterized by X-ray diffraction.[2][3] The inability to crystallize the pure β-anomer underscores its lower stability in the solid state.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.2201 (1)
b (Å)6.5022 (1)
c (Å)17.6629 (4)
V (ų)714.36 (2)
Z4

Data collected at 190 K.[2]

Visualization of Anomeric Equilibrium and Analysis Workflow

The following diagrams illustrate the dynamic relationship between the anomers and the typical workflow for their structural characterization.

Anomeric_Equilibrium cluster_equilibrium Anomeric Equilibrium in Solution alpha α-D-Tagatopyranose (~71%) open_chain Open-Chain Keto Form (<1%) alpha->open_chain beta β-D-Tagatopyranose (~18%) open_chain->beta

Caption: Dynamic equilibrium of D-tagatose anomers in aqueous solution.

Experimental_Workflow Workflow for Comparative Structural Analysis cluster_input cluster_methods Analytical Methodologies cluster_nmr_steps cluster_xray_steps cluster_comp_steps cluster_output start D-Tagatose Sample (Anomeric Mixture) NMR NMR Spectroscopy start->NMR XRAY X-Ray Crystallography start->XRAY COMP Computational Modeling start->COMP nmr_prep Sample Prep (D₂O) xray_cryst Crystallization (α-anomer only) comp_setup System Setup (Force Fields: GLYCAM) nmr_acq 1D/2D NMR Acquisition (COSY, NOESY) nmr_prep->nmr_acq nmr_analysis Structure & Conformation in Solution nmr_acq->nmr_analysis end_node Comparative Structural Profile of α and β Anomers nmr_analysis->end_node xray_diff X-Ray Diffraction xray_cryst->xray_diff xray_analysis Solid-State Structure xray_diff->xray_analysis xray_analysis->end_node comp_sim MD Simulations comp_setup->comp_sim comp_analysis Relative Free Energies & Conformational Dynamics comp_sim->comp_analysis comp_analysis->end_node

Caption: Experimental workflow for tagatopyranose structural analysis.

Experimental Protocols

Accurate structural characterization relies on standardized, high-fidelity experimental methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the structure and relative quantities of anomers in solution.

  • Sample Preparation:

    • Dissolve 5-10 mg of D-tagatose in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • To remove exchangeable hydroxyl protons which can obscure signals, lyophilize the sample and redissolve in 99.96% D₂O.

    • Transfer the final solution to a 5 mm NMR tube.[4]

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).[4]

    • Acquire a standard 1D ¹H spectrum to observe overall signals and their multiplicities.

    • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), to establish proton-proton connectivities, and NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities, which is crucial for conformational analysis.

  • Data Analysis:

    • Process data using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton and carbon resonances by analyzing cross-peaks in the 2D spectra.

    • Measure the ³J(H,H) coupling constants from high-resolution 1D or 2D spectra. The magnitude of these constants can be related to dihedral angles via the Karplus equation, providing geometric information about the pyranose ring.[4]

    • Analyze NOESY cross-peak intensities to derive interproton distances, which serve as constraints for molecular modeling.

X-Ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule in its crystalline state.

  • Methodology:

    • Crystallization: Grow single crystals of high purity α-D-tagatopyranose from a supersaturated solution. A reported method involves recrystallization from a 1:10 water/acetone mixture via slow solvent evaporation.[2][3]

    • Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo-Kα radiation) at low temperature (e.g., 123-190 K) to minimize thermal motion.[2][9]

    • Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the molecule. The structure is solved using direct methods and refined to yield precise atomic coordinates, bond lengths, and angles.[9]

Computational Chemistry

Computational methods complement experimental data by providing a detailed energetic and structural landscape.

  • Methodology for Molecular Dynamics (MD) Simulations:

    • System Setup: Generate the initial 3D structures of α-D- and β-D-tagatopyranose in their respective chair conformations. Use a carbohydrate-specific force field (e.g., GLYCAM, CHARMM36). Place the molecule in the center of a periodic box of explicit solvent (e.g., water).[4]

    • Simulation: Perform energy minimization to remove steric clashes. Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate it. Run a production simulation for a sufficient time (e.g., hundreds of nanoseconds) to sample conformational space.

    • Analysis: Analyze the trajectory to determine the populations of different conformers, hydrogen bonding patterns, and other dynamic structural properties. Calculate the relative free energies of the conformers using methods like umbrella sampling or thermodynamic integration.

Conclusion

The structural analysis of D-tagatopyranose anomers reveals a landscape dominated by the α-anomer, a preference driven by the anomeric effect. While both anomers primarily adopt a ⁵C₂ chair conformation, the axial orientation of the anomeric hydroxyl in α-D-tagatopyranose confers greater stability in solution. This is quantitatively supported by computational models and the observed equilibrium ratio in solution via NMR. Furthermore, the solid-state structure, exclusively determined for the α-anomer by X-ray crystallography, reinforces its higher stability and propensity to crystallize. For researchers in drug development and food science, these fundamental structural and conformational differences are critical for understanding molecular interactions, bioavailability, and material properties.

References

A Comparative Analysis of the Metabolic Effects of Beta-D-Tagatopyranose and Beta-D-Fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two ketohexose sugars: beta-D-tagatopyranose (commonly known as D-tagatose) and beta-D-fructose. While structurally similar as epimers, their metabolic fates and physiological consequences diverge significantly. This document summarizes key experimental findings on their impact on glycemic control, lipid metabolism, and gut microbiota, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Core Metabolic Differences at a Glance

FeatureThis compoundBeta-D-Fructose
Sweetness ~92% of sucrose[1][2]Varies, but generally sweeter than glucose
Caloric Value ~1.5 kcal/g (about one-third of sucrose)[1][2]~4 kcal/g
Absorption Poorly absorbed (15-20%) in the small intestine[1]Readily absorbed in the small intestine
Primary Metabolism Primarily fermented by gut microbiota in the large intestine; the absorbed portion is metabolized in the liver[1]Primarily metabolized in the liver[3][4]
Glycemic Index Low (GI = 3)[5]Low (GI ≈ 19)

Glycemic and Insulinemic Response

A substantial body of evidence indicates that D-tagatose (B3328093) has a blunted effect on postprandial blood glucose and insulin (B600854) levels compared to fructose (B13574) and other sugars. This is largely attributed to its poor absorption and its inhibitory action on intestinal disaccharidases.

Quantitative Data: Glycemic and Insulinemic Effects
Study PopulationInterventionKey FindingsReference
Healthy Individuals5g D-tagatose in a beverageSignificant reduction in blood glucose at 120 minutes and in the blood glucose area under the curve (AUC) in hyperglycemic individuals.[6][7][6][7]
Type 2 Diabetic Patients75g D-tagatose 30 minutes before a 75g glucose doseAttenuated the glycemic curve, significantly reducing the blood glucose AUC.[6][7][6][7]
Type 2 Diabetic Patients15g D-tagatose, three times daily for 10 monthsStatistically significant reduction in HbA1c compared to placebo.[7][8][7][8]
Healthy, Obese AdolescentsShort-term high dietary fructose intakeNo effects on insulin sensitivity or secretion.[9]
Individuals with DiabetesIsocaloric exchange of fructose for other carbohydratesReduced glycated blood proteins (equivalent to a ~0.53% reduction in HbA1c) without affecting fasting glucose or insulin.[10][10]
Experimental Protocol: Oral Glucose Tolerance Test with D-Tagatose Pre-load in Type 2 Diabetics
  • Objective: To assess the effect of D-tagatose on the glycemic response to a glucose challenge in individuals with type 2 diabetes.[6]

  • Methodology:

    • Participants with type 2 diabetes were administered a single oral dose of 75g of D-tagatose.

    • Thirty minutes after the D-tagatose ingestion, a standard oral glucose tolerance test was performed with a 75g glucose solution.

    • Blood samples were collected at baseline and at regular intervals post-glucose ingestion to measure blood glucose and insulin concentrations.

    • The area under the curve (AUC) for both glucose and insulin was calculated to determine the overall glycemic response.[6]

Lipid Metabolism

The differential metabolic pathways of D-tagatose and D-fructose lead to distinct effects on lipid profiles. Chronic high intake of fructose is strongly linked to hepatic de novo lipogenesis (DNL), leading to hypertriglyceridemia and hepatic steatosis. In contrast, D-tagatose appears to have a more favorable, or even beneficial, impact on lipid metabolism.

Quantitative Data: Effects on Lipid Metabolism
Study Population/ModelInterventionKey FindingsReference
Wistar Rats30% D-tagatose-enriched diet vs. 30% fructose-enriched diet for 24 weeksD-tagatose-fed rats showed lower oxidative stress and inflammation and increased myocardial endothelial nitric oxide synthase (eNOS) expression compared to fructose-fed rats.[7][7]
Hypercholesterolemic MiceDiet enriched with D-tagatose vs. sucrose (B13894)D-tagatose-fed mice had lower serum cholesterol and triglyceride concentrations and reduced atherosclerosis.[7][7]
Type 2 Diabetic Patients15g D-tagatose, three times daily with food for 12 monthsHDL cholesterol levels increased from 30.5 to 41.7 mg/dl.[7][11] Average body weight decreased from 108.4 kg to 103.3 kg.[7][7][11]
Human Trials (Hypercaloric)Fructose added to diets to provide excess caloriesIncreased apolipoprotein B and triglycerides.[9][12][9][12]
Human Trials (Isocaloric)Fructose exchanged for other carbohydratesNo adverse effects on blood lipids.[9][12][9][12]
Experimental Protocol: Comparison of D-Tagatose and Fructose on Myocardial Injury in Rats
  • Objective: To compare the metabolic impact of fructose- or D-tagatose-enriched diets on the potential exacerbation of myocardial ischemia/reperfusion (I/R) injury.[13]

  • Methodology:

    • Wistar rats were randomly assigned to one of three diet groups: control, 30% fructose-enriched, or 30% D-tagatose-enriched.

    • The rats were maintained on their respective diets for 24 weeks.

    • Metabolic parameters including body weight, blood glucose, insulin, and lipid profiles were monitored.

    • At the end of the dietary period, rats underwent a surgical procedure to induce myocardial I/R injury.

    • Markers of oxidative stress and inflammation in the myocardial tissue were assessed.[13]

Gut Microbiota

The majority of ingested D-tagatose reaches the large intestine, where it is fermented by the gut microbiota, exerting a prebiotic effect. This is in stark contrast to fructose, which, when consumed in excess, can also alter the gut microbiome, but often with less favorable outcomes.

Quantitative Data: Impact on Gut Microbiota
Study Population/ModelInterventionKey FindingsReference
Healthy Men and WomenDaily consumption of 7.5g or 12.5g D-tagatoseIncreased production of butyrate (B1204436) and an increase in fecal lactobacilli in men.[14][14]
Kunming Mice with Loperamide-Induced ConstipationD-tagatose administrationRestored the changes in gut microbiota caused by constipation.[15][15]
Human StudyHigh-fructose diet from high-fructose corn syrup (HFCS)Caused a decrease in beneficial butyrate-producing bacteria.[16][16]
Human StudyHigh-fructose diet from fruitsModulated the gut microbiota in a beneficial way.[16][16]
RatsHigh-fructose water for 8 weeksDecreased Firmicutes/Bacteroidetes ratio.[16][16]
Experimental Protocol: In Vivo Study of D-Tagatose on Human Gut Microbiota
  • Objective: To investigate the effect of D-tagatose on the composition of the gut microbiota and the production of short-chain fatty acids (SCFAs) in healthy humans.[14]

  • Methodology:

    • A randomized, placebo-controlled, double-blind, five-way cross-over study was conducted with healthy subjects.

    • Participants consumed raspberry jam containing either 7.5g or 12.5g of D-tagatose, fructo-oligosaccharides (positive control), a combination of D-tagatose and fructo-oligosaccharides, or sucrose (negative control) for 2-week periods.

    • At the end of each treatment period, fecal samples were collected for microbiota analysis (e.g., 16S rRNA sequencing) and SCFA measurement.

    • Gastrointestinal complaints were evaluated using questionnaires.[14]

Metabolic and Signaling Pathways

The distinct metabolic pathways of D-tagatose and D-fructose in the liver are central to their differing physiological effects. While both can be phosphorylated by fructokinase, the subsequent steps and regulatory controls differ.

Beta-D-Fructose Metabolism in the Liver

Fructose metabolism in the liver bypasses the main rate-limiting step of glycolysis, phosphofructokinase.[17] This can lead to a rapid and unregulated influx of substrates for de novo lipogenesis.[18]

Fructose_Metabolism Fructose Beta-D-Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->Glycolysis DNL De Novo Lipogenesis Glycolysis->DNL

Fructose Metabolism Pathway
This compound Metabolism in the Liver

The small portion of D-tagatose that is absorbed is metabolized in the liver in a pathway similar to fructose, but at a much slower rate.[19][20] It is first phosphorylated to D-tagatose-1-phosphate.

Tagatose_Metabolism Tagatose This compound (Absorbed Portion) T1P Tagatose-1-Phosphate Tagatose->T1P Fructokinase (slower rate) DHAP Dihydroxyacetone Phosphate (DHAP) T1P->DHAP Aldolase Glyceraldehyde Glyceraldehyde T1P->Glyceraldehyde Aldolase Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->Glycolysis

References

D-Tagatose versus Sucrose: A Comparative Analysis of Their Impact on Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of D-tagatose and sucrose (B13894) on the development of atherosclerosis, supported by experimental data. The information is intended to inform research and development in the fields of nutrition, metabolic diseases, and cardiovascular health.

Executive Summary

Emerging research indicates that D-tagatose, a low-calorie functional sweetener, exhibits a more favorable profile in relation to atherosclerosis development compared to sucrose. In preclinical models, dietary substitution of sucrose with D-tagatose has been shown to mitigate key risk factors for atherosclerosis, including hyperlipidemia, hyperglycemia, and obesity.[1][2][3] Furthermore, D-tagatose intervention is associated with a reduction in atherosclerotic lesion size and the promotion of a more stable plaque phenotype.[1][4] In contrast, high sucrose consumption is linked to an acceleration of atherosclerosis, driven by metabolic inflammation and dyslipidemia.[5][6][7]

Comparative Data on Key Atherosclerosis Indicators

The following tables summarize the quantitative data from a pivotal study comparing the effects of diets enriched with either D-tagatose or sucrose in low-density lipoprotein receptor-deficient (LDLr−/−) mice, a well-established model for studying atherosclerosis.[1]

Table 1: Metabolic and Body Weight Parameters

ParameterControl DietD-Tagatose DietSucrose Diet
Energy Intake (kcal/day) Similar to D-TagatoseSimilar to ControlIncreased
Body Weight No significant changeNo significant changeIncreased
Blood Glucose NormalNormalIncreased (Hyperglycemia)
Insulin (B600854) Levels NormalNormalIncreased
Adipocyte Diameter (Female) No significant changeNo significant changeIncreased

Table 2: Serum Lipid Profile

ParameterControl DietD-Tagatose DietSucrose Diet
Total Serum Cholesterol BaselineIncreasedMarkedly Increased
Serum Triglycerides BaselineIncreasedMarkedly Increased

Table 3: Atherosclerotic Plaque Characteristics

ParameterControl DietD-Tagatose DietSucrose Diet
Atherosclerosis Extent MinimalElevated compared to ControlMarkedly Increased
Macrophage Immunostaining in Lesions MinimalPronounced
Collagen Content in Lesions HigherReduced

Experimental Protocols

The primary findings presented are based on a study utilizing the following methodology:[1][3]

Animal Model:

  • Species: Mus musculus (Mouse)

  • Strain: Low-density lipoprotein receptor-deficient (LDLr−/−) on a C57BL/6J background. This model is susceptible to developing atherosclerosis.[1]

Diets:

  • Control Group: Fed a standard murine diet.

  • D-Tagatose (TAG) Group: Fed a diet enriched with D-tagatose as the primary carbohydrate source.

  • Sucrose (SUCR) Group: Fed a diet enriched with sucrose as the primary carbohydrate source.

  • The TAG and SUCR diets were formulated to contain equivalent amounts (g/kg) of protein, fat, and carbohydrate.[1][2][3]

Study Duration:

  • Mice were fed their respective diets for 16 weeks.[1][2][3]

Key Parameters Measured:

  • Food intake and body weight were monitored regularly.

  • Serum levels of cholesterol, lipoproteins, glucose, and insulin were quantified.

  • Adipocyte diameter was measured to assess fat cell hypertrophy.

  • Aortic atherosclerosis was quantified.

  • Immunohistochemistry was used to assess macrophage infiltration and collagen content within the aortic root lesions.[1][2][3]

Mechanistic Insights and Signaling Pathways

The differential effects of D-tagatose and sucrose on atherosclerosis can be attributed to their distinct metabolic fates and downstream signaling consequences. High sucrose intake promotes a cascade of events leading to increased atherosclerotic risk.[5][7] Conversely, D-tagatose appears to circumvent or mitigate these detrimental pathways.[1][8]

Sucrose High Sucrose Intake Metabolic Metabolic Dysregulation Sucrose->Metabolic Induces DTagatose D-Tagatose Intake Homeostasis Metabolic Homeostasis DTagatose->Homeostasis Promotes Inflammation Systemic Inflammation Metabolic->Inflammation Dyslipidemia Dyslipidemia (↑ LDL, ↑ Triglycerides) Metabolic->Dyslipidemia Atherosclerosis Atherosclerosis Development Inflammation->Atherosclerosis Dyslipidemia->Atherosclerosis Plaque Unstable Plaque (↑ Macrophages, ↓ Collagen) Atherosclerosis->Plaque ReducedAthero Reduced Atherosclerosis Development StablePlaque Stable Plaque (↓ Macrophages, ↑ Collagen) ReducedAthero->StablePlaque Homeostasis->ReducedAthero

Caption: Differential impact of Sucrose vs. D-Tagatose on atherosclerosis.

The experimental workflow for the comparative animal study can be visualized as follows:

Start LDLr-/- Mice Diet Dietary Intervention (16 weeks) Start->Diet Control Control Diet Diet->Control Tagatose D-Tagatose Diet Diet->Tagatose Sucrose Sucrose Diet Diet->Sucrose Analysis Analysis Control->Analysis Tagatose->Analysis Sucrose->Analysis Metabolic Metabolic Parameters (Weight, Glucose, Insulin) Analysis->Metabolic Lipid Serum Lipid Profile (Cholesterol, Triglycerides) Analysis->Lipid Athero Atherosclerosis Assessment (Lesion size, Composition) Analysis->Athero

Caption: Experimental workflow for the comparative study.

Conclusion

The available evidence strongly suggests that D-tagatose is a more favorable alternative to sucrose concerning cardiovascular health, specifically in the context of atherosclerosis.[1][9] Its substitution for sucrose in the diet of atherosclerosis-prone mice led to a significant reduction in obesity, hyperglycemia, hyperlipidemia, and the overall extent of atherosclerosis.[1][2][3] Moreover, the atherosclerotic plaques that did form in the D-tagatose-fed group appeared more stable, with lower macrophage content and higher collagen levels.[1][4] These findings position D-tagatose as a promising area for further research and potential dietary intervention strategies aimed at mitigating the risk of atherosclerotic cardiovascular disease. Future clinical trials are warranted to confirm these preclinical findings in human populations.

References

A Comparative Guide to Purity Assessment of Synthesized Beta-D-Tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of common analytical methods for assessing the purity of beta-D-tagatopyranose, a low-calorie ketohexose of growing interest. The following sections detail the performance of key analytical techniques, provide comprehensive experimental protocols, and illustrate the general workflow for purity validation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the expected impurities, required sensitivity, and the desired level of structural confirmation. The following table summarizes the performance of commonly employed techniques for the analysis of this compound and other monosaccharides.

ParameterHigh-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)High-Performance Liquid Chromatography with Refractive Index/Evaporative Light Scattering Detection (HPLC-RI/ELSD)Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Anion exchange separation of carbohydrates at high pH with sensitive electrochemical detection.Separation based on polarity (HILIC or reversed-phase) with universal detection based on refractive index or light scattering.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.
Linearity (R²) >0.99>0.99[1]>0.997[1]Excellent for quantitative NMR (qNMR)
Limit of Detection (LOD) Low µg/mL to ng/mL[1]3.9 mg/L (ELSD)[1]0.03 mg/L[1]~0.1% for impurity detection
Limit of Quantification (LOQ) Low µg/mL[1]13.4 mg/L (ELSD)[1]0.12 mg/L[1]Dependent on experimental setup in qNMR
Precision (%RSD) <10%[1]<5%[1]<15%[1]High precision achievable with proper setup
Accuracy/Recovery (%) Typically 90-110%Typically 95-105%Typically 85-115%[2]High accuracy in qNMR with internal standards
Throughput ModerateHighLow to ModerateLow
Sample Derivatization Not requiredNot requiredRequiredNot required
Structural Information Limited (retention time)Limited (retention time)High (mass spectrum)High (chemical shifts, coupling constants)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of purity assessment techniques. Below are protocols for the key analytical methods discussed.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct analysis of carbohydrates without derivatization.

  • Instrumentation: A high-performance liquid chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) solutions. The exact gradient will depend on the specific separation required. For example, isocratic elution with 68 mM NaOH can be used for some sugar separations[3].

  • Flow Rate: Typically 0.5 - 1.0 mL/min[1].

  • Column Temperature: 30 °C[1].

  • Detector Settings: A standard quadruple potential waveform for carbohydrates.

  • Sample Preparation: Dissolve the this compound sample in deionized water and filter through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography with Refractive Index (HPLC-RI) or Evaporative Light Scattering (ELSD) Detection

HPLC with RI or ELSD detection is a robust and widely used method for the analysis of non-UV absorbing compounds like sugars.

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and an RI or ELSD detector.

  • Column: An amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for hydrophilic interaction liquid chromatography (HILIC) of sugars[4]. The United States Pharmacopeia (USP) specifies a column with L19 packing material for tagatose analysis[5].

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water, typically in the range of 75:25 to 85:15 (v/v)[4].

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 35-40 °C[4].

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of acetonitrile and water. Centrifuge and/or filter through a 0.45 µm filter before injection to remove particulates[6].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information but requires derivatization to make the non-volatile sugar amenable to analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A two-step process involving oximation followed by silylation is common for sugars.

  • Column: A capillary column suitable for the separation of derivatized sugars (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of around 150°C, followed by a ramp to approximately 300°C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • MS Detector: Electron ionization (EI) at 70 eV is standard[7].

  • Sample Preparation: The dried this compound sample is derivatized prior to injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for structural elucidation and quantitative purity determination.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). For quantitative NMR (qNMR), a known amount of a certified internal standard (e.g., maleic acid) is added[8].

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is used. For quantitative analysis, a sufficiently long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate integration[8].

    • ¹³C NMR: A proton-decoupled experiment is typically performed.

  • Data Processing:

    • Apply phasing and baseline correction to the spectra.

    • For purity determination, integrate the signals corresponding to this compound and any identified impurities.

    • The purity can be calculated by comparing the integral of the analyte to that of the internal standard in qNMR, or by the relative integration of the main compound and impurity signals.

Visualizing the Purity Assessment Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the purity assessment process and the decision-making involved in method selection.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Purity Determination cluster_2 Phase 3: Data Analysis and Reporting Start Synthesized this compound NMR_Structural_Confirmation NMR Spectroscopy (¹H, ¹³C, 2D NMR) Start->NMR_Structural_Confirmation Initial_Purity_Screen Initial Purity Screen (e.g., HPLC-RI) NMR_Structural_Confirmation->Initial_Purity_Screen Method_Selection Method Selection Based on Requirements (Sensitivity, Throughput, etc.) Initial_Purity_Screen->Method_Selection HPLC_Analysis Quantitative HPLC (with RI or ELSD) Method_Selection->HPLC_Analysis Routine QC HPAEC_PAD_Analysis HPAEC-PAD for Trace Impurities Method_Selection->HPAEC_PAD_Analysis High Sensitivity qNMR_Analysis Quantitative NMR (qNMR) for Absolute Purity Method_Selection->qNMR_Analysis High Accuracy/Reference Data_Analysis Data Analysis and Impurity Profiling HPLC_Analysis->Data_Analysis HPAEC_PAD_Analysis->Data_Analysis qNMR_Analysis->Data_Analysis Final_Purity_Report Final Purity Report Data_Analysis->Final_Purity_Report

Caption: Workflow for the purity assessment of synthesized this compound.

Method_Selection_Logic Start Purity Assessment Requirement High_Throughput High Throughput Needed? Start->High_Throughput High_Sensitivity Trace Impurity Analysis? High_Throughput->High_Sensitivity No HPLC HPLC-RI/ELSD High_Throughput->HPLC Yes Absolute_Purity Absolute Purity Required? High_Sensitivity->Absolute_Purity No HPAEC_PAD HPAEC-PAD High_Sensitivity->HPAEC_PAD Yes Structural_Confirmation Structural Confirmation Needed? Absolute_Purity->Structural_Confirmation No qNMR qNMR Absolute_Purity->qNMR Yes Structural_Confirmation->HPLC No NMR NMR Spectroscopy Structural_Confirmation->NMR Yes

Caption: Decision tree for selecting a purity assessment method for this compound.

References

A Researcher's Guide to Enzyme Cross-Reactivity with D-Tagatose and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and the various isomers of D-tagatose is critical for applications ranging from novel sweetener development to targeted therapeutics. This guide provides a comparative analysis of enzyme cross-reactivity with D-tagatose and its related isomers, supported by experimental data and detailed protocols to empower further research in this area.

D-Tagatose, a naturally occurring ketohexose, is a structural isomer of D-galactose and D-fructose. Its low caloric value and prebiotic properties have made it a subject of intense research. In solution, D-tagatose exists as an equilibrium mixture of different isomers, including α and β anomers, as well as pyranose and furanose ring structures. This isomeric complexity presents a significant challenge in understanding its biological activity and enzymatic processing. This guide focuses on the cross-reactivity of key enzymes with D-tagatose and its common isomers, providing a framework for comparative analysis.

Data Presentation: A Comparative Look at Enzyme Kinetics

The following tables summarize the available quantitative data on the kinetic parameters of enzymes known to interact with D-tagatose and its related isomers. This data provides a baseline for comparing substrate specificity and catalytic efficiency.

Table 1: Kinetic Parameters of L-Arabinose Isomerase (L-AI) with Various Substrates

SubstrateEnzyme SourceKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)
D-GalactoseClostridium hylemonae7.7-3.69
D-GalactoseBacillus amyloliquefaciens251.69.830.039
L-ArabinoseBacillus amyloliquefaciens92.872.50.781

Note: '-' indicates data not available in the cited sources.

Table 2: Substrate Specificity of D-Tagatose 3-Epimerase (DTEase)

SubstrateEnzyme SourceSpecific Activity (U/mg)
D-TagatoseCaballeronia fortuita801 ± 2.3
D-AlluloseCaballeronia fortuita450 ± 2.7
D-FructoseCaballeronia fortuita270 ± 1.5
L-SorboseCaballeronia fortuita55 ± 1.8
D-FructoseRhodobacter sphaeroidesHighest Activity
D-TagatoseRhodobacter sphaeroidesLower than D-fructose
D-PsicoseRhodobacter sphaeroidesLower than D-tagatose

Note: Specific activity is a measure of enzyme activity per unit of protein. Higher values indicate greater activity with that substrate.[1][2]

Experimental Protocols

To facilitate reproducible and comparative studies, detailed methodologies for key experiments are provided below.

Enzyme Activity Assay for D-Tagatose 3-Epimerase

This protocol outlines the determination of D-tagatose 3-epimerase activity by quantifying the amount of D-sorbose produced from D-tagatose.

Materials:

  • Purified D-tagatose 3-epimerase

  • D-Tagatose solution (substrate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Heating block or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable carbohydrate analysis column.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 25 mM Tris-HCl buffer (pH 7.5), 100 mM D-tagatose, and the enzyme solution in a final volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by heating the mixture in a boiling water bath for 2 minutes.

  • Sample Preparation: Centrifuge the tube to pellet any precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant using an HPLC system to quantify the amount of D-sorbose produced. The separation of D-tagatose and D-sorbose can be achieved using a carbohydrate-specific column.

  • Calculation of Activity: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-sorbose per minute under the specified conditions.

Kinetic Parameter Determination using HPLC

This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for an enzyme with a specific sugar substrate.

Materials:

  • Purified enzyme

  • Substrate solutions of varying concentrations

  • Appropriate buffer solution

  • Reaction termination solution (e.g., acid or heat)

  • HPLC system with a suitable column and detector for sugar analysis.

Procedure:

  • Enzyme Assay at Varying Substrate Concentrations: Perform the enzyme activity assay as described above, but with a range of substrate concentrations (e.g., from 0.1 to 10 times the expected Km).

  • Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity (v₀) by quantifying the product formed over a short period where the reaction rate is linear.

  • Data Analysis:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine the values of Km and Vmax.

    • Alternatively, use a linear plotting method such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to estimate Km and Vmax.

  • Calculate Catalytic Efficiency: The catalytic efficiency of the enzyme is determined by the ratio kcat/Km, where kcat (the turnover number) is calculated from Vmax and the enzyme concentration.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

signaling_pathway cluster_isomers D-Tagatose Isomers in Solution alpha-D-Tagatopyranose alpha-D-Tagatopyranose Open-chain form Open-chain form alpha-D-Tagatopyranose->Open-chain form mutarotation beta-D-Tagatopyranose This compound alpha-D-Tagatofuranose alpha-D-Tagatofuranose alpha-D-Tagatofuranose->Open-chain form mutarotation beta-D-Tagatofuranose beta-D-Tagatofuranose Open-chain form->this compound mutarotation Open-chain form->beta-D-Tagatofuranose mutarotation

Caption: Equilibrium of D-tagatose isomers in solution.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Solution Prepare Enzyme Solution Reaction_Mixture Incubate Enzyme and Substrate Enzyme_Solution->Reaction_Mixture Substrate_Solutions Prepare D-Tagatose Isomer Solutions Substrate_Solutions->Reaction_Mixture Time_Points Take Samples at Time Intervals Reaction_Mixture->Time_Points Quench_Reaction Stop Reaction Time_Points->Quench_Reaction HPLC_Separation HPLC Separation of Isomers Quench_Reaction->HPLC_Separation Quantification Quantify Substrate and Product HPLC_Separation->Quantification Kinetic_Analysis Determine Kinetic Parameters (Km, kcat) Quantification->Kinetic_Analysis

Caption: Workflow for comparative kinetic analysis.

Proposed Research Pathway: Unraveling Anomeric Specificity

While the provided data offers a starting point, a significant knowledge gap exists regarding the specific cross-reactivity of enzymes with the different anomers of D-tagatose. Future research should focus on elucidating this anomeric specificity. A proposed logical pathway for such an investigation is outlined below.

logical_relationship Start Start: Isolate/Purchase Pure α- and β-D-Tagatose Anomers Monitor_Mutarotation Monitor Mutarotation Kinetics (e.g., via NMR or polarimetry) Start->Monitor_Mutarotation Enzyme_Assay Perform Enzyme Kinetic Assays with each anomer separately Start->Enzyme_Assay Early_Time_Points Analyze reaction at very early time points (before significant mutarotation) Enzyme_Assay->Early_Time_Points HPLC_Analysis Use HPLC to separate and quantify all isomers and products Early_Time_Points->HPLC_Analysis Compare_Kinetics Compare Kinetic Parameters (Km, kcat) for each anomer HPLC_Analysis->Compare_Kinetics Conclusion Conclusion: Determine Anomeric Specificity of the Enzyme Compare_Kinetics->Conclusion

Caption: Logical steps to determine anomeric specificity.

By systematically investigating the interactions of enzymes with individual isomers of D-tagatose, the scientific community can gain a deeper understanding of its metabolic fate and unlock its full potential in various applications. The protocols and data presented in this guide serve as a valuable resource for initiating and advancing these critical studies.

References

D-Tagatose vs. L-Tagatose: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity exists in the scientific literature regarding the bioactivity of D-tagatose and its enantiomer, L-tagatose. While D-tagatose has been extensively studied for its potential health benefits, research into the biological effects of L-tagatose is notably scarce.[1] This guide provides a comprehensive analysis of the available data, focusing on the well-documented bioactivity of D-tagatose and highlighting the current knowledge gap concerning its L-isomer.

D-Tagatose: A Low-Calorie Sugar with Diverse Metabolic Benefits

D-tagatose is a naturally occurring monosaccharide and an isomer of fructose.[2][3] It is approximately 90% as sweet as sucrose (B13894) but provides only about 38% of the calories.[4] The U.S. Food and Drug Administration (FDA) has designated D-tagatose as Generally Recognized as Safe (GRAS).[4][5][6] Extensive research has underscored its potential as a functional food ingredient with anti-diabetic, anti-hyperlipidemic, and prebiotic properties.

Glycemic Control

One of the most well-documented bioactivities of D-tagatose is its minimal impact on blood glucose levels, having a glycemic index of just 3.[2][7] Studies have shown that D-tagatose can help control postprandial glycemic response, particularly in individuals with hyperglycemia.[2][8] The proposed mechanisms for this effect include the inhibition of intestinal disaccharidases, which reduces glucose absorption, and the promotion of glycogen (B147801) synthesis in the liver.[2][9]

Prebiotic Effects and Gut Health

A significant portion of ingested D-tagatose is not absorbed in the small intestine and is instead fermented by the gut microbiota in the colon.[10][11][12][13] This fermentation process leads to the production of short-chain fatty acids (SCFAs) like butyrate (B1204436), which are beneficial for gut health.[7][11] Studies have indicated that D-tagatose consumption can increase the population of beneficial bacteria such as Lactobacilli.[7][11] These prebiotic effects may contribute to improved immune function and a reduction in inflammation.[7][14]

Anti-Inflammatory Properties

Emerging research suggests that D-tagatose possesses anti-inflammatory properties. In a study on mice with DSS-induced ulcerative colitis, D-tagatose was shown to inhibit the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and increase the level of the anti-inflammatory cytokine IL-10.[15] It also helped to restore intestinal barrier function and modulate gut microbiota.[15] Animal studies have also indicated that D-tagatose can reduce oxidative stress and inflammation in the context of myocardial injury when compared to fructose.[14][16]

L-Tagatose: The Unexplored Enantiomer

In stark contrast to the wealth of data on D-tagatose, there is a significant lack of research on the bioactivity of L-tagatose. A search of the scientific literature reveals a near-complete absence of studies investigating its metabolic effects, impact on gut microbiota, or anti-inflammatory properties in vivo. One study was found that evaluated the effect of L-tagatose on the growth of Streptococcus mutans, a bacterium associated with dental caries, suggesting its potential relevance in oral health.[4] However, this provides no insight into its systemic physiological effects.

The absence of data on L-tagatose makes a direct comparative analysis of its bioactivity against D-tagatose impossible at this time. The distinct stereochemistry of L-tagatose suggests that its biological effects could differ significantly from those of D-tagatose, but without experimental evidence, any potential benefits or drawbacks remain purely speculative.

Quantitative Data Summary

The following tables summarize the quantitative data available for D-tagatose from various studies. No corresponding data is available for L-tagatose.

Table 1: Effects of D-Tagatose on Glycemic Control in Humans

Study PopulationDosageDurationKey FindingsReference
Hyperglycemic Individuals5 g in a beverageSingle DoseSignificant reduction in blood glucose at 120 minutes and in the blood glucose area under the curve (AUC).[2][8]Guerrero-Wyss et al.
Type 2 Diabetic Patients7.5 g, three times daily6 monthsReduction in fasting blood glucose at 3 and 6 months.[4]Ensor et al.
Type 2 Diabetic Patients15 g, three times daily12 monthsNon-significant reduction in HbA1c from 10.6% to 9.6%.[2]Donner et al.
Healthy Individuals10 g in a beverageSingle DoseDecreased levels of serum insulin (B600854) and C-peptide.[2]Guerrero-Wyss et al.

Table 2: Effects of D-Tagatose on Body Weight and Lipids in Humans

Study PopulationDosageDurationKey FindingsReference
Type 2 Diabetic Patients5.0 g and 7.5 g, three times daily6 monthsDose-dependent reduction in average body weight.[4]Ensor et al.
Type 2 Diabetic Patients15 g, three times daily12 monthsAverage body weight decreased from 108.4 kg to 103.3 kg.[2]Donner et al.
Healthy IndividualsNot specifiedNot specifiedIncreased levels of HDL cholesterol.[2]Not specified

Table 3: Prebiotic and Anti-Inflammatory Effects of D-Tagatose (In Vivo/In Vitro)

ModelTreatmentKey FindingsReference
Healthy Men and Women7.5 g or 12.5 g D-tagatose dailyIncreased production of butyrate and increased numbers of fecal lactobacilli in men.[11]Venema et al.
Mice with DSS-induced colitisD-tagatose administrationInhibited secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased anti-inflammatory cytokine (IL-10).[15]Wang et al.
Rats30% D-tagatose enriched dietLowered oxidative stress and inflammation compared to fructose-fed rats.[16]Collino et al.

Experimental Protocols

Glycemic Response Study
  • Objective: To evaluate the effect of D-tagatose on postprandial blood glucose levels.

  • Methodology: A randomized, double-blind, crossover study design is often employed. Participants, after an overnight fast, consume a test beverage or meal containing a specified dose of D-tagatose (e.g., 5-10g) or a control sweetener (e.g., glucose or sucrose). Blood samples are collected at baseline and at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-consumption. Blood glucose and insulin levels are measured using standard enzymatic assays. The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic and insulinemic response.[2][8]

Gut Microbiota Analysis
  • Objective: To investigate the impact of D-tagatose on the composition and activity of the gut microbiota.

  • Methodology: Human or animal subjects are supplemented with a daily dose of D-tagatose for a specified period. Fecal samples are collected at baseline and at the end of the intervention period. DNA is extracted from the fecal samples, and the 16S rRNA gene is sequenced to determine the composition of the gut microbiota. Short-chain fatty acid (SCFA) concentrations (e.g., acetate, propionate, and butyrate) in fecal or cecal samples are quantified using gas chromatography-mass spectrometry (GC-MS).[11][15]

In Vivo Anti-Inflammatory Assay (DSS-Induced Colitis Model)
  • Objective: To assess the anti-inflammatory effects of D-tagatose in a model of inflammatory bowel disease.

  • Methodology: Colitis is induced in mice by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water. One group of mice receives D-tagatose orally, while the control group receives a vehicle. Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured, and colon tissue is collected for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage. Levels of pro- and anti-inflammatory cytokines in the colon tissue or serum are measured using ELISA or qPCR.[15]

Visualizing the Bioactivity of D-Tagatose

Metabolic Pathway of D-Tagatose

Ingested_D_Tagatose Ingested D-Tagatose Small_Intestine Small Intestine Ingested_D_Tagatose->Small_Intestine Large_Intestine Large Intestine Small_Intestine->Large_Intestine Unabsorbed Absorption ~20% Absorption Small_Intestine->Absorption Reduced_Glucose_Absorption Reduced Glucose Absorption Small_Intestine->Reduced_Glucose_Absorption Fermentation ~80% Fermentation Large_Intestine->Fermentation Liver Liver Absorption->Liver Gut_Microbiota Gut Microbiota Fermentation->Gut_Microbiota Metabolism Metabolism Liver->Metabolism SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Gut_Microbiota->SCFAs Glycogen_Synthesis Increased Glycogen Synthesis Metabolism->Glycogen_Synthesis Systemic_Circulation Systemic Circulation SCFAs->Systemic_Circulation

Caption: Metabolic fate of ingested D-tagatose.

Proposed Mechanism of Glycemic Control by D-Tagatose

D_Tagatose D-Tagatose Intestinal_Disaccharidases Intestinal Disaccharidases (e.g., sucrase, maltase) D_Tagatose->Intestinal_Disaccharidases Inhibits Liver Liver D_Tagatose->Liver Glucose_Absorption Glucose Absorption Intestinal_Disaccharidases->Glucose_Absorption Reduces Blood_Glucose Lower Blood Glucose Glucose_Absorption->Blood_Glucose Glycogenolysis Glycogenolysis Liver->Glycogenolysis Inhibits Glycogenolysis->Blood_Glucose

Caption: Mechanisms of D-tagatose in blood glucose regulation.

Experimental Workflow for Assessing Anti-Inflammatory Effects

Induction Induce Colitis in Mice (DSS) Treatment Administer D-Tagatose or Vehicle Induction->Treatment Monitoring Monitor Disease Activity Index (DAI) Treatment->Monitoring Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Analysis Analysis Sacrifice->Analysis Histology Histological Analysis (Colon) Analysis->Histology Cytokines Cytokine Measurement (ELISA/qPCR) Analysis->Cytokines Microbiota Gut Microbiota Analysis (16S rRNA) Analysis->Microbiota

Caption: Workflow for evaluating the anti-inflammatory effects of D-tagatose.

References

A Comparative Analysis of D-Tagatose with Other Commercially Available Low-Calorie Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of nutritional science and functional food development, the demand for low-calorie sweeteners that mimic the desirable properties of sucrose (B13894) without its metabolic drawbacks is paramount. D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, has emerged as a promising candidate. This guide provides a comprehensive, data-driven comparative analysis of D-tagatose against other commercially available low-calorie sweeteners, including polyols (erythritol, xylitol), high-intensity sweeteners (stevia, sucralose, aspartame, acesulfame (B1210027) potassium), and another rare sugar (allulose).

Physicochemical and Metabolic Properties: A Quantitative Comparison

The following tables summarize the key quantitative data for D-tagatose and its commercial alternatives, offering a clear comparison of their fundamental properties.

Table 1: Physicochemical Properties of Selected Low-Calorie Sweeteners

PropertyD-TagatoseErythritolXylitolStevia (Reb A)SucraloseAspartameAcesulfame KAllulose
Relative Sweetness (vs. Sucrose) 0.92[1]0.6-0.81.0200-400[2]600[2]200[2]200[2]0.7[3]
Caloric Value (kcal/g) 1.5[1][4]0.22.4~0~0~4~00.4[3]
Glycemic Index (GI) 3[1][4][5]07-13[5]00000
Molecular Weight ( g/mol ) 180.16122.12152.15~804 (Reb A)397.64294.3201.24180.16
Melting Point (°C) 134-13712192-96-125~246 (decomposes)~225 (decomposes)109
Solubility in Water ( g/100 mL at 20°C) 1603764Low28.3Sparingly2770
Heat Stability Stable[6]StableStableStableHighly StableUnstable at high tempStableStable

Table 2: Metabolic and Gut Microbiota Effects of Selected Low-Calorie Sweeteners

SweetenerPrimary Metabolic PathwayKey Gut Microbiota Effects
D-Tagatose Partially absorbed (15-20%) and metabolized like fructose (B13574) in the liver; majority fermented by colonic microbiota.[4]Prebiotic effect; increases production of short-chain fatty acids (SCFAs), particularly butyrate (B1204436); may increase Lactobacilli.[4][7]
Erythritol Mostly absorbed in the small intestine and excreted unchanged in urine.Minimal effect on gut microbiota as it largely does not reach the colon.
Xylitol Partially absorbed and metabolized; remainder fermented in the colon.Can have prebiotic effects, but high intake may cause gastrointestinal distress.
Stevia (Reb A) Not absorbed in the upper gastrointestinal tract; hydrolyzed by gut bacteria to steviol, which is then absorbed, metabolized, and excreted.[8]Generally considered to have minimal impact on the overall composition of gut microbiota at acceptable daily intake levels.[8]
Sucralose Poorly absorbed and largely excreted unchanged in the feces.[9]Some studies suggest it may alter the composition of the gut microbiota, but findings are inconsistent and require further research.[10][11]
Aspartame Metabolized into aspartic acid, phenylalanine, and methanol (B129727) in the small intestine.[9]Does not reach the large intestine intact, so direct effects on the gut microbiota are unlikely.
Acesulfame K Not metabolized and is rapidly absorbed and excreted unchanged in the urine.[8]Does not come into significant contact with the colonic microbiota.[8]
Allulose Mostly absorbed in the small intestine and excreted unchanged in the urine.Minimal effect on gut microbiota.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of sweeteners. Below are outlines of standard experimental protocols for key comparative analyses.

Determination of Physicochemical Properties
  • Relative Sweetness: Sensory analysis is conducted using a trained panel. A dose-response curve is generated for the test sweetener and compared to a sucrose standard curve. The relative sweetness is calculated at a concentration where the test sweetener provides equivalent sweetness to a reference sucrose solution (e.g., 10% sucrose).

  • Caloric Value: Determined through bomb calorimetry or calculated based on its metabolic fate in the human body (i.e., absorption and excretion studies).

  • Glycemic Index (GI): The internationally recognized method is ISO 26642:2010.[12][13][14][15]

    • Protocol: A group of at least 10 healthy human subjects are recruited. After an overnight fast, subjects consume a portion of the test food containing a specific amount of available carbohydrates (typically 25g or 50g). Blood glucose levels are measured at baseline and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption. The incremental area under the blood glucose response curve (iAUC) is calculated. The same procedure is repeated on a separate day with a reference food (glucose or white bread). The GI of the test food is calculated as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.

  • Solubility and Stability: Standard analytical chemistry techniques are employed. Solubility is determined by adding excess sweetener to a known volume of solvent (e.g., water) at a specific temperature, followed by quantification of the dissolved amount. Heat stability is assessed by subjecting the sweetener to various temperatures and analyzing for degradation products using techniques like High-Performance Liquid Chromatography (HPLC).[6][16][17]

In Vitro Gut Microbiota Fermentation Model
  • Objective: To assess the impact of the sweetener on the composition and metabolic activity of the gut microbiota.

    • Protocol: Fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. The fecal slurry is incubated anaerobically with the test sweetener at a physiologically relevant concentration. Control incubations with a known prebiotic (e.g., inulin) and a non-fermentable substance are run in parallel. Samples are collected at various time points (e.g., 0, 24, 48 hours).

    • Analysis:

      • Microbiota Composition: 16S rRNA gene sequencing is used to analyze changes in the bacterial population.

      • Metabolic Activity: Short-chain fatty acid (SCFA) production (acetate, propionate, butyrate) is quantified using gas chromatography (GC).

Analytical Quantification in Food Matrices
  • Objective: To accurately measure the concentration of sweeteners in various food products.

    • Protocol: High-Performance Liquid Chromatography (HPLC) is a commonly used method.[18][19][20]

      • Sample Preparation: The food sample is homogenized and the sweetener is extracted using a suitable solvent. The extract is then filtered and diluted as necessary.

      • Chromatographic Conditions: A suitable HPLC column (e.g., reversed-phase C18) is selected. The mobile phase composition and gradient are optimized for the separation of the target sweetener from other food components.

      • Detection: A variety of detectors can be used, including UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) for higher sensitivity and specificity.[21][22]

      • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the sweetener in the sample is determined by comparing its peak area to the calibration curve.

Visualizing Key Pathways and Workflows

D-Tagatose Metabolism

The following diagram illustrates the metabolic pathway of D-tagatose in the human body.

Tagatose_Metabolism cluster_ingestion Ingestion & Digestion cluster_absorption_metabolism Absorption & Metabolism cluster_fermentation Fermentation cluster_excretion Excretion Oral_Intake D-Tagatose Ingestion Small_Intestine Small Intestine Oral_Intake->Small_Intestine Transit Large_Intestine Large Intestine Small_Intestine->Large_Intestine Unabsorbed Portion Absorption Partial Absorption (15-20%) Small_Intestine->Absorption Limited Fermentation Microbial Fermentation (80-85%) Large_Intestine->Fermentation Liver Liver Metabolism (Fructose Pathway) Absorption->Liver Excretion_Urine Excretion in Urine Liver->Excretion_Urine Metabolites SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs

Caption: Metabolic fate of ingested D-tagatose.

General Experimental Workflow for Sweetener Comparison

This diagram outlines a logical workflow for a comprehensive comparative study of low-calorie sweeteners.

Sweetener_Comparison_Workflow Start Sweetener Selection Physicochemical Physicochemical Analysis (Sweetness, Calories, Stability) Start->Physicochemical In_Vitro In Vitro Studies (Gut Microbiota Fermentation) Start->In_Vitro Clinical Human Clinical Trials (Glycemic Index, Tolerance) Start->Clinical Sensory Sensory Evaluation (Taste Profile, Off-tastes) Start->Sensory Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis In_Vitro->Data_Analysis Clinical->Data_Analysis Sensory->Data_Analysis Conclusion Conclusion & Application Recommendations Data_Analysis->Conclusion

Caption: Workflow for comparative sweetener analysis.

Concluding Remarks

D-tagatose presents a unique profile among low-calorie sweeteners, offering bulk and a sweetness profile similar to sucrose with a significantly lower caloric value and a very low glycemic index.[1][4][5] Its prebiotic properties, particularly the stimulation of butyrate production, further distinguish it from many other sweeteners and suggest potential benefits for gut health.[4][7]

In comparison:

  • Polyols (Erythritol, Xylitol): While offering bulk, they can have varying caloric content and may cause gastrointestinal discomfort at high doses. Erythritol has a lower caloric value and is generally better tolerated than xylitol.

  • High-Intensity Sweeteners (Stevia, Sucralose, Aspartame, Acesulfame K): These provide intense sweetness with virtually no calories but lack the bulk of sucrose and may have off-tastes or aftertastes.[23] Their impact on the gut microbiota is a subject of ongoing research, with some, like sucralose, showing potential for alterations.[10][11]

  • Allulose: As another rare sugar, it shares some similarities with D-tagatose, such as a low caloric value and minimal impact on blood glucose.[3]

The choice of a low-calorie sweetener for research, product development, or clinical applications will depend on the specific requirements, including desired sweetness intensity, bulking properties, metabolic effects, and impact on gut health. D-tagatose's combination of features makes it a compelling alternative to traditional sugars and other low-calorie sweeteners, warranting its consideration in the formulation of healthier food products and as a tool in metabolic research.

References

Safety Operating Guide

Safe Disposal of beta-D-tagatopyranose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper disposal of laboratory chemicals is a critical component of operational safety and regulatory compliance. This document outlines the essential procedures for the safe disposal of beta-D-tagatopyranose, a ketohexose sugar. While not classified as a hazardous substance, adherence to established laboratory waste management protocols is mandatory to ensure a safe working environment.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with care to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles to shield against potential dust particles.

  • Hand Protection: Disposable nitrile gloves are essential to prevent skin contact.

  • Body Protection: A laboratory coat should be worn to protect personal clothing from spills.

  • Respiratory Protection: In instances of handling large quantities of the powder or when dust generation is likely, a dust mask or respirator is recommended to prevent inhalation.

Handling Procedures:

  • Work in a well-ventilated area, preferably under a fume hood, when transferring the powdered form.

  • Utilize a spatula or scoop for transfers to minimize the creation of airborne dust.

  • In the event of a spill, gently sweep the solid material to avoid raising dust, and place it in a designated waste container. The spill area should then be cleaned with a wet cloth.

II. Disposal Procedures for this compound

As this compound is considered a non-hazardous substance, its disposal is generally less stringent than that for hazardous chemicals. However, all disposal actions must be in accordance with local, state, and federal regulations, as well as institutional policies.

Step-by-Step Disposal Guidance:

  • Institutional Consultation: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidelines that are compliant with all relevant regulations.

  • Waste Characterization: Confirm that the this compound waste is not contaminated with any hazardous materials. If it has been mixed with other chemicals, it must be treated as hazardous waste and disposed of accordingly.

  • Solid Waste Disposal: Uncontaminated, solid this compound can typically be disposed of as regular solid waste.[1] It should be placed in a securely sealed container to prevent leakage or dust formation.

  • Aqueous Solutions: For small quantities of dilute aqueous solutions of this compound, drain disposal may be permissible.[2][3] This is generally acceptable only if the solution meets the following criteria:

    • It is readily water-soluble.

    • It has a pH between 5.5 and 10.5.[3]

    • It is not harmful to aquatic life.[2]

    • The volume is limited (e.g., no more than a few hundred grams or milliliters per day).[3] Always flush with a copious amount of water (at least 20 parts water) when disposing of solutions down the drain.[2]

  • Prohibited Disposal Methods:

    • Do not dispose of this compound in storm drains.

    • Never evaporate chemical waste as a method of disposal.[4]

III. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound and general laboratory waste.

ParameterValue/GuidelineSource
pH Range for Drain Disposal 5.5 - 10.5[3]
Daily Limit for Drain Disposal A few hundred grams or milliliters[3]
Water Dilution for Drain Disposal At least 20 parts water[2]
Container Fill Capacity No more than 90%[5]
Hazardous Waste Storage Time Up to 90 days (state-dependent)[5]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste for disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_contaminated Is the waste contaminated with hazardous material? consult_ehs->is_contaminated hazardous_waste Treat as Hazardous Waste: - Segregate and label - Store in designated area - Arrange for EHS pickup is_contaminated->hazardous_waste Yes is_solid Is the waste solid or an aqueous solution? is_contaminated->is_solid No end End of Disposal Process hazardous_waste->end solid_disposal Dispose as non-hazardous solid waste: - Seal in a container - Place in regular trash (per EHS) is_solid->solid_disposal Solid solution_check Does the aqueous solution meet criteria for drain disposal? (Small quantity, neutral pH, non-toxic) is_solid->solution_check Aqueous Solution solid_disposal->end drain_disposal Dispose down the drain with copious amounts of water (per EHS) solution_check->drain_disposal Yes collect_for_pickup Collect for EHS pickup as non-hazardous chemical waste solution_check->collect_for_pickup No drain_disposal->end collect_for_pickup->end

Disposal Decision Workflow for this compound

References

Essential Safety and Logistical Information for Handling beta-D-tagatopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of laboratory chemicals is of utmost importance. This document provides essential, immediate guidance for the operational use and disposal of beta-D-tagatopyranose. While some sources indicate that tagatose isomers are not classified as hazardous substances, other data for D(-)-Tagatose suggests potential for skin, eye, and respiratory irritation.[1][2] Therefore, adherence to standard laboratory safety protocols is crucial to maintain a safe working environment and minimize any potential risks.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, the following personal protective equipment should be utilized to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory to protect against dust particles.[2][3]
Hand Protection Disposable nitrile glovesTo prevent skin contact and potential irritation.[1][2]
Body Protection Laboratory coatShould be worn over personal clothing to protect against spills.[2]
Respiratory Protection Dust mask or respiratorRecommended when handling large quantities of the powder or when there is a potential for dust generation to avoid inhalation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are essential to ensure both personal safety and the integrity of the chemical.

  • Preparation : Before handling, ensure that the work area is clean, uncluttered, and that you have located the nearest safety shower and eyewash station.[2]

  • Dispensing : When transferring this compound powder, it is best practice to do so in a well-ventilated area or under a chemical fume hood to minimize the potential for dust inhalation.[2] Use a spatula or scoop for the transfer and avoid creating dust clouds by gently tilting and rotating the container rather than shaking it.[2]

  • Weighing : Use a weighing paper or a suitable container on an analytical balance.

  • Dissolving : If you are preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.[2]

  • Spill Cleanup : In the event of a spill, gently sweep up the solid material, avoiding dust generation.[2] Place the spilled material into a designated waste container.[2] Clean the spill area with a wet cloth.[2]

Disposal Plan

Always adhere to local, state, and federal regulations for chemical waste disposal.[2]

  • Solid Waste : Uncontaminated this compound can generally be disposed of as regular solid waste.[2] However, it is best practice to consult with your institution's environmental health and safety (EHS) office for specific guidelines.[2] Contaminated solid waste, such as used weighing paper or gloves, should be placed in a designated laboratory waste container.

  • Liquid Waste : Aqueous solutions of this compound, if non-hazardous, may be permissible for drain disposal depending on institutional policies.[4][5] Always check with your local EHS office before disposing of any chemical solutions down the drain.[5]

  • Empty Containers : Empty containers should be thoroughly rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as chemical waste.[7] Deface the label of the empty container before disposing of it in the regular trash.[5]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean & Uncluttered Workspace locate_safety Locate Safety Shower & Eyewash prep_area->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe dispense Dispense in Ventilated Area don_ppe->dispense weigh Weigh on Analytical Balance dispense->weigh dissolve Dissolve in Solvent weigh->dissolve spill Clean Spills Promptly dissolve->spill If spill occurs dispose_solid Dispose of Solid Waste dissolve->dispose_solid spill->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid dispose_container Dispose of Empty Container dispose_liquid->dispose_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.